8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-39-0 | |
| Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Abstract
This technical guide provides a comprehensive structural analysis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key synthetic intermediate in medicinal chemistry and drug development. The document delves into the synthesis, conformational landscape, and spectroscopic characterization of this pivotal molecule. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with tropane alkaloid analogues and related bicyclic systems. The strategic implementation of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic strategies, enabling precise chemical modifications of the nortropinone core.[1] This guide will elucidate the structural implications of this modification and provide a framework for the analytical validation of this compound.
Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in the design of pharmacologically active agents.[2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for targeting a variety of biological receptors. The manipulation of this scaffold is central to the development of novel therapeutics, often requiring precise control over the reactivity of the bridgehead nitrogen.
This compound, also known as N-Boc-nortropinone, serves as a cornerstone intermediate in this endeavor. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom effectively shields its nucleophilicity and basicity, thereby preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule.[1] This guide offers a detailed examination of the structural features of this vital building block.
Synthesis of this compound
The most prevalent and efficient synthesis of this compound is achieved through the N-protection of nortropinone, typically starting from its hydrochloride salt.[3] This straightforward procedure involves the in-situ neutralization of the secondary amine followed by acylation with di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The triethylamine (TEA) acts as a base to deprotonate the nortropinone hydrochloride, generating the free secondary amine. This amine then functions as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate and loss of a tert-butoxycarbonyl group as tert-butanol and carbon dioxide drives the reaction to completion. The choice of a non-nucleophilic base like TEA is critical to avoid competition with the desired N-acylation reaction. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.
Detailed Experimental Protocol
The following protocol is a standard laboratory procedure for the Boc-protection of nortropinone.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
|---|---|---|---|
| Nortropinone hydrochloride | 161.64 | 100.0 | 16.16 g |
| Triethylamine (TEA) | 101.19 | 300.0 | 41.8 mL |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 110.0 | 24.01 g |
| Dichloromethane (DCM) | - | - | 300 mL |
| 1M Hydrochloric acid (HCl) | - | - | As needed |
| Saturated aq. Sodium Carbonate (Na₂CO₃) | - | - | As needed |
| Saturated Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a solution of nortropinone hydrochloride (100.0 mmol) in dichloromethane (DCM, 300 mL), add triethylamine (TEA, 300.0 mmol) dropwise at room temperature, ensuring the temperature does not exceed 30 °C. Stir the mixture to facilitate the complete neutralization of the hydrochloride salt.[3]
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Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 110.0 mmol) to the reaction mixture in portions.[3]
-
Reaction Monitoring: Stir the resulting solution at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the nortropinone has been consumed.[3]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium carbonate (Na₂CO₃) solution, and finally with saturated brine.[3]
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Remove the drying agent by filtration and evaporate the solvent under reduced pressure to yield the crude product. The product, this compound, is typically obtained as a colorless oil or an off-white solid.[3] Further purification can be achieved by column chromatography on silica gel if necessary.
Molecular Structure and Conformational Analysis
The 8-azabicyclo[3.2.1]octane core exists in a rigid, bicyclic conformation. The six-membered ring adopts a chair-like conformation, while the five-membered ring is in an envelope conformation. The introduction of the bulky Boc group on the nitrogen and the carbonyl group at the C2 position influences the conformational equilibrium of the ring system.
Due to the steric bulk of the Boc group, it is expected to predominantly occupy the equatorial position to minimize steric interactions with the rest of the bicyclic framework. However, due to the nature of the bridged system, the axial and equatorial positions are less distinct than in a simple cyclohexane ring. The presence of the carbonyl group at C2 introduces planarity at this center and influences the conformation of the adjacent atoms.
While a definitive conformational analysis would require X-ray crystallography or detailed NMR studies (such as NOE experiments), the general principles of steric hindrance and electronic effects provide a strong predictive model for the molecule's three-dimensional structure.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available in detail, the expected spectroscopic features can be predicted based on the known structure and data from analogous compounds. A certificate of analysis for the synonym N-Boc-nortropinone confirms that the ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥98.0% by NMR.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule and the diastereotopic nature of many of the protons.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| C(CH₃)₃ (Boc) | ~1.4-1.5 | s | 9 equivalent protons of the tert-butyl group. |
| CH₂ (C3, C4, C6, C7) | ~1.8-2.8 | m | Overlapping multiplets for the methylene protons of the bicyclic system. |
| CH (C1, C5) | ~3.0-3.5 | m | Bridgehead protons, likely deshielded by the adjacent nitrogen and carbonyl group. |
| CH₂ (adjacent to C=O) | ~2.2-2.6 | m | Protons alpha to the carbonyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| C=O (Boc) | ~154-156 | Carbonyl carbon of the carbamate. |
| C(CH₃)₃ (Boc) | ~80-82 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28-30 | Methyl carbons of the Boc group. |
| CH₂ (C3, C4, C6, C7) | ~25-45 | Methylene carbons of the bicyclic system. |
| CH (C1, C5) | ~50-60 | Bridgehead carbons. |
| C=O (ketone) | ~208-212 | Ketone carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1720-1740 | Strong |
| C=O (carbamate) | ~1680-1700 | Strong |
| C-N | ~1160-1250 | Medium-Strong |
| C-H (sp³) | ~2850-3000 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): m/z = 225.14 (for C₁₂H₁₉NO₃)
-
Key Fragmentation Pathways:
-
Loss of the Boc group (-100 amu) to give a fragment at m/z = 125.
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Loss of isobutylene (-56 amu) from the Boc group to give a fragment at m/z = 169.
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Alpha-cleavage adjacent to the ketone or the nitrogen atom.
-
Conclusion
This compound is a fundamentally important building block in the synthesis of complex tropane alkaloid analogues. Its structural integrity, confirmed through a combination of synthesis and spectroscopic analysis, is paramount to its utility. This guide has provided a comprehensive overview of its synthesis, a predictive conformational analysis, and the expected spectroscopic signatures. The detailed experimental protocol and the logical framework for its analytical characterization are intended to empower researchers in their pursuit of novel therapeutic agents based on the 8-azabicyclo[3.2.1]octane scaffold.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: A Versatile Scaffold in Modern Drug Discovery
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a Boc-protected derivative of the tropinone family, represents a pivotal building block in contemporary medicinal chemistry. Its rigid bicyclic framework, coupled with the strategic placement of a ketone and a protected amine, offers a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals to effectively utilize this scaffold in their synthetic endeavors. The strategic importance of this molecule lies in its utility as a key intermediate for creating complex molecules with potential applications in neuropharmacology, as well as in the development of new analgesic and anti-inflammatory agents.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization, making it an invaluable tool in multi-step synthetic campaigns.
Chemical Identity and Molecular Structure
The foundational step in understanding the behavior of any chemical entity is to ascertain its fundamental identity and structure.
Molecular Formula: C₁₂H₁₉NO₃[2][3]
Molecular Weight: 225.28 g/mol [2][3]
CAS Number: 1408076-39-0[2][3]
Synonyms:
-
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
-
N-Boc-nortropinone-2-one
The structure of this compound is depicted below, illustrating the bicyclic system and the spatial arrangement of the functional groups.
Caption: Ball-and-stick model of this compound.
Physicochemical Properties: A Tabulated Summary
| Property | Value | Source/Comment |
| Melting Point | 70-74 °C (for positional isomer) | Experimental value for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. The melting point of the 2-oxo isomer is expected to be in a similar range. |
| Boiling Point | Not available | High molecular weight and potential for thermal decomposition make distillation challenging. |
| Appearance | Off-white to white solid | Based on supplier safety data sheets for related compounds.[4] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | Inferred from the properties of ketones and esters. The presence of the large non-polar Boc group and the bicyclic alkane structure decreases water solubility, while the ketone and carbamate moieties allow for solubility in a range of organic solvents. |
| pKa | ~24 (for Boc-carbamate N-H) | Estimated based on the known pKa of Boc-protected amines.[5] The basicity of the nitrogen is significantly reduced due to the electron-withdrawing nature of the Boc group. |
| LogP | 2.1174 (Computed) | A measure of lipophilicity, indicating a preference for non-polar environments.[3] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų (Computed) | This value suggests moderate cell permeability.[3] |
Experimental Protocols for Property Determination
To ensure scientific rigor, the methods for determining these physicochemical properties must be robust and reproducible. The following sections detail the standard experimental protocols.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Experimental Workflow: Capillary Melting Point Method
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting.
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Purity Assessment: A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.
Solubility Assessment
Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a calibration curve.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Predicted ¹H and ¹³C NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.2-4.4 | br s | H-1, H-5 (bridgehead protons) |
| ~2.5-2.8 | m | H-3, H-4, H-6, H-7 (methylene protons) | |
| 1.48 | s | -C(CH₃)₃ (Boc group) | |
| ¹³C | ~208 | s | C=O (ketone) |
| ~154 | s | C=O (Boc carbonyl) | |
| ~80 | s | -C(CH₃)₃ (Boc quaternary carbon) | |
| ~55-60 | d | C-1, C-5 (bridgehead carbons) | |
| ~25-45 | t | C-3, C-4, C-6, C-7 (methylene carbons) | |
| 28.4 | q | -C(CH₃)₃ (Boc methyl carbons) |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Approximately 5-10 mg of this compound is accurately weighed into a clean, dry vial.
-
Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: The solution is transferred to a 5 mm NMR tube.
-
Homogenization: The sample is gently mixed to ensure a homogeneous solution.
-
Analysis: The NMR tube is placed in the spectrometer for data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975-2850 | Medium-Strong | C-H stretching (alkane) |
| ~1720-1740 | Strong | C=O stretching (ketone) |
| ~1680-1700 | Strong | C=O stretching (Boc carbamate) |
| ~1250 and ~1160 | Strong | C-O stretching (Boc group) |
| ~1100-1200 | Medium | C-N stretching |
Experimental Protocol: KBr Pellet Method
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Sample Preparation: A small amount of the compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder and finely ground in an agate mortar.
-
Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure to form a transparent or translucent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 226.1 | [M+H]⁺ (protonated molecular ion) |
| 170.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |
| 126.1 | [M - Boc + H]⁺ (loss of the Boc group) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: The sample is nebulized and ionized by applying a high voltage.
-
Analysis: The resulting ions are guided into the mass analyzer, where their mass-to-charge ratios are measured.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic nature helps to lock the conformation of substituents, which can lead to higher binding affinities and selectivities for biological targets. The ketone functionality provides a handle for further chemical modifications, such as reduction to an alcohol, reductive amination, or the introduction of spirocyclic moieties. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be functionalized in numerous ways. This versatility has led to its use in the synthesis of compounds targeting the central nervous system, as well as in the development of novel pain therapeutics.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application. The provided data and experimental protocols serve as a valuable resource for scientists working with this versatile building block, enabling them to design and execute synthetic strategies with greater precision and confidence.
References
An In-Depth Technical Guide to 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a pivotal building block for researchers and scientists in the field of drug development. Its structurally rigid bicyclic framework and the presence of a versatile Boc-protecting group make it an invaluable intermediate in the synthesis of complex molecules, particularly in the realms of neuropharmacology and targeted protein degradation.
Core Molecular Attributes
This compound, systematically named tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of the tropane alkaloid scaffold. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions, a critical feature in multi-step organic synthesis.
Molecular Weight and Formula
A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for accurate mass spectrometry analysis. The molecular formula for this compound is C₁₂H₁₉NO₃.[1]
The molecular weight is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 225.288 |
This calculated molecular weight of 225.28 g/mol is a critical parameter for experimental design and data interpretation.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1408076-39-0 | [1] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥97% | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the protection of the nitrogen atom of a pre-existing 8-azabicyclo[3.2.1]octane framework, followed by oxidation at the C2 position. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.
Causality in Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is often a requirement in subsequent synthetic steps.
-
Enolate Formation: The generation of a specific enolate is crucial for controlling the regioselectivity of the oxidation. The kinetic enolate, formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, would be expected to favor deprotonation at the less substituted α-carbon, leading to the desired 2-oxo product.
-
Electrophilic Oxidation: Reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) are effective for the α-hydroxylation of ketones, which can then be oxidized to the desired ketone.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the Boc-protecting group. The chemical shifts and coupling constants of the bridgehead protons and the protons adjacent to the carbonyl group and the nitrogen atom are particularly diagnostic. The large tert-butyl group of the Boc protecting group will appear as a characteristic singlet, typically around 1.4-1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 12 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone (typically >200 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the distinct signals for the carbons of the bicyclic framework.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 226.1. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the urethane (Boc group).
-
C-H stretching bands around 2850-3000 cm⁻¹ .
Applications in Drug Development
The rigid 8-azabicyclo[3.2.1]octane scaffold serves as a valuable three-dimensional framework in drug design, allowing for precise spatial orientation of pharmacophoric groups. This can lead to enhanced binding affinity and selectivity for biological targets.
Targeted Protein Degradation (PROTACs)
This compound is a recognized building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The rigid scaffold of this intermediate can be incorporated into the linker region of a PROTAC, providing conformational constraint and optimizing the geometry for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
Synthesis of Neuroactive Compounds
The 8-azabicyclo[3.2.1]octane core is a central feature of tropane alkaloids, which exhibit a wide range of biological activities, including effects on the central and peripheral nervous systems. Derivatives of this scaffold are being investigated as potential treatments for various neurological and psychiatric disorders. For instance, they have been utilized in the development of mu opioid receptor antagonists.
Enzyme Inhibitors
The constrained conformation of the 8-azabicyclo[3.2.1]octane ring system can be exploited to design potent and selective enzyme inhibitors. By presenting functional groups in a pre-organized manner, these scaffolds can fit snugly into the active site of an enzyme, leading to enhanced inhibitory activity.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific hazard data for this compound is not detailed in the provided search results, general good laboratory practices should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a compound of significant interest in contemporary medicinal chemistry. Its well-defined three-dimensional structure, combined with the versatility of the Boc protecting group, makes it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules. From constraining linkers in PROTACs to serving as a core scaffold for neuroactive agents, the applications of this building block are continually expanding, underscoring its importance in the pursuit of novel therapeutics.
References
A Technical Guide to 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Strategic Precursor for Tropane Alkaloid Synthesis
Abstract: Tropane alkaloids, characterized by their core 8-azabicyclo[3.2.1]octane structure, represent a class of natural products with profound pharmacological significance, ranging from anticholinergics like scopolamine to central nervous system stimulants like cocaine.[1][2] The growing demand for these compounds and their analogues in drug discovery necessitates robust and flexible synthetic routes that allow for systematic structural modification.[3][4] This technical guide details the strategic importance, synthesis, and application of 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-2-one (commonly, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane), a versatile precursor for the stereocontrolled synthesis of diverse tropane alkaloids. We will explore the rationale behind its design, provide detailed experimental protocols for its transformation into key intermediates, and discuss the analytical methodologies required for process control and characterization, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of a Protected Tropane Precursor
The 8-azabicyclo[3.2.1]octane ring system is the defining structural motif of tropane alkaloids, a family of compounds renowned for their potent biological activities.[5][6] While natural sources have historically been the primary origin of compounds like hyoscyamine and scopolamine, total synthesis offers unparalleled advantages for producing structurally diverse analogues for structure-activity relationship (SAR) studies.[4][7] A key challenge in tropane synthesis is achieving precise control over stereochemistry and regiochemistry, as subtle changes in the orientation of substituents can dramatically alter pharmacological effects.[8]
The precursor, this compound, is strategically designed to address these challenges. Its structure features two critical functionalities:
-
The N-Boc Protecting Group: The nitrogen atom at the 8-position is protected with a tert-butoxycarbonyl (Boc) group. This serves a dual purpose: it prevents the nitrogen's basic and nucleophilic character from interfering with reactions at other sites, and it allows for controlled deprotection under specific acidic conditions to later install various substituents or the classic N-methyl group.[9][10]
-
The C2-Carbonyl Group: The ketone at the C2 position is a versatile chemical handle. It allows for stereoselective reduction to introduce a hydroxyl group with either an endo or exo configuration, a critical determinant of the final alkaloid's structure.[11] Furthermore, it can serve as a site for the introduction of carbon-based substituents via enolate chemistry.[12]
This guide will demonstrate how these features make this compound an ideal starting point for building libraries of novel tropane-based compounds.
Synthesis and Properties of the Core Precursor
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold can be achieved through various powerful organic reactions, including intramolecular Mannich cyclizations and various cycloaddition strategies.[13][14] The target precursor, with its specific C2-oxo functionality and N-Boc protection, is accessible from more common tropane derivatives or can be built using multi-step sequences.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual pathway for accessing and utilizing the precursor. The initial steps focus on constructing the core bicyclic system, followed by functional group manipulations that position the ketone at C2 and protect the nitrogen, setting the stage for diversification.
Caption: Conceptual workflow for the synthesis and diversification of the target precursor.
Key Chemical Properties
The reactivity of this compound is dominated by the C2-ketone. Unlike the more symmetric and commonly used tropinone (C3-ketone), the C2-ketone's proximity to the bridgehead carbons (C1 and C5) creates a distinct steric and electronic environment that must be considered when planning subsequent transformations, particularly reductions.
Core Application: From Precursor to Tropane Scaffolds
The primary utility of this compound lies in its conversion to hydroxylated intermediates, which are the direct precursors to many biologically active tropane alkaloids.
Workflow: Stereoselective Reduction and Deprotection
The transformation into a functionalized tropane core involves two critical, sequential steps: stereoselective reduction of the ketone and removal of the Boc protecting group.
Caption: Experimental workflow for the conversion of the precursor to a functionalized core.
Experimental Protocol 1: Stereoselective Reduction (Luche Reduction)
Rationale: The stereochemical outcome of ketone reduction is paramount. A standard sodium borohydride (NaBH₄) reduction may yield a mixture of alcohol diastereomers. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is a well-established method for the chemoselective 1,2-reduction of ketones, often proceeding with high stereoselectivity due to coordination of the cerium ion.[15][16]
Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).
-
Dissolution: Add anhydrous methanol (approx. 0.1 M concentration) and stir the resulting slurry at 0 °C (ice-water bath) for 15 minutes.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol in vacuo. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane.
| Parameter | Expected Outcome | Analytical Method |
| Yield | 85-95% | Gravimetric analysis |
| Diastereomeric Ratio | >95:5 (exo:endo) | ¹H NMR Spectroscopy |
| Purity | >98% | HPLC, GC-MS |
Experimental Protocol 2: N-Boc Deprotection
Rationale: The Boc group is designed to be stable to a wide range of conditions but readily cleaved by strong acid. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is the standard method. The reaction proceeds via acid-catalyzed cleavage of the tert-butyl carbamate to release the free amine (as its TFA salt), isobutylene, and carbon dioxide.[17][18][19]
Methodology:
-
Setup: Dissolve the purified exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq, often as a 20-50% solution in DCM) to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for the disappearance of the starting material by TLC (typically 1-2 hours).
-
Workup: Upon completion, remove the solvent and excess TFA in vacuo. The resulting residue is the TFA salt of the deprotected amine. For many subsequent reactions, such as reductive amination, this crude salt can be used directly after ensuring all TFA is removed.
-
Neutralization (if required): To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Analytical Characterization
Rigorous analytical control is essential to confirm the structure and purity of the precursor and its derivatives. A combination of spectroscopic and chromatographic techniques should be employed.[20][21][22]
| Technique | Compound | Key Observables |
| ¹H NMR | 8-Boc-2-oxo-... | Absence of a C-H proton signal at the C2 position. Presence of a large singlet around 1.4 ppm (9H, Boc group). |
| exo-8-Boc-2-hydroxy-... | Appearance of a new proton signal (CH -OH) with a characteristic coupling pattern indicating the exo stereochemistry. | |
| ¹³C NMR | 8-Boc-2-oxo-... | Signal for a ketone carbon (>200 ppm). Signal for the quaternary carbamate carbon (~154 ppm). |
| exo-8-Boc-2-hydroxy-... | Ketone signal is replaced by a C-OH signal (~65-75 ppm). | |
| Mass Spec (GC-MS/LC-MS) | All | Confirmation of molecular weight (M+H⁺, M+Na⁺). Fragmentation pattern consistent with the tropane skeleton. |
| IR Spectroscopy | 8-Boc-2-oxo-... | Strong C=O stretch for the ketone (~1720 cm⁻¹). Strong C=O stretch for the Boc carbamate (~1690 cm⁻¹). |
| exo-8-Boc-2-hydroxy-... | Disappearance of the ketone stretch. Appearance of a broad O-H stretch (~3400 cm⁻¹). |
Conclusion and Future Outlook
This compound is more than a simple intermediate; it is a strategic platform for the efficient and controlled synthesis of tropane alkaloids. The combination of a stable nitrogen protecting group and a versatile C2-carbonyl functionality provides chemists with the tools to precisely dictate stereochemistry and introduce a wide array of substituents. The protocols and workflows described herein offer a validated pathway from this core precursor to functionalized tropane scaffolds, paving the way for the discovery of novel therapeutics with tailored pharmacological profiles. This approach enables the systematic exploration of the chemical space around the tropane core, a critical activity in modern drug development.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane | 1408074-57-6 | Benchchem [benchchem.com]
- 12. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 13. addi.ehu.es [addi.ehu.es]
- 14. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Gatekeeper of Reactivity: A Technical Guide to the Role of the Boc Protecting Group in 8-Azabicyclo[3.2.1]octane Synthesis
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged heterocyclic motif that forms the core of numerous physiologically active natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure imparts significant biological activity, making it a focal point in drug discovery and development. However, the inherent reactivity of the nitrogen atom within this bicyclic system presents a formidable challenge in its chemical manipulation. This in-depth technical guide elucidates the critical role of the tert-butyloxycarbonyl (Boc) protecting group as an indispensable tool in the synthesis of 8-azabicyclo[3.2.1]octane derivatives. We will explore the causality behind its widespread adoption, provide detailed experimental protocols for its application and removal, and illustrate its strategic importance in enabling complex molecular architectures.
The Synthetic Challenge of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is the foundational structure for a diverse class of tropane alkaloids, including cocaine and atropine, which exhibit a wide spectrum of biological activities.[1][2] The nitrogen at the 8-position is a key determinant of the molecule's chemical and pharmacological properties. In synthetic endeavors, this nitrogen atom, being a secondary or tertiary amine, is both nucleophilic and basic, leading to a host of potential side reactions that can hinder or completely prevent desired chemical transformations at other positions of the bicyclic ring.
The strategic temporary masking, or "protection," of this amine functionality is therefore paramount to achieving controlled and selective syntheses of complex tropane derivatives. This is where the concept of protecting group chemistry becomes central to the synthetic strategy.
The Boc Group: A Chemist's Ally
Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse in modern organic synthesis due to its unique combination of stability and controlled lability.[3][4] Its widespread use in the synthesis of 8-azabicyclo[3.2.1]octane derivatives is a testament to its reliability and versatility.
The primary advantages of employing the Boc group in this context are:
-
Robustness: The Boc group is stable to a wide array of reaction conditions, including those involving strong bases, nucleophiles, and catalytic hydrogenation.[3] This stability allows for a broad scope of chemical modifications to be performed on other parts of the 8-azabicyclo[3.2.1]octane scaffold without premature cleavage of the protecting group.
-
Mild and Selective Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[5] This deprotection is highly selective and orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4] This orthogonality is crucial for multi-step syntheses of complex molecules.
-
Improved Handling and Solubility: The introduction of the lipophilic Boc group can improve the solubility of polar tropane intermediates in organic solvents and can aid in their purification by chromatography.
The Protection Protocol: A Step-by-Step Guide
The most common precursor for the synthesis of functionalized 8-azabicyclo[3.2.1]octane derivatives is nortropinone, the N-demethylated analog of tropinone.[1] The protection of the secondary amine of nortropinone with a Boc group is a foundational step in many synthetic routes.
Experimental Protocol: Boc Protection of Nortropinone Hydrochloride
This protocol is based on a widely adopted method for the synthesis of N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate).[1]
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (3.0 eq) dropwise at room temperature. Stir the mixture to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Reaction Execution: Stir the resulting mixture at room temperature for 6 hours.
-
Work-up: Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium carbonate (Na₂CO₃) solution, and finally with saturated brine.
-
Isolation and Purification: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. The target compound, N-Boc-nortropinone, is typically obtained as a colorless oil or an off-white solid and can be further purified by column chromatography if necessary.[1]
Visualization of the Protection Workflow
Strategic Deprotection: Regenerating the Amine
The facile removal of the Boc group under acidic conditions is a key feature that underpins its utility. This deprotection step is often performed towards the end of a synthetic sequence to unmask the amine for further functionalization or to yield the final target molecule.
Experimental Protocol: Deprotection of N-Boc-8-azabicyclo[3.2.1]octane Derivatives
Materials:
-
N-Boc protected 8-azabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected 8-azabicyclo[3.2.1]octane derivative in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of trifluoroacetic acid or a solution of 4M HCl in 1,4-dioxane to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up: Carefully neutralize the reaction mixture by the addition of a saturated aqueous sodium bicarbonate solution or another suitable base.
-
Isolation: Extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the deprotected 8-azabicyclo[3.2.1]octane derivative.
Mechanism of Deprotection
Case Studies: The Boc Group in Action
The strategic use of the Boc protecting group has been instrumental in the synthesis of a wide range of biologically active 8-azabicyclo[3.2.1]octane derivatives.
-
Synthesis of Monoamine Reuptake Inhibitors: In the development of novel treatments for depression and other neurological disorders, the 8-azabicyclo[3.2.1]octane scaffold has been explored as a core structure for monoamine reuptake inhibitors. The Boc group is employed to temporarily protect the nitrogen, allowing for the introduction of various substituents at other positions of the ring system through reactions that would otherwise be complicated by the reactive amine.[5]
-
Development of Opioid Receptor Modulators: N-Boc-nortropinone serves as a key intermediate in the synthesis of novel opioid receptor modulators.[6] The Boc group's ability to direct reactivity and prevent unwanted side reactions is crucial for the regioselective transformations required to build the complex molecular architectures that interact with opioid receptors.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthetic chemist's repertoire for the construction of complex 8-azabicyclo[3.2.1]octane derivatives. Its unique combination of stability to a wide range of reagents and its facile, selective removal under acidic conditions provides a robust and reliable strategy for masking the reactivity of the bicyclic amine. This allows for the precise and controlled chemical manipulation of the tropane scaffold, paving the way for the discovery and development of novel therapeutics. The continued application of the Boc group in this field underscores its fundamental importance in modern organic and medicinal chemistry.
References
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 8-Azabicyclo[3.2.1]octane in Medicinal Chemistry
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif that has captivated chemists and pharmacologists for over a century. From its origins in potent plant alkaloids to its contemporary role in the design of sophisticated therapeutic agents, this bicyclic amine has demonstrated remarkable versatility. This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the 8-azabicyclo[3.2.1]octane core. We will traverse its journey from the isolation of foundational natural products, through landmark total syntheses that shaped the field of organic chemistry, to the modern catalytic and enantioselective methodologies that enable the creation of novel analogs with finely tuned biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this enduring scaffold and its potential in modern medicinal chemistry.
A Fortuitous Legacy: The Natural Origins of the 8-Azabicyclo[3.2.1]octane Scaffold
The story of the 8-azabicyclo[3.2.1]octane core begins not in a laboratory, but in the rich pharmacopeia of the natural world. This scaffold is the defining feature of the tropane alkaloids, a class of secondary metabolites found predominantly in plants of the Solanaceae (nightshade) family.[1][2] For centuries, extracts from these plants, such as deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium), were used in traditional medicine, as well as for more nefarious purposes as poisons.[3][4]
The pioneering work of 19th-century chemists led to the isolation and characterization of the primary bioactive constituents of these plants. In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated pure crystalline atropine.[5][6][7] This was followed by the isolation of scopolamine (also known as hyoscine) by Albert Ladenburg in 1880.[8][9][10] Concurrently, on another continent, the indigenous peoples of South America had long chewed the leaves of the coca plant (Erythroxylum coca) for their stimulant properties.[11][12] The active alkaloid, cocaine, was first isolated by Friedrich Gaedcke in 1855 and later purified and named by Albert Niemann in 1860.[13][14][15]
These three natural products—atropine, scopolamine, and cocaine—became the archetypal examples of the tropane alkaloids and laid the foundation for the study of the 8-azabicyclo[3.2.1]octane scaffold. Their profound physiological effects, ranging from anticholinergic and mydriatic to anesthetic and psychostimulant, spurred intense scientific inquiry into their structures and mechanisms of action, a pursuit that continues to this day.
The Dawn of Synthetic Mastery: Elucidating the Core Structure
The structural elucidation of the tropane alkaloids was a monumental challenge for early organic chemists, who lacked the sophisticated analytical techniques available today. The journey to understanding and ultimately synthesizing the 8-azabicyclo[3.2.1]octane core is a tale of ingenuity and perseverance that marked a turning point in the field of total synthesis.
Willstätter's Herculean Effort: The First Synthesis of Tropinone
Richard Willstätter, a towering figure in natural product chemistry, was the first to conquer the synthesis of the 8-azabicyclo[3.2.1]octane core.[16] In 1901, he reported the first synthesis of tropinone, the ketone precursor to tropine (the alcohol moiety of atropine) and a key degradation product of both atropine and cocaine.[16][17][18][19] Willstätter's route was a lengthy and arduous 15-step sequence starting from cycloheptanone, with an overall yield of a mere 0.75%.[6][17][18] Despite its low efficiency, this synthesis was a landmark achievement, as it unequivocally confirmed the bicyclic structure of the tropane skeleton, a feat for which he was awarded the Nobel Prize in Chemistry in 1915.[16][20]
Robinson's Elegant Biomimicry: A Paradigm Shift in Synthesis
While Willstätter's synthesis was a triumph of its time, it was Sir Robert Robinson's 1917 synthesis of tropinone that truly revolutionized the field.[17][19] Faced with a shortage of atropine during World War I, Robinson devised a remarkably simple and elegant one-pot synthesis that is now considered a classic in organic chemistry.[6][19][21]
Robinson's approach was a biomimetic one, meaning it mimicked the presumed biosynthetic pathway of the molecule in nature.[18][22] He condensed succinaldehyde, methylamine, and acetonedicarboxylic acid in an aqueous solution, triggering a cascade of reactions that spontaneously formed the tropinone skeleton.[6][17][18][22] This "double Mannich" reaction was not only conceptually brilliant but also remarkably efficient, with initial yields of 17% that were later improved to over 90%.[6][17][18][22]
The stark contrast between Willstätter's linear, multi-step approach and Robinson's convergent, one-pot cascade highlighted the power of strategic thinking in organic synthesis and laid the groundwork for the development of modern synthetic methodologies.
Caption: Robinson's elegant one-pot synthesis of tropinone.
The Modern Era of Synthesis: Precision and Diversity
While Robinson's synthesis remains a testament to chemical ingenuity, the demands of modern drug discovery for enantiomerically pure and structurally diverse compounds have driven the development of new synthetic strategies for the 8-azabicyclo[3.2.1]octane scaffold. These modern approaches offer greater control over stereochemistry and allow for the introduction of a wide range of functional groups.
Enantioselective Approaches
The biological activity of many 8-azabicyclo[3.2.1]octane-based drugs is highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods has been a major focus of research.
-
Desymmetrization of Tropinone Derivatives: One powerful strategy involves the enantioselective desymmetrization of prochiral tropinone. This can be achieved through the use of chiral lithium amides to effect an enantioselective deprotonation, followed by quenching of the resulting enolate with an electrophile. This approach has been successfully employed in the synthesis of various tropane alkaloids.
-
Catalytic Enantioselective Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions that form the bicyclic core is a highly attractive and atom-economical approach. Key catalytic methods include:
-
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a powerful tool for constructing the pyrrolidine ring of the tropane skeleton. The use of chiral Lewis acid catalysts can induce high levels of enantioselectivity in these cycloadditions.
-
Intramolecular Cycloadditions: Chiral catalysts can also be used to control the stereochemistry of intramolecular cycloadditions of suitably functionalized precursors to form the 8-azabicyclo[3.2.1]octane ring system.
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of the 8-azabicyclo[3.2.1]octane core. This strategy typically involves the synthesis of a diene-containing piperidine precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst to form the bicyclic system. RCM is tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of complex and highly functionalized tropane analogs.
Cascade Reactions
Inspired by Robinson's synthesis, modern chemists continue to develop elegant cascade reactions that can rapidly assemble the 8-azabicyclo[3.2.1]octane scaffold from simple starting materials. These cascades often involve a series of pericyclic reactions, such as 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition, to construct the bicyclic core with high efficiency and stereocontrol.
Caption: Overview of modern synthetic approaches to the 8-azabicyclo[3.2.1]octane scaffold.
Therapeutic Applications and Structure-Activity Relationships
The unique three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold imparts specific conformational constraints that are ideal for binding to a variety of biological targets. While the natural tropane alkaloids have long been used in medicine, modern synthetic efforts have expanded the therapeutic potential of this scaffold far beyond its original applications.
Monoamine Reuptake Inhibitors
Inspired by the activity of cocaine at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), significant research has focused on developing 8-azabicyclo[3.2.1]octane-based monoamine reuptake inhibitors with improved safety and selectivity profiles. These compounds have potential applications in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-3, and N-8 positions of the tropane ring are critical for modulating potency and selectivity for the different monoamine transporters. For example, the nature and stereochemistry of the substituents at C-2 and C-3 can significantly influence affinity for DAT versus SERT.
| Compound Class | Key Structural Features | Primary Target(s) | Representative IC50/Ki Values |
| Phenyltropanes | 3β-Aryl group | DAT, SERT | DAT Ki = 1-50 nM |
| Benztropine Analogs | 3α-Diphenylmethoxy group | DAT, M1/M2 receptors | DAT Ki = 10-100 nM |
| GBR 12909 Analogs | 3-Diarylmethoxyethylidene group | DAT | DAT Ki = 1-10 nM |
Opioid Receptor Modulators
The rigid 8-azabicyclo[3.2.1]octane scaffold has also proven to be a valuable template for the design of ligands for opioid receptors. Synthetic derivatives have been developed as both antagonists and agonists for the mu (µ), kappa (κ), and delta (δ) opioid receptors, with potential applications in pain management, addiction, and mood disorders.
SAR studies in this area have demonstrated that the nature of the substituent at the N-8 position and the stereochemistry of substituents on the seven-membered ring are crucial for determining receptor subtype selectivity and functional activity (agonist versus antagonist).
| Compound Series | Target Receptor | Activity | Representative IC50/Ki Values |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor | Antagonist | κ IC50 = 20-200 nM |
| Heteroarylalkyl-8-azabicyclo[3.2.1]octanes | Mu Opioid Receptor | Antagonist | µ Ki = 1-50 nM |
CCR5 Modulators
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. The 8-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into potent and selective CCR5 antagonists, representing a novel class of anti-HIV therapeutics. The development of these compounds showcases the ability of this scaffold to interact with G protein-coupled receptors (GPCRs) beyond the classical neurotransmitter and opioid receptors.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold has had a profound and lasting impact on the fields of organic chemistry and medicinal chemistry. Its journey from a key component of ancient herbal remedies to a versatile building block in modern drug discovery is a testament to its enduring structural and biological significance. The continued development of innovative synthetic methodologies promises to further unlock the potential of this remarkable scaffold, paving the way for the discovery of new therapeutic agents with enhanced efficacy and safety for a wide range of human diseases. The legacy of the tropane alkaloids continues to inspire and guide the next generation of scientists in their quest for novel medicines.
References
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. addi.ehu.es [addi.ehu.es]
- 9. US6586430B1 - CCR5 modulators - Google Patents [patents.google.com]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
- 12. Enantioselective desymmetrization of tropinone derivatives by hydroboration [infoscience.epfl.ch]
- 13. benchchem.com [benchchem.com]
- 14. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. addi.ehu.es [addi.ehu.es]
The Strategic Deployment of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane framework, the structural cornerstone of tropane alkaloids, is a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and three-dimensional complexity. This bicyclic system is the nucleus of numerous pharmacologically active agents, ranging from the anticholinergic drug atropine to the stimulant cocaine.[1][2] The inherent stereochemistry and defined spatial orientation of substituents on this scaffold allow for precise interactions with biological targets, making it a highly sought-after motif in drug design.
The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a carbonyl function at the 2-position yields 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a versatile and highly valuable intermediate. The Boc group serves a critical role by temporarily masking the nucleophilicity and basicity of the nitrogen atom, thereby enabling selective chemical modifications at other positions of the bicyclic core.[1] The 2-oxo functionality not only introduces a key polar interaction point but also serves as a synthetic handle for further derivatization, opening avenues for the exploration of a diverse chemical space. This guide provides a comprehensive technical overview of the synthesis, functionalization, and therapeutic applications of this compound derivatives, offering insights into their evolving role in contemporary drug discovery.
Synthetic Strategies: Constructing and Functionalizing the Core Scaffold
The synthesis of this compound and its derivatives is a multi-step process that leverages the foundational chemistry of tropinone and its N-demethylated analogue, nortropinone. The rationale behind the synthetic design is to achieve a high degree of control over stereochemistry and to introduce functional groups in a regioselective manner.
Core Synthesis: From Tropinone to the 8-Boc-2-oxo Scaffold
A common and efficient route to the 8-Boc protected scaffold begins with tropinone, a commercially available starting material. The classical Robinson tropinone synthesis, though historically significant, is often supplanted in modern laboratory settings by more direct and higher-yielding methods starting from tropinone itself or its derivatives.[2]
Step 1: N-Demethylation of Tropinone (not always necessary if starting from nortropinone)
For derivatives requiring a handle at the nitrogen, the N-methyl group of tropinone can be removed to yield nortropinone. This is often achieved using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
Step 2: Boc Protection of Nortropinone
The secondary amine of nortropinone is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloride salt of nortropinone and facilitate the nucleophilic attack of the free amine on the (Boc)₂O.[1]
Step 3: Introduction of the 2-Oxo Functionality
The introduction of the carbonyl group at the 2-position can be achieved through various oxidative methods on a suitable precursor. A plausible synthetic route involves the functionalization of the enolate of N-Boc-nortropinone.
Experimental Protocol: Synthesis of N-Boc-Nortropinone
The following protocol is a standard laboratory procedure for the Boc-protection of nortropinone:
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), triethylamine (3.0 eq.) is added dropwise at room temperature. The mixture is stirred to ensure complete neutralization.[1]
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) is added portion-wise to the reaction mixture.[1]
-
Reaction Execution: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until completion.[1]
-
Work-up and Isolation: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-nortropinone.[1]
Functionalization of the 2-Oxo Scaffold
The presence of the ketone at the C2 position and the Boc-protected nitrogen allows for a diverse range of chemical transformations to generate novel derivatives.
-
Alpha-Functionalization: The enolate of this compound can be generated using a suitable base (e.g., lithium diisopropylamide, LDA) and then reacted with various electrophiles to introduce substituents at the C1 or C3 positions.
-
Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a key linkage point for building more complex structures.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the introduction of a wide array of substituents.
The choice of synthetic route and functionalization strategy is dictated by the desired therapeutic target and the required pharmacophore. The rigid nature of the bicyclic core ensures that the appended functional groups are held in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The this compound scaffold has emerged as a valuable building block in the development of novel therapeutics for a range of diseases, particularly in the fields of neuroscience and oncology. Its unique structural features contribute to improved efficacy, selectivity, and pharmacokinetic properties of the resulting drug candidates.[3]
Central Nervous System (CNS) Disorders
The conformational rigidity of the 8-azabicyclo[3.2.1]octane core makes it an ideal scaffold for designing ligands that can selectively target receptors and transporters in the CNS.
-
Kappa Opioid Receptor (KOR) Antagonists: Derivatives of this scaffold have been developed as potent and selective KOR antagonists.[3][4] These compounds are being investigated for the treatment of major depressive disorder and other mood disorders. The benzamide moiety is a common feature in these antagonists, and modifications to this group and the linker to the bicyclic core have been explored to optimize potency and CNS exposure.[3][4][5]
-
Dopamine Transporter (DAT) Inhibitors: The tropane skeleton is a well-established pharmacophore for DAT inhibitors. By modifying the substituents on the 8-azabicyclo[3.2.1]octane ring, researchers can fine-tune the affinity and selectivity for DAT over other monoamine transporters, which is a critical aspect in the development of treatments for conditions like Parkinson's disease and ADHD.[6]
Inflammation and Pain
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors: The 8-azabicyclo[3.2.1]octane scaffold has been incorporated into a novel class of non-covalent NAAA inhibitors.[7][8] NAAA is a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the management of inflammatory conditions and associated pain.[7][8]
Oncology
-
Kinase Inhibitors: The 8-azabicyclo[3.2.1]octane core has been utilized as a scaffold for the development of kinase inhibitors.[9] For instance, aminopyrazole derivatives featuring this scaffold have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is a target in cancer therapy.[9] The rigid bicyclic structure helps to orient the key pharmacophoric elements for optimal interaction with the ATP-binding pocket of the kinase.
Quantitative Data Summary
The following table summarizes the in vitro activities of selected 8-azabicyclo[3.2.1]octane derivatives against various biological targets.
| Compound/Derivative Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor | Functional Antagonism ([³⁵S]GTPγS) | 20 nM - 77 nM | [3][10] |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA (human) | Fluorogenic Assay | 0.042 µM - 0.23 µM | [7][8] |
| Aminopyrazole 8-Azabicyclo[3.2.1]octane Ureas | PLK4 | ADPGlo Biochemical Assay | 760 nM | [9] |
| 3-(Imidazo[1,2-b]pyridazin-6-yl)-8-oxa-3-azabicyclo[3.2.1]octane Analogues | TAK1 | Kinase Assay | 55 nM | [11] |
| Bridged-morpholine 3-oxa-8-azabicyclo[3.2.1]octane | mTOR (pPKB/Akt) | Cellular Assay | 157 nM | [12] |
Visualizing Molecular Interactions and Synthetic Pathways
Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathway Inhibition by 8-Azabicyclo[3.2.1]octane Derivatives
Caption: Inhibition of KOR and NAAA signaling pathways by derivatives.
Conclusion: A Privileged Scaffold with Enduring Potential
The this compound core represents a powerful and versatile platform in modern medicinal chemistry. Its inherent structural rigidity, coupled with the synthetic tractability afforded by the Boc protecting group and the 2-oxo functionality, has enabled the development of a diverse array of potent and selective therapeutic agents. From targeting complex CNS disorders to addressing inflammation and cancer, derivatives of this scaffold continue to demonstrate significant promise. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic deployment of the this compound framework is poised to deliver the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. elib.tiho-hannover.de [elib.tiho-hannover.de]
A Technical Guide to the Spectroscopic Characterization of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the synthetically crucial intermediate, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. As a conformationally constrained building block, this molecule is of significant interest in medicinal chemistry for the development of novel therapeutics. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern its spectral properties. The causality behind experimental choices for its synthesis and characterization is also discussed, providing a framework for researchers working with this and related molecular scaffolds.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is a prominent structural motif found in a variety of biologically active natural products and synthetic molecules. Its rigid, bicyclic nature imparts a defined three-dimensional geometry, which is highly advantageous in the design of selective ligands for biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as in this compound, is a key synthetic strategy. The Boc group serves to modulate the nucleophilicity and basicity of the nitrogen, thereby enabling selective functionalization at other positions of the scaffold. The carbonyl group at the C2 position provides a reactive handle for further chemical transformations, making this molecule a versatile intermediate in the synthesis of complex nitrogen-containing compounds. Understanding the spectroscopic signature of this core intermediate is paramount for reaction monitoring, quality control, and structural verification.
Molecular Structure and Stereochemistry
The structure of this compound presents a bicyclic system with a six-membered ring in a chair-like conformation and a five-membered ring. The Boc group attached to the nitrogen atom introduces conformational isomers (rotamers) due to restricted rotation around the N-C(O) bond, which can sometimes be observed in NMR spectroscopy at low temperatures.
Caption: Molecular Structure of this compound.
Synthesis and Experimental Considerations
General Synthetic Workflow
Caption: General workflow for the Boc-protection of 2-oxo-8-azabicyclo[3.2.1]octane.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-oxo-8-azabicyclo[3.2.1]octane in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base such as triethylamine is added to neutralize any hydrochloride salt and to act as a proton scavenger.
-
Boc-Protection: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for this compound. While experimental spectra are not publicly available, these predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of diastereotopic protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| Bridgehead (C1, C5) | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent nitrogen and carbonyl group. | |
| CH₂ adjacent to N (C7, C6) | 3.2 - 3.8 | Multiplets | Deshielded by the electronegative nitrogen atom. | |
| CH₂ adjacent to C=O (C3) | 2.2 - 2.6 | Multiplet | Deshielded by the carbonyl group. | |
| CH₂ (C4) | 1.8 - 2.2 | Multiplet | ||
| Boc (tert-butyl) | ~1.4 | Singlet | Characteristic singlet integrating to 9 protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl, C2) | 205 - 215 | Characteristic downfield shift for a ketone. |
| C=O (Boc) | 154 - 156 | Carbonyl of the carbamate group. |
| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the Boc group. |
| Bridgehead (C1, C5) | 50 - 60 | |
| CH₂ (C3, C4, C6, C7) | 25 - 50 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1720 - 1740 | Strong | Stretching vibration of the ketone carbonyl. |
| C=O (Boc) | 1680 - 1700 | Strong | Stretching vibration of the carbamate carbonyl. |
| C-N | 1160 - 1250 | Medium-Strong | Stretching vibration of the C-N bond. |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the aliphatic C-H bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 226.14 | Molecular ion peak (protonated). |
| [M-C₄H₈]⁺ or [M-56]⁺ | 170.09 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ or [M-100]⁺ | 126.09 | Loss of the entire Boc group. |
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the anticipated NMR, IR, and MS data, researchers can confidently synthesize, purify, and characterize this valuable building block. The provided hypothetical experimental protocol, based on established chemical principles, offers a reliable starting point for its preparation. As a key intermediate in the synthesis of novel compounds with potential therapeutic applications, a thorough understanding of its spectroscopic properties is essential for advancing research in medicinal chemistry and drug development.
Methodological & Application
Enantioselective Synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: An Application and Protocol Guide
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4] This rigid bicyclic structure is a key component of numerous biologically active alkaloids, including cocaine and atropine, and their synthetic analogs which have found applications in treating a range of neurological and psychiatric disorders.[1][2] The stereochemistry of substituents on the tropane ring system is critical for biological activity, making the development of enantioselective synthetic routes a paramount objective for researchers in drug discovery and development.[2][4] This guide provides a detailed examination of a robust method for the enantioselective synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key intermediate for the elaboration of novel tropane-based therapeutics.
Strategic Overview: Accessing Chiral Tropinones
Several strategies have been developed for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane framework. These can be broadly categorized into two main approaches: the enantioselective desymmetrization of achiral tropinone derivatives and the de novo enantioselective construction of the bicyclic scaffold.[1][4] While desymmetrization has its merits, de novo constructions often provide greater flexibility in accessing a wider range of substituted analogs. Among the de novo strategies, the intramolecular Mannich cyclization has emerged as a powerful tool for the stereocontrolled formation of the tropane core.[5][6] This guide will focus on an application of this strategy, leveraging a chiral auxiliary to induce asymmetry.
Recommended Synthetic Approach: Chiral Auxiliary-Mediated Intramolecular Mannich Cyclization
The presented protocol is based on the work of Davis et al., which describes an elegant asymmetric synthesis of substituted tropinones via an intramolecular Mannich cyclization of N-sulfinyl β-amino ketone ketals.[5][6] This method offers high diastereoselectivity and the potential for excellent enantiocontrol. The key to this approach is the use of a chiral sulfinimine auxiliary to direct the formation of a key stereocenter, which then governs the stereochemical outcome of the subsequent cyclization.
Reaction Mechanism and Rationale
The synthesis commences with the preparation of an enantiopure N-sulfinyl β-amino ketone ketal. This intermediate, upon hydrolysis, generates a dehydropyrrolidine ketone. In the presence of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), the nitrogen is protected as its Boc derivative, and a subsequent intramolecular Mannich cyclization is triggered to afford the desired this compound.[5][6] The stereochemistry of the final product is dictated by the initial configuration of the chiral sulfinyl group.
Figure 1: Simplified workflow of the intramolecular Mannich cyclization.
Detailed Experimental Protocol
This protocol is an adapted procedure for the synthesis of the parent this compound, based on the principles outlined by Davis et al. for substituted analogs.[5][6] Researchers should optimize conditions for their specific substrate if substitutions are present on the tropane core.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Enantiopure N-sulfinyl β-amino ketone ketal | >98% | Synthesized in-house | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | >97% | Commercial | Boc-protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | >99% | Commercial | Catalyst |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Prepared in-house | For workup |
| Brine | N/A | Prepared in-house | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Commercial | Drying agent |
| Silica gel | 60 Å | Commercial | For column chromatography |
| Ethyl acetate | HPLC grade | Commercial | Eluent for chromatography |
| Hexanes | HPLC grade | Commercial | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the enantiopure N-sulfinyl β-amino ketone ketal (1.0 equiv).
-
Hydrolysis (Implicit): The initial hydrolysis of the ketal to the corresponding ketone can be achieved under mild acidic conditions, often in situ, though some protocols may detail a separate hydrolysis step. For the purpose of this adapted protocol, we assume the substrate is the dehydropyrrolidine ketone.
-
Boc Protection and Cyclization: Dissolve the starting dehydropyrrolidine ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results
Based on similar transformations, this protocol is expected to yield the desired product in good to excellent yield with high diastereoselectivity.[5] The enantiomeric excess of the final product will be dependent on the enantiopurity of the starting N-sulfinyl β-amino ketone ketal.
| Parameter | Expected Value |
| Yield | 60-95% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess | >98% |
Note: These values are illustrative and may vary based on the specific substrate and reaction conditions.
Alternative Enantioselective Strategies
While the chiral auxiliary-mediated Mannich cyclization is a robust method, other powerful techniques for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold have been developed.
-
Rhodium-Catalyzed [4+3] Cycloaddition: Davies and coworkers have reported the use of rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles to construct the tropane skeleton with high enantioselectivity.[5]
-
Asymmetric 1,3-Dipolar Cycloadditions: The use of a dual catalytic system involving a rhodium(II) complex and a chiral Lewis acid can facilitate asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to afford optically active 8-azabicyclo[3.2.1]octanes.[7][8]
-
Palladium-Catalyzed Desymmetrization: Ding, Hou, and coworkers have developed an asymmetric allylic alkylation using a chiral palladium catalyst to promote the desymmetrization of N-protected tropinone derivatives.[1]
Figure 2: Overview of key enantioselective strategies.
Conclusion
The enantioselective synthesis of this compound is a critical undertaking for the development of novel therapeutics based on the tropane scaffold. The intramolecular Mannich cyclization, guided by a chiral sulfinimine auxiliary, represents a highly effective and reliable method for achieving this transformation with excellent stereocontrol. The protocol detailed herein provides a solid foundation for researchers to access this valuable building block. Furthermore, the exploration of alternative catalytic asymmetric methods continues to broaden the synthetic chemist's toolkit for constructing this important class of molecules.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Robinson-Schöpf Reaction: A Comprehensive Guide to the Synthesis of 8-Azabicyclo[3.2.1]octane
Introduction: A Biomimetic Marvel in Heterocyclic Chemistry
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the core of a wide array of biologically active alkaloids, including cocaine and atropine.[1] The Robinson-Schöpf reaction, a classic name reaction in organic chemistry, provides an elegant and efficient one-pot synthesis of this bicyclic system, most notably in the landmark synthesis of tropinone.[2] This reaction is a prime example of a biomimetic synthesis, as it mimics the biosynthetic pathway of tropane alkaloids in plants.[1][3] Its enduring relevance lies in its atom economy, operational simplicity, and the ability to generate complex molecular architecture from simple, acyclic precursors.
This technical guide provides an in-depth exploration of the Robinson-Schöpf reaction for the synthesis of the 8-azabicyclo[3.2.1]octane core, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss key parameters for reaction optimization.
The Heart of the Reaction: A Mechanistic Deep Dive
The Robinson-Schöpf reaction is mechanistically described as a tandem or domino reaction, featuring a remarkable sequence of an intermolecular and an intramolecular Mannich reaction.[4] The overall transformation brings together a dialdehyde (typically succinaldehyde), a primary amine (such as methylamine), and a ketone (or a more reactive equivalent like acetonedicarboxylic acid) to construct the bicyclic tropinone framework.[5]
The key to the success of this reaction lies in the use of acetonedicarboxylic acid. The carboxylic acid groups act as "activating groups," facilitating the enolate formation necessary for the Mannich reactions.[6] Subsequent decarboxylation then yields the final tropinone product.
The reaction proceeds through the following key steps:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the aldehyde groups of succinaldehyde, followed by dehydration to form an iminium ion.
-
First Ring Closure (Intramolecular Mannich): The enol or enolate of the second aldehyde group then attacks the iminium ion in an intramolecular fashion, forming a five-membered pyrrolidine ring.
-
Second Iminium Ion Formation: The resulting secondary amine within the pyrrolidine ring reacts with the ketone (acetonedicarboxylic acid), again forming an iminium ion after dehydration.
-
Second Ring Closure (Intermolecular Mannich): The enolate of the other side of the ketone then attacks this newly formed iminium ion in an intermolecular Mannich reaction.
-
Decarboxylation: The final step involves the loss of two molecules of carbon dioxide from the intermediate tropinonedicarboxylic acid, typically upon heating or acidification, to yield tropinone.
Caption: Mechanistic pathway of the Robinson-Schöpf reaction.
Optimizing for Success: Key Experimental Parameters
The yield of the Robinson-Schöpf reaction is highly dependent on several factors. While early syntheses reported modest yields of around 17%, optimizations have pushed this to over 90%.[4][7] Careful control of the following parameters is crucial for achieving high efficiency:
| Parameter | Recommended Condition | Rationale and Field Insights |
| pH | 4-7 | This is the most critical parameter. A slightly acidic to neutral pH is optimal for the formation of the iminium ion intermediates without promoting side reactions like polymerization of the aldehyde. Schöpf's crucial improvement involved buffering the reaction at a "physiological pH".[8] |
| Carbonyl Source | Acetonedicarboxylic Acid or its esters | Simple acetone is a poor substrate due to the low acidity of its α-protons. Acetonedicarboxylic acid readily forms the necessary enolate for the Mannich reactions.[8] |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature, which is sufficient for the reaction to proceed to completion over time. |
| Reaction Time | 24-72 hours | The reaction is a one-pot cascade of several steps and requires sufficient time for all equilibria to be established and for the reaction to proceed to completion. |
| Concentration | Moderate to High Dilution | While a one-pot reaction, running at very high concentrations can favor intermolecular side reactions and polymerization of succinaldehyde. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of tropinone, the parent compound of the 8-azabicyclo[3.2.1]octane series, via the Robinson-Schöpf reaction.
Protocol 1: Classical Robinson-Schöpf Synthesis of Tropinone
This protocol is a generalized procedure based on the classical approach, emphasizing the critical control of pH.
Materials:
-
Succinaldehyde (freshly prepared or purified)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate (or other suitable buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in water. Adjust the pH of the solution to approximately 5 by the careful addition of a sodium hydroxide solution.
-
Addition of Amine: To the buffered solution, add methylamine hydrochloride and stir until it is completely dissolved.
-
Addition of Dialdehyde: Slowly add succinaldehyde to the reaction mixture with continuous stirring. The order of addition is crucial to minimize self-condensation of the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Decarboxylation: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This protonates the tertiary amine and facilitates the decarboxylation of the intermediate tropinonedicarboxylic acid. Gently heat the solution to drive the decarboxylation, which is evidenced by the evolution of carbon dioxide gas.
-
Basification and Extraction: Cool the reaction mixture to room temperature and then carefully basify with a concentrated sodium hydroxide solution to a pH of 9-10. This deprotonates the tropinone, making it soluble in organic solvents. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude tropinone.
-
Purification: The crude tropinone can be purified by vacuum distillation or column chromatography on silica gel.
Caption: General experimental workflow for tropinone synthesis.
Troubleshooting and Expert Insights
-
Low Yields: The most common issue is a low yield, often due to improper pH control, leading to the polymerization of succinaldehyde. Ensure accurate pH measurement and the use of a reliable buffer system. The purity of the starting succinaldehyde is also critical.
-
Difficult Purification: The product, tropinone, is a relatively volatile solid with a low melting point. Care must be taken during concentration to avoid product loss. If purification by distillation is challenging, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) is a good alternative.
-
Alternative Substrates: While this guide focuses on the synthesis of the parent tropinone, the Robinson-Schöpf reaction can be adapted to synthesize a variety of substituted 8-azabicyclo[3.2.1]octane derivatives by using different dialdehydes, primary amines, and β-ketoacids.[9]
Conclusion: A Timeless Strategy for Modern Drug Discovery
The Robinson-Schöpf reaction remains a powerful and elegant tool for the construction of the 8-azabicyclo[3.2.1]octane core structure. Its biomimetic nature, operational simplicity, and high efficiency make it an attractive strategy for both academic research and industrial drug development. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably access this important heterocyclic scaffold and its derivatives for the discovery of new therapeutic agents.
References
- 1. Robinson-Schöpf Reaction [drugfuture.com]
- 2. Acetonedicarboxylic acid (2) , Hive Methods Discourse [chemistry.mdma.ch]
- 3. vanilla47.com [vanilla47.com]
- 4. Page loading... [guidechem.com]
- 5. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Tropinone synthesis - chemicalbook [chemicalbook.com]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. oaji.net [oaji.net]
Application Notes and Protocols for the Synthesis of Mu-Opioid Receptor Antagonists from 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Critical Role of Mu-Opioid Receptor Antagonists and the Versatility of the 8-Azabicyclo[3.2.1]octane Scaffold
The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics such as morphine. While activation of the MOR provides profound pain relief, it is also responsible for the severe and often life-threatening side effects of opioid use, including respiratory depression, dependence, and tolerance.[1] Consequently, mu-opioid receptor antagonists are indispensable pharmacological tools and clinically vital medications.[2] Compounds like naloxone and naltrexone are cornerstones in the treatment of opioid overdose and addiction.[2]
The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal starting point for the design of ligands with high receptor affinity and selectivity. The commercially available derivative, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (N-Boc-nortropinone), is a particularly valuable precursor for the synthesis of mu-opioid receptor antagonists. The Boc protecting group allows for controlled manipulation of the nitrogen atom's reactivity, while the ketone at the 2-position provides a versatile handle for introducing key structural features required for antagonist activity.
This comprehensive guide details a representative synthetic pathway for the preparation of mu-opioid receptor antagonists from this compound, offering in-depth protocols, mechanistic insights, and characterization data.
The Mu-Opioid Receptor Signaling Pathway: A Duality of Effects
Understanding the signaling cascade initiated by mu-opioid receptor activation is paramount to appreciating the mechanism of antagonist action. Upon agonist binding, the MOR undergoes a conformational change that triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.[3] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits, in turn, activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. The collective result of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing the desired analgesic effect.
However, agonist binding also initiates a parallel pathway involving the recruitment of β-arrestin.[3] The β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of many of the adverse effects of opioids, including respiratory depression and the development of tolerance.[5] Mu-opioid receptor antagonists function by competitively binding to the receptor, thereby preventing both G protein and β-arrestin-mediated signaling.
Caption: Mu-Opioid Receptor Signaling and Antagonist Intervention.
Synthetic Strategy: A Modular Approach
The synthesis of potent mu-opioid receptor antagonists from this compound can be conceptualized as a modular process. The core strategy involves three key stages:
-
Stereoselective Functionalization of the Ketone: Introduction of a crucial substituent at the C-2 position with the correct stereochemistry. This is often achieved through a stereoselective reduction followed by further manipulation or via a diastereoselective Grignard addition.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl protecting group to liberate the secondary amine.
-
N-Alkylation: Installation of a specific N-substituent, such as a cyclopropylmethyl group, which is a hallmark of many potent opioid antagonists.[6]
Caption: General Synthetic Workflow.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Organometallic reagents such as Grignard reagents are highly reactive and may be pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe techniques.
Protocol 1: Stereoselective Reduction of this compound
Rationale: The stereoselective reduction of the ketone at C-2 is a critical step, as the stereochemistry of the resulting hydroxyl group can significantly influence the final compound's biological activity. The use of a bulky reducing agent favors the formation of the thermodynamically more stable exo-alcohol.
Materials:
-
This compound
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of 3 M NaOH (4.0 eq), followed by the careful, dropwise addition of 30% H₂O₂ (4.0 eq) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ solution until a negative test is obtained with peroxide test strips.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired exo-alcohol.
| Compound | Molecular Weight | Expected Yield | Analytical Data |
| 8-Boc-2-exo-hydroxy-8-azabicyclo[3.2.1]octane | 227.30 g/mol | 85-95% | ¹H NMR and ¹³C NMR consistent with structure. Mass spectrometry (ESI+) m/z: [M+H]⁺ calculated 228.16, found 228.2. |
Protocol 2: Boc Deprotection
Rationale: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is a common and effective reagent for its removal, providing the trifluoroacetate salt of the secondary amine.
Materials:
-
8-Boc-2-exo-hydroxy-8-azabicyclo[3.2.1]octane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Add TFA (10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and carefully basify with saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8-9).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free secondary amine. The product is often used in the next step without further purification.
Protocol 3: N-Alkylation with Cyclopropylmethyl Bromide
Rationale: The final step introduces the N-cyclopropylmethyl group, a key pharmacophore for mu-opioid antagonist activity. This is a standard nucleophilic substitution reaction where the secondary amine displaces the bromide from cyclopropylmethyl bromide.
Materials:
-
2-exo-hydroxy-8-azabicyclo[3.2.1]octane
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the secondary amine intermediate (1.0 eq) in ACN or DMF (15 mL per gram of amine), add K₂CO₃ (3.0 eq) and cyclopropylmethyl bromide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient, often with a small percentage of ammonium hydroxide to prevent tailing) to afford the final mu-opioid receptor antagonist.
| Compound | Molecular Weight | Expected Yield | Analytical Data |
| N-Cyclopropylmethyl-2-exo-hydroxy-8-azabicyclo[3.2.1]octane | 181.28 g/mol | 60-80% | ¹H NMR and ¹³C NMR consistent with the structure of a naltrexone analogue precursor. Mass spectrometry (ESI+) m/z: [M+H]⁺ calculated 182.15, found 182.2.[7][8] |
Characterization and In Vitro Evaluation
Structural Verification: The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and stereochemistry of the intermediates and the final product.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[9]
In Vitro Pharmacological Evaluation: To ascertain the activity of the synthesized antagonist, a series of in vitro assays are typically performed:
-
Receptor Binding Assays: These assays determine the affinity of the compound for the mu, delta, and kappa opioid receptors. This is typically done using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR). The equilibrium dissociation constant (Ki) is a measure of the compound's binding affinity.[10]
-
Functional Assays:
-
[³⁵S]GTPγS Binding Assay: This assay measures the ability of a compound to inhibit agonist-stimulated G protein activation. Antagonists will block the increase in [³⁵S]GTPγS binding induced by an agonist.[10]
-
cAMP Accumulation Assay: This assay measures the downstream effect of G protein activation. Antagonists will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.[10]
-
| Assay | Purpose | Typical Protocol |
| Radioligand Binding | Determine binding affinity (Ki) for opioid receptors | Cell membranes expressing the receptor of interest are incubated with a radioligand and varying concentrations of the test compound. Bound radioactivity is measured.[10] |
| [³⁵S]GTPγS Binding | Measure functional antagonism at the G protein level | Cell membranes are incubated with the test compound, an agonist, and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.[10] |
| cAMP Accumulation | Assess functional antagonism of adenylyl cyclase inhibition | Cells are treated with the test compound, an agonist, and forskolin. The levels of cAMP are measured.[10] |
Conclusion
The synthetic route outlined in these application notes provides a robust and versatile platform for the generation of mu-opioid receptor antagonists from the readily available starting material, this compound. The modular nature of this synthesis allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of antagonist properties. The detailed protocols and characterization guidelines provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology who are dedicated to the development of novel therapeutics for opioid-related disorders.
References
- 1. Efficient synthesis of 14-hydroxymorphinans from codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
Application Notes and Protocols for the Synthesis of NAAA Inhibitors from 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting N-Acylethanolamine Acid Amidase (NAAA) for Inflammatory and Pain Disorders
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the termination of signaling by the endogenous lipid mediator, palmitoylethanolamide (PEA).[1][2] PEA exhibits potent anti-inflammatory, analgesic, and neuroprotective properties, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] By degrading PEA, NAAA curtails these beneficial effects. Consequently, the inhibition of NAAA has emerged as a promising therapeutic strategy for a variety of inflammatory conditions and pain states, as it elevates endogenous PEA levels, thereby enhancing its therapeutic actions.[1][3]
The development of potent and selective NAAA inhibitors is an active area of research. A key challenge lies in designing molecules with appropriate physicochemical properties to reach the intracellular, lysosomal location of NAAA. The use of conformationally rigid scaffolds is a strategy that can improve binding affinity and selectivity. The 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system, has been identified as a beneficial scaffold for NAAA inhibitors, contributing to potent, submicromolar activity.[3]
This guide provides a detailed protocol for the synthesis of a novel class of NAAA inhibitors, utilizing the commercially available starting material, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. The proposed synthetic route is based on established chemical transformations and the structure-activity relationship (SAR) data from potent pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors.[3]
The Strategic Advantage of the 8-Azabicyclo[3.2.1]octane Scaffold
The conformational rigidity of the 8-azabicyclo[3.2.1]octane scaffold is a key design element. Constraining the otherwise flexible piperidine ring into this bridged bicyclic system can reduce the entropic penalty upon binding to the NAAA active site, potentially leading to a significant boost in inhibitory potency.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the starting material allows for the selective functionalization of the ketone at the 2-position before further modifications at the nitrogen are considered.
Synthetic Workflow Overview
The proposed synthetic pathway to transform this compound into a potent NAAA inhibitor involves three key stages:
-
Functionalization of the Ketone: Introduction of a key pharmacophore via reductive amination of the ketone at the 2-position.
-
Sulfonylation: Coupling of the resulting amine with a substituted pyrazole sulfonyl chloride, a moiety known to be crucial for high-affinity binding to NAAA.[3]
-
Deprotection (Optional): Removal of the Boc protecting group, if desired for SAR studies or to modulate physicochemical properties.
Caption: Proposed synthetic workflow.
Detailed Synthetic Protocols
PART 1: Synthesis of the Key Amine Intermediate via Reductive Amination
This protocol describes the conversion of the ketone in the starting material to a primary amine, which serves as a crucial handle for subsequent functionalization.
Materials:
-
This compound
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (or DCM), add ammonium acetate (10-20 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (or sodium triacetoxyborohydride) (1.5-2.0 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired amine intermediate.
PART 2: Synthesis of the Target NAAA Inhibitor via Sulfonylation
This protocol details the coupling of the synthesized amine intermediate with a substituted pyrazole sulfonyl chloride to yield the final NAAA inhibitor. The choice of the pyrazole sulfonyl chloride can be varied to explore structure-activity relationships.[3]
Materials:
-
Synthesized Amine Intermediate from Part 1
-
Substituted pyrazole-4-sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: Dissolve the amine intermediate (1.0 eq) in dichloromethane. Add triethylamine (2.0-3.0 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of the substituted pyrazole-4-sulfonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final NAAA inhibitor.
Characterization of the Synthesized Inhibitor
The identity and purity of the synthesized NAAA inhibitor should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the ketone carbonyl signal and appearance of signals corresponding to the sulfonamide and pyrazole moieties. |
| ¹³C NMR | Appearance of new signals in the aromatic region corresponding to the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target inhibitor. |
| HPLC | A single major peak indicating high purity. |
Protocol for In Vitro Evaluation of NAAA Inhibitory Activity
A fluorescence-based assay is a common and high-throughput method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against NAAA.[4][5]
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin)palmitamide - PAMCA)
-
Assay Buffer: 100 mM Citrate-Phosphate buffer (pH 4.5) containing 3 mM DTT and 0.1% Triton X-100
-
Synthesized NAAA inhibitor (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader
Caption: Workflow for NAAA activity assay.
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the synthesized inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a black 96-well microplate, add the diluted inhibitor solutions.
-
Enzyme Addition: Add the NAAA enzyme solution to each well, except for the no-enzyme control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore (for AMC, excitation ~360 nm, emission ~460 nm) for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel NAAA inhibitors based on the promising 8-azabicyclo[3.2.1]octane scaffold. By leveraging the provided synthetic route, researchers can generate a library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The successful development of such inhibitors holds significant promise for the treatment of a wide range of inflammatory and pain-related disorders. Future work could involve exploring different substituents on the pyrazole ring and modifying the linker between the bicyclic core and the sulfonamide moiety to further enhance the therapeutic potential of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 8-Azabicyclo[3.2.1]octane Ring System
Introduction: The Enduring Significance of the Tropane Scaffold in Modern Drug Discovery
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a conformationally constrained bicyclic amine that forms the core of a diverse array of biologically active natural products and synthetic molecules.[1][2][3][4][5] From the anticholinergic activities of atropine and scopolamine to the stimulant properties of cocaine, tropane alkaloids have a long and storied history in medicine and pharmacology.[4][6][7] Their rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making them privileged scaffolds in medicinal chemistry for targeting a variety of receptors and transporters.[3][8][9][10]
The therapeutic potential of tropane-based compounds extends to neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[1] Consequently, the development of synthetic methodologies to selectively functionalize the tropane ring system is of paramount importance for the generation of novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.[11][12]
This guide provides a comprehensive overview of key strategies and detailed protocols for the functionalization of the 8-azabicyclo[3.2.1]octane ring system. It is designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of this versatile scaffold. The methodologies presented herein are grounded in established literature and aim to provide a practical framework for the synthesis of novel tropane derivatives.
Strategic Approaches to Tropane Functionalization
The functionalization of the tropane scaffold can be broadly categorized into several key strategies, each offering unique advantages for accessing specific derivatives. The choice of strategy is often dictated by the desired position of functionalization and the required stereochemical outcome.
Diagram: Key Functionalization Sites of the 8-Azabicyclo[3.2.1]octane Core
Caption: Key sites for functionalization on the tropane scaffold.
I. N-Functionalization: Modulating Pharmacological Activity
The nitrogen atom at the 8-position is a primary site for modification, offering a straightforward handle to alter the steric and electronic properties of the molecule. N-functionalization can significantly impact a compound's affinity and selectivity for its biological target.[10]
Protocol 1: Reductive Amination for N-Alkylation
This protocol describes a general method for the N-alkylation of a nor-tropane derivative via reductive amination.
Materials:
-
Nor-tropane derivative (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the nor-tropane derivative in DCM or DCE.
-
Add the corresponding aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated tropane.
Trustworthiness: This is a widely used and reliable method for N-alkylation, known for its mild reaction conditions and broad substrate scope. The use of sodium triacetoxyborohydride as a mild reducing agent minimizes side reactions.
II. C-H Functionalization: Direct and Atom-Economical Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the introduction of functional groups without the need for pre-functionalized substrates.[13][14] In the context of the tropane scaffold, this approach offers access to novel derivatives that are difficult to synthesize via traditional methods.
Palladium-Catalyzed Transannular C(sp³)–H Functionalization
Recent advancements have demonstrated the feasibility of palladium-catalyzed C(sp³)–H functionalization of tropane derivatives.[15][16][17] These reactions can proceed with high regioselectivity, targeting specific C-H bonds within the bicyclic system.
Diagram: Palladium-Catalyzed C-H Functionalization Workflow
Caption: Generalized workflow for palladium-catalyzed C-H functionalization.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
This protocol is adapted from literature describing the γ-selective C–H arylation of alicyclic amines.[15]
Materials:
-
N-aryl tropane derivative (directing group) (1.0 eq)
-
Aryl iodide (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl tropane derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 140 °C) and stir for the required time (e.g., 18 hours).
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the γ-arylated tropane derivative.
Expertise & Experience: The choice of a directing group on the nitrogen is crucial for achieving high regioselectivity in this transformation. The oxidant (Ag₂CO₃) is necessary to facilitate the catalytic cycle. High temperatures are often required for these C-H activation reactions.[15][17]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Effective for C-H activation in the presence of a directing group. |
| Oxidant | Ag₂CO₃ | Regenerates the active Pd(II) catalyst. |
| Solvent | 1,4-Dioxane | High-boiling aprotic solvent suitable for high-temperature reactions. |
| Temperature | 140 °C | Provides the necessary thermal energy to overcome the activation barrier for C-H cleavage. |
III. Cycloaddition Reactions: Building Complexity
Cycloaddition reactions are powerful methods for constructing cyclic systems with high stereocontrol.[18][19][20] In the context of tropane synthesis and functionalization, [3+2] and [4+3] cycloadditions are particularly valuable.[21][22]
Enantioselective [3+2] Cycloaddition for Functionalized Tropanes
The copper-catalyzed enantioselective [3+2] cycloaddition of cyclic azomethine ylides with nitroalkenes provides a highly efficient route to functionalized tropane scaffolds with multiple stereocenters.[23]
Protocol 3: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a generalized procedure based on reported methods for the synthesis of functionalized tropanes.[21][23]
Materials:
-
Cyclic azomethine ylide precursor (e.g., a glycine imino ester) (1.0 eq)
-
Nitroalkene (1.2 eq)
-
Copper(I) catalyst (e.g., Cu(OTf)₂ or Cu(OAc)₂) (5-10 mol%)
-
Chiral ligand (e.g., a chiral diphosphine ligand) (5-10 mol%)
-
Base (e.g., triethylamine or DBU) (1.1 eq)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert atmosphere
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the copper(I) catalyst and the chiral ligand to an oven-dried flask.
-
Add the anhydrous solvent and stir for 30 minutes to form the catalyst complex.
-
Add the cyclic azomethine ylide precursor and the base.
-
Add the nitroalkene to the reaction mixture.
-
Stir at the specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Authoritative Grounding: The use of a chiral ligand in combination with a copper catalyst is essential for inducing high enantioselectivity in this cycloaddition. The mechanism involves the formation of a chiral copper-azomethine ylide complex that reacts with the nitroalkene in a stereocontrolled manner.
IV. Late-Stage Functionalization: Diversifying Tropane Scaffolds
A recent and powerful strategy involves the late-stage functionalization of the tropane core, allowing for the rapid diversification of complex molecules.[24][25] This approach is particularly valuable in drug discovery for generating structure-activity relationship (SAR) data.
Diagram: Late-Stage Functionalization Strategy
Caption: A modular approach to generate diverse tropane analogs.
Protocol 4: Esterification of Tropine and Pseudotropine
This protocol describes the esterification of the C3 hydroxyl group, a common late-stage modification.[24][25]
Materials:
-
Tropine or Pseudotropine (1.0 eq)
-
Carboxylic acid (1.2 eq) and DCC (1.2 eq) OR Acyl chloride (1.2 eq) and triethylamine (1.5 eq)
-
Solvent (e.g., DCM for acyl chloride, or a suitable solvent for DCC coupling)
-
DMAP (catalytic amount, for DCC coupling)
Procedure (using acyl chloride):
-
Dissolve tropine or pseudotropine in DCM and cool to 0 °C.
-
Add triethylamine.
-
Slowly add the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Starting Material | Reagents | Product | Yield |
| Pseudotropine | trans-Cinnamic acid, DCC | trans-3β-(cinnamoyloxy)tropane | 84%[24][25] |
| Tropine | p-Anisoyl chloride, triethylamine | Datumetine | 45%[24][25] |
Conclusion
The 8-azabicyclo[3.2.1]octane ring system continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies and protocols outlined in this guide provide a foundation for researchers to explore the chemical space of this important scaffold. By leveraging both classical and modern synthetic methodologies, the scientific community can continue to unlock the full potential of tropane-based molecules in medicine.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pico.polito.it [pico.polito.it]
- 7. [PDF] Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transannular Functionalization of Multiple C(sp3)-H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
- 23. Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold
An Application Guide to Strategic Coupling Reactions with 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
The 8-azabicyclo[3.2.1]octane framework, a core component of tropane alkaloids, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure is instrumental in the design of novel therapeutics, particularly those targeting monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT).[1][3] The specific derivative, this compound, serves as a versatile and highly valuable building block for chemical library synthesis and drug discovery programs.[4][5]
The tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen is a key strategic element. It serves two primary functions: first, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions; second, its lability under acidic conditions allows for selective deprotection and subsequent functionalization at the N8-position.[4][6] This guide provides detailed application notes and protocols for the most effective palladium-catalyzed coupling reactions to derivatize this scaffold, focusing on α-arylation of the ketone and cross-coupling reactions via an enol triflate intermediate.
Part 1: Direct α-Arylation of the Ketone
The most direct approach to installing an aryl group on the scaffold is the α-arylation of the ketone at the C3 position. This transformation relies on the in-situ formation of an enolate, which then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide.
Scientific Rationale & Mechanistic Insight
The palladium-catalyzed α-arylation of ketones is a powerful method for forming C(sp²)-C(sp³) bonds. The catalytic cycle, a variation of the general cross-coupling mechanism, involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation (Enolate Coordination): A strong, non-nucleophilic base deprotonates the ketone at the α-carbon to form an enolate. This enolate then displaces a halide on the Pd(II) center. The choice of base is critical; hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often used to favor enolate formation over competing side reactions.
-
Reductive Elimination: The aryl and enolate groups on the palladium complex reductively eliminate to form the desired α-aryl ketone product and regenerate the Pd(0) catalyst.[7]
The success of this reaction hinges on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos), are highly effective.[7][8] These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.
Data Summary: Typical Conditions for α-Arylation
| Component | Example Reagents & Conditions | Rationale & Citation |
| Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, RuPhos, other bulky biarylphosphines | Bulky, electron-rich ligands that stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.[7] |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide), NaHMDS, K₃PO₄ | Strong, non-nucleophilic hindered bases required to generate the ketone enolate without adding to the carbonyl.[7][8] |
| Coupling Partner | Aryl bromides (Ar-Br), Aryl chlorides (Ar-Cl), Aryl triflates (Ar-OTf) | Aryl bromides and triflates are generally more reactive, while aryl chlorides are often more economical but may require more specialized ligands.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents that are compatible with the strong base and organometallic intermediates. |
| Temperature | Room Temperature to 100 °C | Reaction temperature is dependent on the reactivity of the aryl halide and the specific catalyst system employed.[7] |
Experimental Protocol: α-Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.05 equiv)
-
XPhos (0.02 - 0.10 equiv)
-
LiHMDS (1.0 M solution in THF, 1.2 - 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene via syringe to dissolve the reagents.
-
While stirring, slowly add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-8-Boc-2-oxo-8-azabicyclo[3.2.1]octane.
Workflow Diagram: α-Arylation
Caption: Workflow for the Pd-catalyzed α-arylation of the bicyclic ketone.
Part 2: Cross-Coupling via an Enol Triflate Intermediate
An alternative and highly versatile strategy involves a two-step sequence: conversion of the ketone to a vinyl triflate, followed by a palladium-catalyzed cross-coupling reaction. The triflate group acts as an excellent leaving group, enabling a variety of C-C bond-forming reactions.[9][10]
Scientific Rationale & Mechanistic Insight
The carbonyl at the C2 position can be readily converted into an enol triflate (-OTf) by treatment with a strong, non-nucleophilic base (e.g., LHMDS or LDA) to form the enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh).[10] This creates a reactive C(sp²)-OTf bond, which is an excellent substrate for oxidative addition to a Pd(0) catalyst. This common intermediate can then be used in a range of coupling reactions.
A. Suzuki-Miyaura Coupling
This reaction couples the enol triflate with an organoboron reagent, typically a boronic acid or ester.[11] It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.[11][12]
-
Typical Conditions: Pd(PPh₃)₄ or a similar Pd(0) catalyst, a base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane or DME/water.[9][12]
B. Stille Coupling
Stille coupling utilizes an organostannane reagent (R-SnBu₃). While organotins are more toxic than organoborons, the Stille reaction can be highly effective and sometimes succeeds where Suzuki coupling fails, particularly with complex substrates.[9]
-
Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃/P(2-furyl)₃ as the catalyst system in a solvent like dioxane or NMP. Additives like ZnCl₂ or LiCl can accelerate the catalytic cycle.[9]
C. Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling the enol triflate with a terminal alkyne to form an enyne.[13] This reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the enol triflate via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination.[13][14]
-
Typical Conditions: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (CuI), and an amine base (e.g., Et₃N, DIPEA) which also serves as the solvent or co-solvent.[14]
Data Summary: Conditions for Enol Triflate Cross-Coupling
| Reaction | Catalyst System | Base | Coupling Partner | Solvent | Temp. |
| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Ar-B(OH)₂, Ar-B(pin) | Dioxane, Toluene, DME/H₂O | 80-110 °C |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ / TF P | None (or additive) | Ar-SnBu₃ | Dioxane, NMP, THF | RT-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA, Piperidine | H-C≡C-R | THF, DMF, or neat amine | RT-80 °C |
Experimental Protocols
Protocol 2.1: Synthesis of the Enol Triflate Intermediate
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add LHMDS (1.0 M in THF, 1.1 equiv) and stir for 1 hour at -78 °C to form the enolate.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the enol triflate.
Protocol 2.2: Suzuki-Miyaura Coupling of the Enol Triflate
-
In a flask, combine the enol triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and aqueous sodium carbonate (2 M, 3.0 equiv).
-
Add dioxane as the solvent and degas the mixture with argon for 15 minutes.
-
Heat the reaction to reflux (approx. 100 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Workflow Diagram: Enol Triflate Pathway
Caption: Two-step strategy via an enol triflate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene | 2434347-47-2 | Benchchem [benchchem.com]
- 11. fishersci.se [fishersci.se]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Application Note: High-Purity Isolation of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key building block in pharmaceutical synthesis, using automated flash column chromatography.[1] We will delve into the rationale behind methodological choices, from solvent selection to the importance of stationary phase characteristics. Detailed protocols for Thin Layer Chromatography (TLC) for method development and for the final column chromatography separation are provided. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this intermediate in high purity.
Introduction: The Importance of Purity for a Versatile Building Block
This compound is a conformationally rigid bicyclic scaffold that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[2] The tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule.[1] Given its role as a foundational component in multi-step syntheses, the purity of this compound is paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
This document outlines a systematic approach to the purification of this compound by normal-phase flash column chromatography. We will explore the underlying principles that govern the separation process and provide a detailed, step-by-step protocol that can be adapted to various laboratory settings.
Physicochemical Properties and Chromatographic Considerations
A successful chromatographic separation is predicated on a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C12H19NO3 | [3][4] |
| Molecular Weight | 225.29 g/mol | |
| Appearance | Off-White Solid | [5] |
| Storage | Room temperature or 4°C | [3][4] |
The presence of the polar lactam carbonyl group and the carbamate moiety, combined with the nonpolar tert-butyl group, gives this compound an intermediate polarity. This characteristic makes it an ideal candidate for purification via silica gel chromatography.
The Boc protecting group is known to be sensitive to acidic conditions, which can lead to its cleavage.[2] Therefore, it is crucial to avoid highly acidic mobile phases during chromatography to maintain the integrity of the molecule.
Pre-Purification: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC). This will allow for the visualization of the separation between the desired product and any impurities.
Materials for TLC
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Solvents: Ethyl acetate (EtOAc), Hexanes
-
Visualization agent: Potassium permanganate (KMnO4) stain
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
TLC Protocol
-
Prepare the Developing Chamber: Add the chosen mobile phase to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the dissolved crude product onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compound is UV active) and then stain with potassium permanganate to visualize all organic compounds.
-
Calculate the Retention Factor (Rf): The Rf value is a measure of the distance traveled by the compound relative to the solvent front. It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
For a related compound, N-Boc-nortropinone, an Rf of 0.75 was observed in a 1:1 mixture of Ethyl Acetate and Hexanes.[5] For this compound, a slightly different Rf is expected due to structural variations. Aim for an Rf value of 0.25 - 0.35 for the desired product in the chosen solvent system for optimal separation on a column.
Interpreting TLC Results
The TLC plate will reveal the number of components in the crude mixture and their relative polarities. Impurities that are more polar than the product will have a lower Rf value, while less polar impurities will have a higher Rf value. The goal is to find a solvent system that provides good separation between the product spot and all impurity spots. A starting point for the mobile phase composition is a mixture of ethyl acetate and hexanes. Adjust the ratio of these solvents to achieve the desired Rf value. Increasing the proportion of ethyl acetate (the more polar solvent) will increase the Rf values of all components.
Column Chromatography Protocol
Once an optimal solvent system has been determined by TLC, you can proceed with the flash column chromatography.
Materials for Column Chromatography
-
Flash chromatography system (automated or manual)
-
Pre-packed silica gel column
-
Solvents: Ethyl acetate (EtOAc) and Hexanes (HPLC grade)
-
Crude this compound
-
Sample loading vessel
-
Fraction collector
-
Rotary evaporator
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Preparation: Select a pre-packed silica gel column with an appropriate size for the amount of crude material to be purified. Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes or a low percentage of ethyl acetate in hexanes).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column bed. Dry loading is often preferred as it can lead to better peak shapes and resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly stronger solvent. Inject this solution directly onto the column.
-
-
Elution: Begin the elution with the mobile phase determined from the TLC analysis. A gradient elution is often effective. Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase its concentration over the course of the run. This will first elute the less polar impurities, followed by the desired product, and finally the more polar impurities. A suggested gradient could be from 10% to 50% ethyl acetate in hexanes over 20-30 column volumes.
-
Fraction Collection: Collect fractions of a suitable volume throughout the elution process.
-
Monitoring the Separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot every few fractions on a TLC plate and develop it using the optimized solvent system.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., dichloromethane/methanol). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent. |
| Peak Tailing | Sample is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase, but be cautious of its basicity and potential to affect the Boc group over time. |
| Loss of Boc Group | Acidic conditions on the silica or in the mobile phase. | Use high-purity silica gel and ensure solvents are neutral. Avoid acidic additives. |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.[6]
-
Handle silica gel with care as fine particles can be a respiratory hazard.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using automated flash column chromatography. By carefully developing the method using TLC and following the detailed protocol, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for the successful synthesis of complex pharmaceutical compounds.
References
Application Notes and Protocols for the Synthesis of Tropane Alkaloid Analogs from 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Introduction: The Tropane Scaffold as a Privileged Structure in Medicinal Chemistry
The tropane alkaloid family, characterized by the rigid 8-azabicyclo[3.2.1]octane core, represents a class of natural products and synthetic analogs with profound physiological effects.[1] Found in various plants of the Solanaceae family, these compounds, including atropine and cocaine, have a long history in medicine and pharmacology.[2] Their diverse biological activities, ranging from anticholinergic to stimulant effects, have established the tropane skeleton as a "privileged scaffold" in drug discovery.[3][4] The conformational rigidity of this bicyclic system allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets.
The contemporary pharmaceutical industry utilizes over 20 active pharmaceutical ingredients containing the tropane moiety, employed as mydriatics, antiemetics, antispasmodics, and anesthetics.[5] The growing interest in developing novel therapeutics for neurological and psychiatric disorders has further fueled research into the synthesis of new tropane alkaloid analogs with improved selectivity and reduced side effects.[6]
This guide focuses on the synthetic utility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane , a versatile starting material for the synthesis of a diverse range of tropane alkaloid analogs. The presence of the ketone at the C-2 position, in contrast to the more common C-3 position (tropinone), opens up unique avenues for structural diversification. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and allows for controlled functionalization of the core structure.[6]
This document will provide detailed protocols for key synthetic transformations of this compound, including Grignard reactions, Wittig olefinations, and reductive aminations. The causality behind experimental choices, self-validating aspects of the protocols, and references to authoritative literature are integrated to ensure scientific integrity and practical utility for researchers in drug development.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound lies in the reactivity of the C-2 ketone. This functional group serves as a handle for introducing a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR). The primary synthetic strategies discussed herein are:
-
Grignard Reaction: For the introduction of alkyl, aryl, and vinyl groups at the C-2 position, leading to the formation of tertiary alcohols.[7]
-
Wittig Reaction: For the conversion of the ketone into an exocyclic double bond, providing a scaffold for further functionalization.[8]
-
Reductive Amination: For the introduction of various amino groups at the C-2 position, a key modification for targeting a range of biological receptors.
The following diagram illustrates the key synthetic pathways originating from this compound.
References
- 1. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 2. A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
Application Note & Protocol: A Scalable Synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Abstract
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous tropane alkaloids with significant biological activities.[1][2] The N-Boc protected 2-oxo variant, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, is a highly valuable chiral building block for the synthesis of novel therapeutics, including agonists and antagonists for various CNS receptors. This application note provides a detailed, robust, and scalable protocol for the synthesis of this key intermediate. The strategy hinges on an intramolecular Dieckmann condensation, a powerful and reliable method for forming cyclic β-keto esters.[3][4] We offer in-depth mechanistic rationale, step-by-step experimental procedures, and critical considerations for process optimization and scale-up to meet the demands of drug development professionals.
Introduction and Strategic Rationale
The synthesis of complex bicyclic structures like the 8-azabicyclo[3.2.1]octane core requires a robust and high-yielding strategy, especially for large-scale production. While numerous methods exist for tropane synthesis, many rely on multi-step sequences or starting materials that are not economically viable for industrial applications.[2]
The Dieckmann Condensation Approach
Our selected strategy employs the intramolecular Dieckmann condensation. This base-catalyzed reaction of a diester is exceptionally well-suited for creating the 5- and 6-membered rings inherent to the target scaffold.[4][5] The key advantages of this approach are:
-
Convergence: It efficiently constructs the complex bicyclic core in a single, high-yielding cyclization step.
-
Scalability: The reaction conditions are generally amenable to large-scale chemical reactors.
-
Versatility: The resulting β-keto ester can be readily decarboxylated to yield the desired ketone.
The overall synthetic logic is illustrated in the retrosynthetic analysis below.
Caption: Retrosynthetic analysis for the target molecule.
Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is employed to protect the nitrogen atom. This choice is deliberate for several reasons:
-
Stability: It is stable to the basic conditions of the Dieckmann condensation.
-
Activation: It deactivates the nitrogen, preventing unwanted side reactions.
-
Facile Cleavage: It can be removed under acidic conditions post-synthesis, allowing for further derivatization of the secondary amine.
Large-Scale Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Part A: Synthesis of Precursor: tert-butyl 2-(2-methoxy-2-oxoethyl)-4-(methoxycarbonyl)pyrrolidine-1-carboxylate
This section details the preparation of the key diester intermediate starting from a commercially available N-Boc-pyrrolidine derivative. The workflow involves creating a suitable nucleophile and reacting it with an appropriate electrophile to install the two ester arms required for cyclization.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |
| N-Boc-L-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | 74844-91-0 | 245.28 | 150.0 g | 0.61 | Starting Material |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | 424.14 | 311 g | 0.73 | Oxidizing agent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 2.5 L | - | Solvent |
| Methyl (triphenylphosphoranylidene)acetate | 2605-67-6 | 334.36 | 225 g | 0.67 | Wittig reagent |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 15 g | - | Hydrogenation catalyst |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 1.5 L | - | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 psi (Parr shaker) | - | Reducing agent |
Step-by-Step Protocol
-
Oxidation: To a stirred solution of N-Boc-L-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (150.0 g, 0.61 mol) in anhydrous DCM (1.5 L) at 0 °C, add Dess-Martin Periodinane (311 g, 0.73 mol) portion-wise over 1 hour.
-
Scientist's Note: DMP is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without over-oxidation. The low temperature helps to control the reaction exotherm.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (1 L) and a saturated aqueous solution of NaHCO₃ (1 L). Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Wittig Reaction: Dissolve the crude ketone in anhydrous DCM (1.0 L). Add methyl (triphenylphosphoranylidene)acetate (225 g, 0.67 mol) and stir at room temperature for 12-16 hours.
-
Scientist's Note: The Wittig reaction converts the ketone into an α,β-unsaturated ester, extending the carbon chain to form the second ester-bearing arm.
-
-
Concentrate the reaction mixture in vacuo. Add diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate. Purify by column chromatography (Hexane:EtOAc gradient) to yield the unsaturated diester.
-
Hydrogenation: Dissolve the purified unsaturated diester in anhydrous MeOH (1.5 L) in a Parr hydrogenation vessel. Carefully add 10% Pd/C (15 g).
-
Pressurize the vessel with H₂ gas to 50 psi and shake at room temperature for 8-12 hours.
-
Scientist's Note: This step reduces the double bond to yield the saturated diester precursor required for the Dieckmann condensation.
-
-
Carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the diester precursor, tert-butyl 2-(2-methoxy-2-oxoethyl)-4-(methoxycarbonyl)pyrrolidine-1-carboxylate , as an oil. Use directly in the next step.
Part B: Dieckmann Condensation & Decarboxylation to Yield this compound
This is the key ring-forming step, followed by hydrolysis and decarboxylation to furnish the final product.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Diester Precursor (from Part A) | - | 301.34 | ~0.61 mol | ~0.61 | Crude from previous step |
| Sodium Methoxide (NaOMe), 30% in MeOH | 124-41-4 | 54.02 | 123 mL | 0.67 | Base for condensation |
| Toluene, Anhydrous | 108-88-3 | 92.14 | 2.0 L | - | Solvent |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | 36.46 | ~1.5 L | - | For work-up and decarboxylation |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3.0 L | - | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 | ~2.0 L | - | For neutralization |
| Brine, sat. aq. | - | - | 1.0 L | - | For washing |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - | Drying agent |
Step-by-Step Protocol
-
Setup: Assemble a large, oven-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reaction: Dissolve the diester precursor (~0.61 mol) in anhydrous toluene (2.0 L) and heat the solution to reflux.
-
Add the sodium methoxide solution (123 mL, 0.67 mol) dropwise via the dropping funnel over 1 hour.
-
Scientist's Note: The reaction must be strictly anhydrous to prevent hydrolysis of the esters and quenching of the base, which would lead to the reverse Claisen/Dieckmann reaction.[6] Toluene is a good high-boiling solvent for this transformation. A slight excess of base ensures complete deprotonation to drive the reaction forward.[7]
-
-
Continue refluxing for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 6M HCl (~500 mL) to quench the reaction and neutralize the base.
-
Decarboxylation: Transfer the mixture to a suitable flask and heat to 80-90 °C with vigorous stirring for 6-8 hours. This step hydrolyzes the intermediate β-keto ester and promotes decarboxylation to form the target ketone.
-
Scientist's Note: The β-keto ester formed during the Dieckmann condensation is readily susceptible to acidic hydrolysis and subsequent decarboxylation upon heating, which is a common and efficient way to obtain the final cyclic ketone.
-
-
Work-up: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine all organic layers and wash sequentially with water (1 L), saturated aqueous NaHCO₃ solution (2 x 1 L) until effervescence ceases, and finally with brine (1 L).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by large-scale column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield This compound as a white solid or viscous oil.
Caption: Experimental workflow for the Dieckmann condensation step.
Expected Results & Characterization
-
Yield: 60-70% over the final two steps (condensation and decarboxylation).
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the Boc group (~1.4-1.5 ppm), the bicyclic protons, including bridgehead protons, and methylene protons adjacent to the ketone and nitrogen.
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks for the ketone carbonyl (~208-212 ppm), the Boc carbonyl (~154 ppm), the Boc quaternary carbon (~80 ppm), and various aliphatic carbons of the bicyclic system.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ and [M+Na]⁺.
Scale-Up and Safety Considerations
-
Exotherm Control: The initial quench of the reaction with acid is highly exothermic and must be performed slowly with efficient cooling and stirring. On a large scale, a jacketed reactor with controlled acid addition is mandatory.
-
Base Handling: Sodium methoxide is corrosive and flammable. Sodium hydride, an alternative solid base, presents a significant fire risk and requires careful handling under an inert atmosphere.
-
Hydrogenation Safety: Large-scale hydrogenation must be performed in a designated, properly grounded hydrogenation bunker with appropriate safety interlocks and monitoring for leaks.
-
Waste Disposal: The aqueous waste from the work-up will be acidic and must be neutralized before disposal. Organic solvent waste must be collected and disposed of according to institutional and local regulations.
-
Purification: For multi-kilogram scale, vacuum distillation is often more economical and efficient than chromatography.[8] The feasibility of distillation depends on the thermal stability of the product. Crystallization should also be explored as a primary purification method.
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. purechemistry.org [purechemistry.org]
- 8. US2166584A - Purification of ketones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of 8-Azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 8-azabicyclo[3.2.1]octane derivatives. This bicyclic scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, forming the backbone of essential drugs like atropine and cocaine.[1][2] However, its synthesis is often fraught with challenges, from low yields in classic reactions to complex stereochemical outcomes.
This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls. Here, you will find practical, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Troubleshooting Guide - The Robinson-Schöpf Synthesis
The Robinson-Schöpf synthesis, a one-pot reaction to form tropinone, the oxidized precursor to the tropane core, is a cornerstone of 8-azabicyclo[3.2.1]octane chemistry.[1][3] Despite its elegance, this tandem double-Mannich reaction can be capricious. This section addresses the most frequent issues encountered during this synthesis.[4][5]
Q1: My Robinson-Schöpf reaction is yielding very little tropinone. What are the most critical factors to investigate?
A1: Low yields in this classic synthesis are a common but solvable problem. The original 1917 synthesis reported a 17% yield, but modern optimizations can exceed 90%.[1] The reaction is a delicate interplay of multiple equilibria, making it highly sensitive to several factors.
Causality: The reaction involves two consecutive Mannich reactions.[4] The first is an intermolecular reaction, and the second is an intramolecular ring closure. For both to proceed efficiently, the rates of imine formation, enolate generation, and nucleophilic attack must be perfectly orchestrated.
Here are the critical parameters to audit in your experiment:
-
pH Control: This is arguably the most critical variable. The reaction requires a delicate balance. The amine must be sufficiently nucleophilic to attack the aldehyde, but the aldehyde's carbonyl must also be activated, and the enolate of the acetone component must form. Optimal yields are typically achieved in a buffered solution at a "physiological" pH, generally between 5 and 9.[5][6] Outside this range, various side reactions can dominate.
-
Choice of Acetone Equivalent: Using simple acetone is a frequent cause of low yields due to the low acidity of its α-protons, which hinders enolate formation.[6][7] The use of acetonedicarboxylic acid or its esters acts as a powerful "activating group," greatly facilitating the Mannich reactions.[1][6] The carboxyl groups are then removed in a subsequent decarboxylation step.
-
Purity and Handling of Succinaldehyde: Succinaldehyde is notoriously unstable and prone to polymerization.[6] Using aged or impure reactant is a primary contributor to low yields and the formation of intractable polymeric side products. It should ideally be freshly prepared or purified immediately before use.
-
Reaction Time and Temperature: This reaction is not rapid. It is typically conducted at room temperature but requires a sufficient duration (often 24-72 hours) to allow the tandem reactions to reach completion.[6]
Table 1: Optimization Parameters for Robinson-Schöpf Synthesis
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Citation |
| pH | Unbuffered; < 4 or > 10 | Buffered solution, pH 5-9 | Balances amine nucleophilicity and enolate formation.[5][6] |
| Acetone Source | Acetone | Acetonedicarboxylic acid or its esters | Activating groups facilitate enolate formation and Mannich reactions.[1][6][7] |
| Succinaldehyde | Old, discolored, or unpurified | Freshly prepared or purified | Prone to self-condensation and polymerization.[6] |
| Temperature | Heated (can promote side reactions) | Room Temperature (approx. 20-25°C) | Provides a controlled reaction rate to favor the desired pathway.[6] |
| Concentration | High concentration | High dilution conditions | Favors the desired intramolecular condensation over intermolecular side reactions.[8] |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose yield issues in your tropinone synthesis.
Q2: I'm observing a significant amount of a sticky, polymeric byproduct. What is it and how can I prevent it?
A2: The formation of a polymeric substance is almost certainly due to the self-condensation of succinaldehyde.[6]
Causality: As a dialdehyde, succinaldehyde can readily polymerize via intermolecular aldol-type reactions, especially if the pH is not optimally controlled or if the reactant has been stored for an extended period. This process competes directly with the desired initial reaction—the formation of an imine with methylamine.
Prevention Strategy: The most effective way to prevent this is to use succinaldehyde immediately after its preparation or purification. If you are using a commercial source, it is highly recommended to purify it before the reaction.
Protocol 1: Purification of Succinaldehyde
-
Source: Succinaldehyde is often generated in situ by the hydrolysis of its bis(diethyl acetal), 2,5-diethoxytetrahydrofuran.
-
Hydrolysis: Stir the bis(acetal) in an aqueous solution of a mild acid (e.g., 1M sulfuric acid) at room temperature for 1-2 hours.
-
Neutralization: Carefully neutralize the solution with a base like sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure without excessive heating.
-
Immediate Use: Use the resulting succinaldehyde immediately in the Robinson-Schöpf reaction. Do not attempt to store it.
Q3: My final product is impure even after decarboxylation. What are the likely side products from the tandem Mannich reactions?
A3: Besides reactant polymerization, several side products can arise from the core reaction mechanism itself.
Causality: The Robinson-Schöpf synthesis is a cascade of reactions, and deviations from the main pathway can lead to stable byproducts.[4][6]
-
Undesired Mannich Bases: If reaction conditions (like concentration or pH) are not optimal, intermolecular Mannich reactions can occur between the enolate of acetonedicarboxylic acid and multiple iminium ion intermediates before the final intramolecular ring-closure can take place. This can lead to higher molecular weight, oligomeric byproducts.[6][8]
-
Incomplete Decarboxylation: The initial product when using acetonedicarboxylic acid is tropinone-1,5-dicarboxylic acid. This intermediate requires both acidification and heating to fully lose both carboxyl groups as CO₂.[6] If the decarboxylation step is incomplete (insufficient acid or heat), your final product will be contaminated with mono- or di-carboxylic acid species, which can complicate purification.
Robinson-Schöpf Reaction vs. Side Pathways
The diagram below illustrates the desired reaction forming the bicyclic core versus the major off-target reactions.
Part 2: FAQs - Broader Synthetic Challenges
Q4: What are the main stereochemical challenges in synthesizing substituted 8-azabicyclo[3.2.1]octanes?
A4: Stereocontrol is a paramount challenge. The bicyclic system is rigid, and substituents at various positions (especially C2, C3, C6, and C7) can exist in either an exo or endo configuration. Furthermore, many tropane alkaloids are chiral, requiring enantioselective synthesis.[9][10]
Causality:
-
Diastereoselectivity (Endo/Exo): The approach of a reagent to the bicyclic core is often sterically hindered by the ethylene bridge or the piperidine ring. For instance, the reduction of tropinone to tropine (3α-OH, endo) or pseudotropine (3β-OH, exo) can be controlled by the choice of reducing agent. Bulky hydride reagents tend to favor attack from the less hindered equatorial face to give the axial (endo) alcohol, while smaller reagents or equilibrating conditions can favor the thermodynamically more stable equatorial (exo) alcohol.[11]
-
Enantioselectivity: Creating a single enantiomer from achiral starting materials is a significant hurdle. Modern strategies to address this include:
-
Chiral Pool Synthesis: Starting with an enantiomerically pure precursor that contains the required stereochemical information.[12][13]
-
Asymmetric Catalysis: Using chiral catalysts to direct the formation of the bicyclic scaffold or in desymmetrization reactions of achiral tropinone derivatives.[9][14]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a key reaction.
-
Q5: I am using a Dieckmann condensation to form the bicyclic core. What are the typical side reactions?
A5: The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which can be precursors to the 8-azabicyclo[3.2.1]octane system.[15][16] The primary side reaction is intermolecular condensation.
Causality: The reaction relies on an enolate of one ester group attacking the other ester group within the same molecule. However, this enolate can also attack an ester group on a different molecule. This intermolecular reaction leads to dimerization or polymerization and is a significant competing pathway, especially when forming medium or large rings (greater than 7 members).[17]
Mitigation Strategies:
-
High-Dilution Conditions: Running the reaction at very low concentrations favors the intramolecular pathway, as the probability of one end of a molecule finding the other end is higher than it finding another molecule.
-
Strong, Hindered Bases: Using bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can promote rapid and efficient enolate formation at low temperatures, minimizing side reactions.[17]
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. scispace.com [scispace.com]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. addi.ehu.es [addi.ehu.es]
- 13. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing the Robinson-Schöpf Reaction for Tropinone Synthesis
Welcome to the technical support center dedicated to the Robinson-Schöpf synthesis of tropinone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize yields for this classic and powerful reaction. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this synthesis, providing you with the insights needed to master this essential transformation.
Section 1: Foundational Principles of the Robinson-Schöpf Reaction
This section provides a brief overview of the reaction's core concepts. A solid understanding of the mechanism and the roles of the reactants is the first step toward effective troubleshooting.
Q1: What is the fundamental mechanism of the Robinson-Schöpf reaction for tropinone synthesis?
The synthesis is a biomimetic, one-pot reaction that brilliantly constructs the complex bicyclic tropane core from simple, acyclic precursors.[1][2][3] Mechanistically, it is best described as a tandem or double Mannich reaction.[1][4][5]
The key steps are as follows[3][6]:
-
Iminium Ion Formation: Methylamine performs a nucleophilic attack on one of the aldehyde groups of succinaldehyde, followed by dehydration to form a reactive imine, which is in equilibrium with its protonated iminium form.
-
First Ring Closure: The second aldehyde group within the same molecule is then attacked intramolecularly by the imine nitrogen, forming a five-membered pyrrolidine ring.
-
Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the iminium ion of the cyclized intermediate. This is the first Mannich condensation.
-
Second Intramolecular Mannich Reaction: Following another condensation and dehydration sequence, a second, intramolecular Mannich reaction occurs, closing the six-membered piperidine ring to form the bicyclic tropane skeleton.
-
Decarboxylation: The resulting tropinone-1,3-dicarboxylic acid is unstable and readily loses both carboxyl groups as CO2 upon acidification and gentle heating during the workup to yield the final tropinone product.[4][7]
Caption: The Robinson-Schöpf reaction mechanism for tropinone synthesis.
Q2: Why is acetonedicarboxylic acid used instead of plain acetone?
While Robinson's original 1917 synthesis could use acetone, the yield was low (around 17%).[3][6] The use of acetonedicarboxylic acid is a critical improvement. The two carboxylic acid groups are electron-withdrawing, which significantly increases the acidity of the central methylene protons. This facilitates the formation of the required enolate nucleophile under milder conditions.[1][3]
Computational studies have shown that using acetonedicarboxylic acid substantially lowers the activation energy of the reaction compared to using acetone, directly contributing to higher yields and faster reaction rates.[1] The carboxylic acid groups are conveniently removed in the final workup step.[3]
Section 2: Troubleshooting Guide for Low Yield and Impurities
This is the core of our support center. Use this guide to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting low yields in tropinone synthesis.
Q3: My reaction mixture is turning dark and forming a tar-like polymer, leading to a very low yield. What is the cause?
This is almost certainly due to the instability of succinaldehyde. In aqueous solutions, especially under non-optimal pH conditions, succinaldehyde is highly prone to self-condensation and polymerization.[7]
Solution:
-
Fresh Preparation: Never use old or commercially stored aqueous solutions of succinaldehyde. It should be freshly prepared immediately before use. A common method is the hydrolysis of its more stable precursors, such as 2,5-dimethoxytetrahydrofuran or 2-ethoxy-3,4-dihydro-2H-pyran, in dilute acid.[5]
-
Controlled Addition: Add the freshly prepared succinaldehyde solution to the buffered reaction mixture containing the other reagents. Do not let it stand on its own.
Q4: My yield is poor, but I don't see significant polymerization. What is the most critical reaction parameter to check?
The most critical parameter for this reaction is pH . Clemens Schöpf's landmark improvement on Robinson's original synthesis was the discovery that conducting the reaction under "physiological" conditions (pH 5–9) dramatically increases the yield, often to over 80%.[1][4][8]
Causality & Solution:
-
Why pH is Critical: The reaction mechanism involves multiple equilibria. The pH must be high enough to allow for sufficient concentration of the enolate of acetonedicarboxylic acid and the free-base methylamine to act as nucleophiles. However, the pH must be low enough to facilitate the formation of the reactive iminium ions and prevent side reactions like aldehyde self-condensation.
-
Optimal Range: The optimal pH is typically between 5 and 7.[1][4]
-
How to Control It: Use a suitable buffer system. A citrate or phosphate buffer is highly effective at maintaining the pH within the optimal range throughout the reaction.[5][8] The use of a calcium salt has also been reported to act as a buffer.[3]
Q5: My NMR analysis shows that the main product is not tropinone but still contains carboxylic acid groups. What went wrong?
This indicates incomplete decarboxylation. The direct product of the cyclization is tropinonedicarboxylic acid. The final step to yield tropinone is the removal of these two carboxyl groups, which is not spontaneous and requires specific conditions during the workup.[7]
Solution:
-
Acidify Thoroughly: After the main reaction is complete, the entire mixture must be strongly acidified. Use an acid like HCl or H2SO4 to bring the pH down to 1-2.
-
Apply Gentle Heat: Decarboxylation is often accelerated by heating. After acidification, gently warming the solution (e.g., to 40-60°C) and stirring for a period can drive the reaction to completion. Monitor the evolution of CO2 gas (bubbling) as an indicator.
Section 3: Optimized Protocol and Parameter Summary
This section provides a vetted, step-by-step protocol for the synthesis of tropinone, incorporating best practices discussed above.
Optimized Experimental Protocol
This protocol is an illustrative synthesis based on established principles.
-
Buffer Preparation: Prepare a citrate buffer solution by dissolving citric acid and sodium citrate in deionized water to achieve a stable pH of ~6.0.
-
Reactant Solution: In a reaction vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the prepared buffer solution. Stir until all solids are dissolved and cool the mixture in an ice bath.
-
Succinaldehyde Preparation (In Situ): In a separate flask, prepare the succinaldehyde solution by hydrolyzing 2,5-dimethoxytetrahydrofuran with dilute hydrochloric acid. Stir vigorously for 20-30 minutes.
-
Reaction Initiation: Slowly add the freshly prepared, cold succinaldehyde solution to the main reaction vessel containing the methylamine and acetonedicarboxylic acid solution. Maintain the temperature below 25°C during the addition.
-
Reaction Period: Seal the vessel and allow the mixture to stir at room temperature (20-25°C) for 48-72 hours. The reaction progress can be monitored by TLC if desired.
-
Workup - Decarboxylation: After the reaction period, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Once acidic, warm the solution to 50°C and stir for 1-2 hours until gas evolution ceases.
-
Workup - Extraction: Cool the acidified solution. Make it strongly basic (pH > 12) with NaOH or K2CO3. Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate using a rotary evaporator. The crude tropinone can be further purified by vacuum distillation or column chromatography if necessary.
Table 1: Summary of Optimal Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| pH | 5.0 - 7.0 | Balances enolate/imine formation; critical for high yield.[1][4] Use a buffer. |
| Temperature | 20 - 25 °C (Room Temp.) | Mimics physiological conditions, avoids side reactions. |
| Reactants | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Acetonedicarboxylic acid is the activated acetone equivalent.[1][3] |
| Succinaldehyde | Freshly prepared from a precursor | Prone to polymerization; never use aged solutions.[7] |
| Reaction Time | 48 - 72 hours | The reaction requires time to proceed to completion at room temperature. |
| Decarboxylation | Acidify (pH 1-2) and heat (40-60°C) | Essential final step to remove carboxyl groups.[7] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can this reaction be performed at a higher temperature to speed it up?
-
A: It is not recommended. Increasing the temperature can promote the unwanted polymerization of succinaldehyde and other side reactions, which will likely decrease the overall yield of tropinone. The reaction is designed to proceed efficiently at ambient temperatures.
-
-
Q: How can I confirm the presence of tropinone in my crude product?
-
A: Besides standard techniques like TLC and NMR, a classic qualitative test is the formation of the dipiperonylidene derivative. Adding piperonal and a base to a small sample of tropinone produces colorful crystals, which can serve as a useful confirmation.[9]
-
-
Q: What is the atom economy of this reaction?
-
A: The atom economy is considered moderate. While the main carbon skeleton is assembled efficiently, two molecules of water and two molecules of carbon dioxide are lost during the reaction sequence for every molecule of tropinone formed.[4]
-
References
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Tropinone [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Boc Deprotection of Substituted 8-Azabicyclo[3.2.1]octanes
Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection, specifically tailored for substituted 8-azabicyclo[3.2.1]octane systems. This bicyclic scaffold, a core motif in numerous bioactive molecules, presents unique challenges due to its steric bulk and potential for intricate side reactions. This guide is designed to provide researchers, medicinal chemists, and process development professionals with in-depth, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide: When Reactions Deviate
This section addresses specific problems you may encounter during the Boc deprotection of your 8-azabicyclo[3.2.1]octane substrate. Each answer delves into the root chemical causes and provides actionable solutions.
Question 1: My Boc deprotection is sluggish or incomplete, even after extended reaction times. What's going on and what should I do?
Answer:
Incomplete deprotection is a common issue, often stemming from insufficient acid strength, steric hindrance, or poor solubility. The 8-azabicyclo[3.2.1]octane core is sterically demanding, which can impede the acid's approach to the carbamate.[1][2]
Underlying Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process that proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4][5] If the acid is too weak or dilute, this initial protonation step is inefficient. Some studies have shown that the reaction rate can have a second-order dependence on the acid concentration, meaning small changes can have a large impact.[6]
-
Steric Hindrance: The bulky nature of both the bicyclic scaffold and substituents on the ring can physically block the acid from reaching the Boc group.[1][2] This slows the reaction kinetics significantly.
-
Solvent & Solubility Issues: For the reaction to proceed efficiently, both your substrate and the acid must be well-solvated.[1] DCM is a common choice for TFA-mediated deprotections, but if your substrate has poor solubility, the reaction will be heterogeneous and slow.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Question 2: I'm observing significant side products, particularly a new species with a higher molecular weight. What is happening?
Answer:
The most likely culprit is alkylation of your deprotected amine (or other nucleophilic sites) by the tert-butyl cation generated during the reaction.[3][9] This electrophilic cation is a key intermediate in the deprotection mechanism and can be trapped by any available nucleophile.
Underlying Causes & Solutions:
-
Tert-Butylation: The newly formed secondary amine of the 8-azabicyclo[3.2.1]octane is nucleophilic and can attack the tert-butyl cation, leading to an N-tert-butylated byproduct. Other electron-rich aromatic rings or sulfur-containing functional groups on your substituents are also highly susceptible to this side reaction.[9]
-
Solution: Use a Scavenger. The most effective strategy is to add a "scavenger" to the reaction mixture. This is a substance that is more nucleophilic than your product and will preferentially trap the tert-butyl cation.[2]
-
| Scavenger | Target Functional Group Protection | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, highly effective | 2-5% (v/v) |
| Thioanisole | Tryptophan, Methionine | 5-10% (v/v) |
| Anisole | General purpose, less effective than TIS | 5-10% (v/v) |
| Water | Can act as a scavenger by trapping the cation to form t-butanol | 1-5% (v/v) |
-
Degradation of Other Acid-Sensitive Groups: If your substituents contain other acid-labile protecting groups (e.g., tert-butyl esters, acetals), they may be cleaved under the reaction conditions, leading to a complex mixture.[8][10]
-
Solution: Milder Conditions. You must switch to a milder, more selective deprotection method. While standard TFA or HCl conditions are often too harsh, systems like zinc bromide in DCM or simply heating in a protic solvent like water or isopropanol can be effective for certain substrates.[11][12][13] Another option is using TMSI (trimethylsilyl iodide).[10][12]
-
Mechanism of Deprotection and Side Reaction
Caption: Desired reaction pathway and competitive t-butylation.
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for Boc deprotection of a novel 8-azabicyclo[3.2.1]octane? A1: A robust starting point is to treat the substrate with a solution of 20-50% TFA in DCM at room temperature for 1-2 hours.[1][7] An equally common and effective method is using a 4M solution of HCl in 1,4-dioxane.[1][2] Reaction progress should always be monitored by a suitable technique like TLC or LC-MS.[1]
Q2: How do I properly monitor the reaction? A2: Thin Layer Chromatography (TLC) is the most straightforward method.[8] The deprotected amine product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or blue) upon reacting with the newly formed free amine.[8] For quantitative analysis, LC-MS is the preferred method.
Q3: My final product is an oil after workup, especially when using TFA. How can I get a solid? A3: Trifluoroacetate salts are notoriously difficult to crystallize and often remain as oils.[7] The best approach is to convert the TFA salt to the hydrochloride salt. After the standard basic workup to get the free amine, dissolve it in a minimal amount of a solvent like diethyl ether or DCM and add a solution of HCl in dioxane or bubble HCl gas through it. HCl salts are generally much more crystalline and precipitate as filterable solids.
Q4: Are there any "green" or milder alternatives to strong acids? A4: Yes, for substrates that cannot tolerate harsh acidic conditions, several alternatives exist. Thermal deprotection by refluxing in a solvent like toluene or a dioxane/water mixture can be effective, though it may require high temperatures (e.g., 150°C in a microwave).[10][14] Additionally, methods using Lewis acids like ZnBr₂ or heterogeneous catalysts such as montmorillonite K10 clay have been reported for milder deprotection.[12][14] Some studies have even shown success using only hot water under reflux or subcritical conditions.[11][13][15]
Key Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolution: Dissolve the Boc-protected 8-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition (Optional but Recommended): Add a scavenger such as triisopropylsilane (TIS, 0.2-0.5 eq) to the solution.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 eq, often as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress every 30-60 minutes by TLC or LC-MS.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA.[7] The resulting residue is the TFA salt. For the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq). A precipitate of the hydrochloride salt may form immediately.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS. These reactions are often complete within 30-60 minutes.[7]
-
Isolation: Upon completion, the product can often be isolated by direct filtration if it has precipitated. If not, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt, then collect by filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. mcours.net [mcours.net]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing intermolecular condensation in 8-azabicyclo[3.2.1]octane synthesis
Technical Support Center: Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Welcome to the technical support center for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a crucial structural motif in a wide range of biologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing intermolecular condensation, a common side reaction that can significantly impact yield and purity.
Troubleshooting Guide: Preventing Intermolecular Condensation
This section addresses specific issues you may encounter during the synthesis of 8-azabicyclo[3.2.1]octane derivatives, particularly via the Robinson-Schöpf reaction for tropinone, a key intermediate.
Q1: My tropinone synthesis is resulting in a low yield and a significant amount of a high molecular weight, insoluble byproduct. What is the likely cause and how can I fix it?
A1: The most probable cause is intermolecular condensation, where two or more precursor molecules react with each other instead of undergoing the desired intramolecular cyclization.[1] This is a common issue in reactions that can form rings, as polymerization often competes with cyclization.[2][3]
Underlying Cause: The Robinson-Schöpf synthesis involves a series of Mannich reactions.[4][5][6][7][8][9] If the concentration of the reactive intermediates is too high, the rate of the intermolecular reaction can exceed that of the intramolecular ring-closing step.
Solutions:
-
Implement the High Dilution Principle: This is the most effective strategy to favor intramolecular reactions.[2][3][10][11] By keeping the concentration of the reactants low, you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.
-
Practical Application: Instead of adding all reactants at once, employ a slow, dropwise addition of the limiting reagents (e.g., succinaldehyde and methylamine) to a solution of the third component (e.g., acetonedicarboxylic acid) over an extended period (e.g., 5 hours) using a syringe pump.[2][12] This maintains a low instantaneous concentration of the reactive intermediates.
-
-
Optimize Reaction Temperature: High temperatures can accelerate side reactions, including intermolecular condensation.[12]
-
Recommendation: Start with lower temperatures (e.g., 0-5 °C) and gradually increase only if the reaction rate is too slow. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.
-
-
Control pH: The Robinson-Schöpf reaction is highly pH-sensitive. Optimal yields are typically achieved at a physiological pH of around 7.[4][13] Deviations from the optimal pH can lead to the formation of undesired side products.
Experimental Protocol: Tropinone Synthesis using High Dilution
| Parameter | Recommended Condition | Rationale |
| Reactants | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Acetonedicarboxylic acid is more acidic than acetone, facilitating the Mannich reaction.[4][5][13] |
| Solvent | Aqueous buffer (pH 7) | Maintains optimal pH for the reaction.[4][13] |
| Technique | Slow addition of succinaldehyde and methylamine | Employs the high dilution principle to minimize intermolecular condensation.[2][12] |
| Temperature | 0-25 °C | Lower temperatures can help control the reaction rate and reduce side products.[12] |
| Monitoring | TLC or LC-MS | To determine the reaction endpoint and check for byproduct formation. |
Q2: I observe multiple spots on my TLC plate that are not the starting material or the desired product. How can I identify the intermolecular condensation byproduct?
A2: The intermolecular condensation byproduct will have a significantly higher molecular weight than the desired 8-azabicyclo[3.2.1]octane derivative.
Identification Techniques:
-
Mass Spectrometry (MS): This is the most direct method. The byproduct will show a molecular ion peak corresponding to at least double the mass of the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the byproduct will be more complex than that of the desired product, often showing broad signals indicative of a polymeric or oligomeric structure.
-
Chromatography: The byproduct, being larger and often more polar, will have a different retention time (HPLC) or Rf value (TLC) compared to the product. Typically, it will have a lower Rf value on a normal-phase silica TLC plate.
| Analytical Technique | Expected Observation for Intermolecular Byproduct |
| Mass Spectrometry | Molecular ion peak at ≥ 2x the mass of the desired product. |
| ¹H NMR | Complex, possibly broad signals, and an integration ratio indicating a higher number of protons. |
| ¹³C NMR | A higher number of carbon signals than expected for the monomeric product. |
| TLC (Normal Phase) | Lower Rf value compared to the desired product. |
Q3: Can the choice of amine in the synthesis influence the extent of intermolecular condensation?
A3: Yes, the nature of the amine can play a role. When using a primary amine (like methylamine in the tropinone synthesis), the resulting Mannich base is a secondary amine. This product can potentially react again with the aldehyde, leading to the formation of a new iminium ion, which can then react with another enolizable compound, contributing to oligomerization.[12]
Mitigation Strategies:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of the primary amine to the dialdehyde to minimize the chances of secondary reactions.
-
Use of a Pre-formed Iminium Salt: In some cases, using a pre-formed iminium salt, such as Eschenmoser's salt, can provide greater control over the reaction and prevent unwanted side reactions.[12]
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to the 8-azabicyclo[3.2.1]octane core?
A: The Robinson-Schöpf reaction for the synthesis of tropinone is a classic and widely used method.[6][8] Other approaches include intramolecular cycloaddition reactions of azomethine ylides and various other multi-step synthetic sequences.[14][15]
Q: What safety precautions should I take during this synthesis?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactants, such as succinaldehyde and methylamine, can be hazardous. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Q: Besides intermolecular condensation, what are other potential side reactions?
A: Other possible side reactions include self-condensation of the carbonyl compounds (aldol condensation), oxidation of the amine, and racemization if chiral centers are present.[4][16] Careful control of reaction conditions is key to minimizing these.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism: Intramolecular vs. Intermolecular Pathways
Caption: Competing pathways in 8-azabicyclo[3.2.1]octane synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 7. scispace.com [scispace.com]
- 8. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Khan Academy [khanacademy.org]
Technical Support Center: pH Control in the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Welcome to the technical support center for the synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in a wide range of biologically active tropane alkaloids.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to pH control, a critical parameter for achieving high yields and purity in this synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in the synthesis of the 8-azabicyclo[3.2.1]octane core, particularly in the Robinson-Schöpf reaction?
A1: The classic Robinson-Schöpf synthesis, and related methodologies, rely on a tandem sequence of reactions, most notably an intramolecular Mannich reaction.[2][3] The pH of the reaction medium is a crucial factor that governs the equilibria of several key steps:
-
Iminium Ion Formation: The reaction of a primary amine (like methylamine) with a dicarbonyl compound (like succinaldehyde) to form a reactive iminium ion is highly pH-dependent. At a pH that is too low (highly acidic), the amine will be protonated and thus non-nucleophilic. If the pH is too high (basic), the carbonyl group is less readily protonated, which disfavors the dehydration step needed to form the iminium ion.
-
Enolate Formation: The subsequent Mannich reaction requires the formation of an enolate from a ketone component (e.g., acetonedicarboxylic acid). This step is base-catalyzed, and therefore, the pH must be high enough to facilitate the deprotonation of the α-carbon.
-
Cyclization vs. Side Reactions: A delicate balance of these reactive intermediates is required for the desired intramolecular cyclization to occur. Improper pH can favor side reactions such as polymerization of the aldehyde or intermolecular condensation reactions, leading to a decrease in the yield of the desired bicyclic product.[4]
The intramolecular Mannich reaction is generally favored in a narrow pH range.[5] Schöpf's improvements on Robinson's original synthesis demonstrated that conducting the reaction under physiological pH conditions (pH 5-9) can significantly increase the yield.[3] Some studies have shown that yields of 70-85% can be achieved by maintaining the reaction at a pH of 7 with dicarboxylic acetone.[6]
Q2: What is the generally accepted optimal pH range for the Robinson-Schöpf synthesis of tropinone?
A2: The optimal pH for the Robinson-Schöpf synthesis is typically in the "physiological" range. More specifically:
-
Improved Yields: Yields have been shown to be significantly higher when the reaction is conducted in a pH range of 5 to 9.[3]
-
Specific Examples: Some literature reports yields of 70-85% when the reaction is specifically buffered at pH 7.[6]
-
Buffering is Key: The use of a buffer, such as a calcium salt, is claimed to improve yields by maintaining this physiological pH.[2]
It is important to note that the optimal pH can vary slightly depending on the specific substrates and reaction conditions used. Therefore, some empirical optimization may be necessary for a given system.
Q3: What are the consequences of deviating from the optimal pH range?
A3: Deviating from the optimal pH range can lead to several undesirable outcomes:
-
Low pH (Too Acidic):
-
Amine Protonation: The primary amine starting material will be protonated to its ammonium salt, rendering it non-nucleophilic and halting the initial imine formation.
-
Inhibition of Enolate Formation: The acidic conditions will suppress the formation of the required enolate from the ketone component.
-
-
High pH (Too Basic):
-
Aldehyde Instability: Succinaldehyde and similar dicarbonyl compounds are prone to self-condensation and polymerization under strongly basic conditions.[4]
-
Favored Side Reactions: The increased concentration of the enolate can lead to undesired intermolecular Mannich reactions or other side reactions, reducing the yield of the desired intramolecular cyclization.
-
Q4: How can I effectively monitor and control the pH during the reaction?
A4: Maintaining a stable pH throughout the reaction is crucial. Here are some effective methods:
-
Buffer Systems: The use of a buffer solution is the most common and effective method. Phosphate or citrate buffers are often suitable for maintaining a pH in the physiological range.
-
Calcium Carbonate Suspension: A suspension of calcium carbonate can act as a heterogeneous buffer to maintain the optimal pH.[4]
-
pH Meter: For reactions run on a larger scale, the use of a pH meter with a probe compatible with the reaction solvent can allow for real-time monitoring.
-
Controlled Addition of Reagents: In some cases, the slow, controlled addition of an acidic or basic reagent can be used to maintain the desired pH.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of the 8-azabicyclo[3.2.1]octane core, with a focus on pH-related causes and solutions.
Problem 1: Low or No Yield of the 8-Azabicyclo[3.2.1]octane Product
| Observable Symptom | Potential pH-Related Cause | Suggested Corrective Actions |
| Starting materials remain largely unreacted (TLC/LC-MS analysis). | The reaction pH is too low (acidic), preventing the initial nucleophilic attack of the amine. | 1. Ensure the amine starting material is not in its salt form. If it is, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine. 2. Use a calibrated pH meter to check the pH of the reaction mixture. 3. Adjust the pH to the optimal range (typically 5-9) using a suitable buffer system.[3] |
| A complex mixture of products is observed, with little of the desired bicyclic compound. | The reaction pH is too high (basic), leading to polymerization of the aldehyde and other side reactions. | 1. Prepare the succinaldehyde solution fresh before use to minimize polymerization. 2. Lower the initial pH of the reaction mixture into the optimal range. 3. Consider a slower addition of the amine or ketone component to control the concentration of reactive intermediates. |
| The reaction appears to stall after initial product formation. | The reaction generates acidic or basic byproducts that shift the pH out of the optimal range over time. | 1. Incorporate a robust buffer system with sufficient capacity to maintain the pH throughout the reaction. 2. Monitor the pH at regular intervals and make necessary adjustments. |
Problem 2: Formation of Significant Amounts of Side-Products
| Observable Symptom | Potential Side-Product & pH-Related Cause | Suggested Corrective Actions |
| Isolation of a polymeric, insoluble material. | Aldehyde Polymerization: This is often caused by a pH that is too high, promoting the self-condensation of succinaldehyde.[4] | 1. Strictly maintain the pH in the neutral to slightly acidic range. 2. Use freshly prepared or purified succinaldehyde. 3. Keep the reaction temperature low to disfavor polymerization. |
| Characterization of open-chain or partially cyclized intermediates. | Incomplete Cyclization: The pH may not be optimal for the final intramolecular Mannich reaction. This step requires a delicate balance of iminium ion and enolate concentrations. | 1. Carefully screen a range of pH values (e.g., from 5 to 9) in small-scale trial reactions to identify the optimal pH for your specific substrates. 2. Ensure the reaction is given sufficient time to proceed to completion. |
| Formation of products from intermolecular reactions. | Incorrect pH Balance: A pH that is too high can lead to a high concentration of the enolate, which may react intermolecularly before the intramolecular cyclization can occur. | 1. Lower the pH to slightly favor the iminium ion formation and reduce the steady-state concentration of the enolate. 2. Consider using high-dilution conditions to favor the intramolecular reaction pathway. |
III. Experimental Protocols & Visualizations
Protocol: pH-Controlled Synthesis of Tropinone
This protocol is a generalized procedure based on the principles of the Robinson-Schöpf reaction.
1. Reagent Preparation:
- Prepare a buffered solution at the desired pH (e.g., pH 7) using a suitable buffer system (e.g., phosphate buffer).
- If using acetonedicarboxylic acid, dissolve it in the prepared buffer.
- Prepare a solution of methylamine. If using methylamine hydrochloride, neutralize it with a suitable base to the desired pH.
- Freshly prepare or purify succinaldehyde immediately before use.
2. Reaction Setup:
- In a reaction vessel equipped with a stirrer and pH probe (optional, but recommended), add the buffered solution of acetonedicarboxylic acid.
- Begin stirring and cool the solution in an ice bath.
- Simultaneously, and slowly, add the methylamine solution and the succinaldehyde solution to the reaction vessel over a period of 1-2 hours.
3. Reaction Monitoring:
- Monitor the pH of the reaction mixture throughout the addition and for the duration of the reaction. Adjust as necessary with dilute acid or base to maintain the target pH.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
4. Workup:
- Once the reaction is complete, acidify the mixture to stop the reaction and to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid.[4]
- Heat the acidified mixture to drive the decarboxylation to completion.
- Cool the mixture and then basify it to deprotonate the tropinone product.
- Extract the product with a suitable organic solvent (e.g., diethyl ether, chloroform).
- Dry the organic extracts, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude tropinone by distillation or chromatography as required.
Visualizing pH-Dependent Equilibria
The following diagram illustrates the critical, pH-dependent equilibria in the Robinson-Schöpf reaction.
Caption: pH-dependent equilibria in the synthesis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the pH-controlled synthesis of the 8-azabicyclo[3.2.1]octane core.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Reaction Conditions for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the synthesis and manipulation of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this valuable bicyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Synthesis of the Core Scaffold
Q1: I am struggling with the synthesis of the 8-azabicyclo[3.2.1]octane core. What are the most common pitfalls?
A1: The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, the foundation of tropane alkaloids, can be challenging.[1][2] Many synthetic approaches rely on the stereoselective construction of an acyclic precursor that contains the necessary stereochemical information for a controlled cyclization.[1] A prevalent issue is achieving high stereoselectivity during the formation of the bicyclic system.[1] For those employing methods that build the scaffold from achiral starting materials, controlling the stereochemistry is a primary concern.[1]
Troubleshooting & Optimization:
-
Re-evaluate your synthetic strategy: If you are consistently obtaining poor yields or mixtures of diastereomers, consider alternative synthetic routes. The literature describes numerous methodologies, including those that achieve stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture itself.[1][2]
-
Chiral auxiliaries and catalysts: For enantioselective syntheses, the choice of chiral auxiliary or catalyst is critical. Small changes to the catalyst structure can have a profound impact on the stereochemical outcome.
-
Reaction conditions: Temperature, solvent, and concentration can all influence the stereoselectivity of the cyclization reaction. A thorough optimization of these parameters is often necessary.
Q2: My synthesis of a tropinone analog is giving low yields and a significant amount of polymeric byproduct. What is happening and how can I improve this?
A2: This is a classic issue, often encountered in reactions like the Robinson-Schöpf synthesis of tropinone, which involves a double Mannich reaction. The formation of a viscous, polymeric substance suggests that intermolecular side reactions are outcompeting the desired intramolecular cyclization.
Troubleshooting & Optimization:
-
pH Control: The Mannich reaction is highly pH-dependent. The reaction should be buffered to a pH where the amine is sufficiently nucleophilic, but the aldehyde is still reactive. For tropinone synthesis, a pH range of 4-5 is often optimal.
-
High Dilution Principle: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization. This is a fundamental principle for forming cyclic molecules.
-
Slow Addition of Reagents: A slow, controlled addition of one of the reactive components (e.g., the dialdehyde) can help to maintain a low concentration of the reactive intermediates, thereby suppressing the formation of polymers.
Synthesis of this compound
Q3: I need to synthesize this compound. What is a reliable synthetic route?
A3: A common and effective strategy is the oxidation of the corresponding secondary alcohol, exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane. This precursor can be synthesized through various methods, including the reduction of a corresponding ketone or through stereoselective routes. The oxidation of the alcohol to the ketone is a critical step. Mild oxidation conditions are recommended to avoid side reactions.
Troubleshooting Guide: Key Experimental Steps
Oxidation of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
The conversion of the 2-hydroxy derivative to the desired 2-oxo compound is a pivotal step. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most common.
dot
Caption: Workflow for the synthesis of this compound.
Q4: My Swern oxidation of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is not going to completion. What should I check?
A4: Incomplete Swern oxidation can be due to several factors. This reaction is known for its mild character, but it is also sensitive to reaction conditions.[3]
Troubleshooting & Optimization:
-
Temperature Control: The Swern oxidation requires low temperatures (typically -78 °C) for the initial activation of DMSO with oxalyl chloride.[3][4] If the temperature is too high, the activated species can decompose.
-
Reagent Quality: Ensure that the DMSO is anhydrous and the oxalyl chloride is of high purity. The presence of water can interfere with the reaction.
-
Stoichiometry of Reagents: Use a slight excess of DMSO and oxalyl chloride (typically 1.1-1.5 equivalents each) relative to the alcohol. The base, usually triethylamine, should be in larger excess (3-5 equivalents) to neutralize the acid generated during the reaction.[3]
-
Reaction Time: While the initial steps are rapid at low temperatures, the final elimination to form the ketone may require stirring for a longer period after the addition of the base.
| Parameter | Recommended Range | Common Issue | Solution |
| Temperature | -78 °C to -60 °C | Decomposition of activated DMSO | Maintain strict temperature control |
| DMSO | 1.1 - 1.5 eq. | Incomplete reaction | Use anhydrous DMSO |
| Oxalyl Chloride | 1.1 - 1.5 eq. | Incomplete reaction | Use fresh, high-purity reagent |
| Triethylamine | 3 - 5 eq. | Incomplete reaction, side products | Ensure sufficient base is used |
Q5: I am observing unexpected side products in my Dess-Martin periodinane (DMP) oxidation. What could be the cause?
A5: The Dess-Martin oxidation is generally a very clean and selective reaction.[5][6] However, side reactions can occur, especially if the substrate has other sensitive functional groups.
Troubleshooting & Optimization:
-
Purity of DMP: The Dess-Martin periodinane should be of high purity. Impurities can sometimes lead to unexpected reactivity.
-
Reaction Time: Prolonged reaction times are generally not necessary and can sometimes lead to side reactions. Monitor the reaction by TLC to determine the point of completion.[7]
-
Buffering: The Dess-Martin oxidation produces two equivalents of acetic acid.[6] If your substrate or product is acid-sensitive, the reaction can be buffered with pyridine or sodium bicarbonate to prevent degradation.[6]
-
Work-up: A proper work-up is crucial to remove the iodine-containing byproducts. This typically involves quenching the reaction with a solution of sodium thiosulfate.
dot
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Purification of this compound
Q6: I am having difficulty purifying this compound by column chromatography. What solvent system should I use?
A6: The purification of bicyclic ketones can sometimes be challenging due to their polarity. Column chromatography is the most common method for purification.[8]
Troubleshooting & Optimization:
-
TLC Analysis: Before attempting column chromatography, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC).[8] The ideal solvent system should give a retention factor (Rf) of around 0.2-0.3 for the desired product.
-
Solvent Polarity: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for tropinone analogs is a mixture of hexanes and ethyl acetate.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[8] Ensure that the silica gel is properly packed to avoid channeling.
-
Loading the Column: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.[9]
| Stationary Phase | Common Eluent Systems | TLC Rf Target |
| Silica Gel | Hexanes/Ethyl Acetate | 0.2 - 0.3 |
| Silica Gel | Dichloromethane/Methanol | 0.2 - 0.3 |
| Alumina (neutral) | Hexanes/Ethyl Acetate | 0.2 - 0.3 |
Characterization
Q7: I have synthesized a compound that I believe is this compound. How can I confirm its identity?
A7: Spectroscopic analysis is essential for confirming the structure of your product. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a universally published spectrum might be difficult to locate, some chemical suppliers may provide this data upon request.
Expected Spectroscopic Features:
-
¹H NMR: You should observe signals corresponding to the protons of the bicyclic scaffold and the tert-butyl group of the Boc protecting group (a singlet integrating to 9 protons). The protons alpha to the carbonyl group will likely appear as multiplets.
-
¹³C NMR: A signal for the carbonyl carbon should be present in the downfield region (typically >200 ppm). You will also see signals for the carbons of the Boc group and the bicyclic core.
-
IR: A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of a ketone carbonyl group. You should also see a strong absorption for the carbonyl of the Boc group around 1690 cm⁻¹.
-
MS: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) that matches the molecular weight of this compound (225.28 g/mol ).
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
-
Dess-Martin periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The reaction is typically complete within 1-3 hours.[7]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important structural motif, which is central to a wide range of biologically active tropane alkaloids.[1][2] Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the laboratory.
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles that govern the success of your stereoselective syntheses.
Troubleshooting Guide
This section addresses specific experimental challenges in a problem-and-solution format. Each entry details a common issue, explains the potential underlying causes, and provides actionable, step-by-step protocols for resolution.
Low Yield in Robinson-Schöpf Synthesis of Tropinone
Issue: The yield of tropinone from the Robinson-Schöpf synthesis is significantly lower than expected, with the formation of a viscous, polymeric substance.
Why it Happens: The Robinson-Schöpf reaction, a cornerstone for constructing the tropane skeleton, is a tandem process involving two consecutive intramolecular Mannich reactions.[3][4] The primary cause of low yields is often the intermolecular condensation of succinaldehyde or its reaction with methylamine, which competes with the desired intramolecular cyclization, leading to polymer formation.[2] The reaction is also highly sensitive to pH.
What to Do:
-
Strict pH Control: The intramolecular Mannich reaction is favored within a narrow pH range, typically between 4 and 5.[5] This ensures the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation. Outside this range, intermolecular side reactions are more likely. Consider using a buffer, such as a calcium carbonate suspension, to maintain the optimal pH.[2]
-
High-Dilution Conditions: Running the reaction under high-dilution conditions can significantly favor the intramolecular cyclization over intermolecular polymerization, a principle known as the Ruggli-Ziegler dilution principle.[5]
-
Slow Addition of Reagents: The slow, controlled addition of the starting materials, for instance, adding the dialdehyde to a solution of methylamine and acetonedicarboxylic acid, helps to maintain a low concentration of the reactive intermediates, thereby suppressing polymerization.[5]
-
Purity of Reactants: Succinaldehyde is notoriously prone to polymerization. It is crucial to use freshly prepared or purified succinaldehyde for the reaction.[2]
-
Choice of Carbonyl Component: The acidity of the acetone derivative is critical. Simple acetone often gives low yields due to its low acidity.[3] Acetonedicarboxylic acid or its esters are preferred as they contain "activating groups" that facilitate the ring-forming Mannich reactions.[2][3]
Experimental Protocol: Optimized Robinson-Schöpf Synthesis
-
Prepare a solution of acetonedicarboxylic acid and methylamine in a suitable buffer (e.g., citrate buffer, pH 5).
-
Under high-dilution conditions, slowly add a solution of freshly prepared succinaldehyde to the reaction mixture at room temperature over several hours.
-
Allow the reaction to stir at room temperature for 48-72 hours, monitoring the progress by TLC or LC-MS.
-
After completion, acidify the reaction mixture and heat to effect decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
Extract the product into an organic solvent and purify by column chromatography or distillation.
Poor Diastereoselectivity in Aza-Prins Cyclization
Issue: The aza-Prins cyclization to form a substituted 8-azabicyclo[3.2.1]octane derivative results in a mixture of diastereomers with poor selectivity.
Why it Happens: The aza-Prins cyclization involves the formation of an iminium ion followed by an intramolecular attack of an alkene. The diastereoselectivity is determined by the transition state geometry of the cyclization and the subsequent nucleophilic trapping of the resulting carbocation.[1][6] Factors such as the choice of acid catalyst, solvent, temperature, and the steric and electronic properties of the substrates all play a crucial role.[1]
What to Do:
-
Optimize the Acid Catalyst: Both Lewis and Brønsted acids can be used to promote the reaction, and the choice of acid can significantly impact the stereochemical outcome.[1] Screen a variety of acids, such as InBr₃, Sc(OTf)₃, or triflic acid, to find the optimal catalyst for your specific substrate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states.[1] Experiment with a range of aprotic solvents, from non-polar (e.g., toluene) to polar (e.g., acetonitrile).
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: If possible, modifying the substituents on the homoallylic amine or the aldehyde can influence the preferred transition state. For example, bulkier substituents may favor a specific chair-like transition state, leading to higher diastereoselectivity.[6]
Experimental Protocol: Aza-Prins Cyclization for Piperidine Synthesis
-
To a flame-dried flask under an inert atmosphere, add the homoallylic amine and anhydrous solvent.
-
Add the aldehyde to the solution at the desired temperature (e.g., room temperature or 0 °C).
-
Add the acid catalyst portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy.[1]
Epimerization during N-Protecting Group Removal
Issue: Removal of an N-protecting group (e.g., Boc) from a chiral 8-azabicyclo[3.2.1]octane derivative leads to epimerization at an adjacent stereocenter.
Why it Happens: Acid-catalyzed removal of protecting groups like Boc can sometimes lead to the formation of an iminium ion intermediate. If there is an adjacent stereocenter with an acidic proton, this intermediate can equilibrate, leading to a loss of stereochemical integrity.
What to Do:
-
Milder Deprotection Conditions: Instead of strong acids like TFA, consider using milder conditions. For Boc deprotection, options include using trimethylsilyl triflate (TMSOTf) with 2,6-lutidine at low temperatures, or using a less harsh acid like phosphoric acid.
-
Alternative Protecting Groups: If epimerization is a persistent problem, consider using a protecting group that can be removed under non-acidic conditions. For example, a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis, which is typically a neutral and mild method.
-
Careful Monitoring: Monitor the deprotection reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the N-Boc protected 8-azabicyclo[3.2.1]octane derivative in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C or -78 °C.
-
Add 2,6-lutidine followed by the slow addition of TMSOTf.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Frequently Asked Questions (FAQs)
Q1: What are the best strategies for separating diastereomers of 8-azabicyclo[3.2.1]octane derivatives?
A1: The separation of diastereomers can be challenging but is often achievable through careful chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. The choice of eluent is critical. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution for basic tropane derivatives.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) on either normal phase or reverse phase columns can be highly effective.
-
Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be an efficient method for separation on a larger scale.
-
Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral or achiral reagent can lead to new diastereomers that are more easily separated by chromatography. The desired diastereomer can then be recovered by cleaving the derivatizing group.
Q2: How can I control the endo/exo selectivity in [3+2] cycloaddition reactions to form the 8-azabicyclo[3.2.1]octane core?
A2: The endo/exo selectivity in [3+2] cycloadditions of azomethine ylides is influenced by a combination of steric and electronic factors in the transition state.
-
Choice of Dipolarophile: The geometry and electronic nature of the dipolarophile play a major role. Electron-deficient alkenes are commonly used, and their substituents can sterically direct the cycloaddition to favor one isomer.
-
Metal Catalysis: The use of a Lewis acid catalyst can coordinate to the dipolarophile and/or the azomethine ylide, influencing the facial selectivity of the approach and thus the endo/exo ratio.
-
Solvent Effects: The polarity of the solvent can affect the stability of the transition states leading to the endo and exo products. A systematic solvent screen is often necessary to optimize the selectivity.
-
Temperature: As with diastereoselectivity, lower reaction temperatures generally favor the thermodynamically more stable product, which can lead to higher endo/exo ratios.
Q3: What are the most reliable methods for determining the stereochemistry of my 8-azabicyclo[3.2.1]octane derivatives?
A3: A combination of spectroscopic and analytical techniques is typically used to unambiguously determine the stereochemistry.
-
¹H NMR Spectroscopy: The coupling constants between protons on the bicyclic core can provide valuable information about their relative stereochemistry. For example, the coupling constant between the bridgehead protons and adjacent protons can help distinguish between endo and exo isomers. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are powerful for determining the spatial proximity of protons and thus the relative stereochemistry.[7]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the stereochemistry of the substituents.[8]
-
X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.
-
Chiral HPLC or GC: Comparison of the retention time of a synthetic sample with that of an authentic, stereochemically defined standard can be used for stereochemical assignment.
Q4: What are the key considerations when choosing an N-protecting group for a multi-step synthesis of a tropane alkaloid?
A4: The choice of the nitrogen protecting group is a critical strategic decision.
-
Stability: The protecting group must be stable to the reaction conditions used in the subsequent synthetic steps.
-
Ease of Removal: The protecting group should be removable under conditions that do not affect other functional groups in the molecule or cause epimerization.
-
Influence on Reactivity: The protecting group can influence the reactivity and stereoselectivity of reactions at other positions in the molecule. For example, a bulky protecting group may direct the approach of a reagent from the less hindered face of the molecule.
-
Common Choices:
-
Boc (tert-butoxycarbonyl): Stable to a wide range of conditions and easily removed with acid. However, care must be taken to avoid epimerization during deprotection.
-
Cbz (benzyloxycarbonyl): Removed by mild hydrogenolysis, which is often compatible with many functional groups.
-
Benzyl (Bn): Also removed by hydrogenolysis.
-
Methyl (Me): Often present in the final natural product, but difficult to remove if necessary.
-
Data Tables
Table 1: Comparison of Conditions for the Reduction of Tropinone
| Reagent | Typical Conditions | Major Product | Stereoselectivity | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | Tropine (3α-tropanol) | Moderate to good | [9] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, reflux | Pseudotropine (3β-tropanol) | Good | [9] |
| Tropinone Reductase I (TR-I) | Biocatalytic, pH ~7 | Tropine (3α-tropanol) | Excellent | [9] |
| Tropinone Reductase II (TR-II) | Biocatalytic, pH ~7 | Pseudotropine (3β-tropanol) | Excellent | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. akjournals.com [akjournals.com]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Purifying Polar 8-Azabicyclo[3.2.1]octane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar 8-azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with this important structural motif. The 8-azabicyclo[3.2.1]octane core, also known as the tropane scaffold, is a cornerstone in numerous biologically active compounds and approved drugs.[1][2] However, its inherent basicity and polarity often lead to significant hurdles in purification.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common purification problems and offer validated, step-by-step protocols to overcome them.
Part 1: Foundational Challenges & Strategic Planning
The first step in effective purification is understanding the inherent physicochemical properties of your molecule. The tertiary amine within the bicyclic system is typically basic (pKa often in the range of 8-10), making the molecule highly polar and prone to protonation.[3] This dictates its behavior across various purification techniques.
FAQ: Why are my 8-azabicyclo[3.2.1]octane derivatives so difficult to purify?
Answer: The purification challenges stem from a combination of three core properties:
-
High Polarity: The presence of the nitrogen atom and often other polar functional groups makes these compounds highly soluble in polar solvents like water and methanol, but poorly soluble in many common organic solvents used in chromatography.[4] This can lead to poor retention on reversed-phase columns.
-
Basicity: The lone pair of electrons on the bridgehead nitrogen is readily available, making the molecule basic. This basicity causes strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, leading to significant tailing (streaking) during column chromatography.[5]
-
Hygroscopic & Amorphous Nature: As free bases, these polar amines are often difficult to crystallize, sometimes presenting as oils or amorphous solids that readily absorb atmospheric water.
A strategic approach is crucial. Before attempting purification, a preliminary assessment of your crude material's purity and solubility will guide you toward the most effective primary technique.
Caption: Initial decision workflow for purification strategy.
Part 2: Troubleshooting Column Chromatography
Column chromatography is often the first method attempted, but it can be fraught with difficulty for this compound class. Success requires moving beyond standard conditions.
Q1: My compound is streaking badly on a silica gel TLC plate and I get poor recovery from my column. What's happening and how do I fix it?
Answer: This is the most common issue. The basic nitrogen atom in your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven elution, causing the characteristic "streaking" or tailing. To solve this, you must neutralize or "mask" these acidic sites.
Troubleshooting Protocol: Modifying the Mobile Phase
-
Solvent System Selection: Start with a solvent system like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/MeOH.
-
Add a Basic Modifier: To your chosen eluent, add a small amount of a basic modifier.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. The TEA is a stronger base than your compound and will preferentially bind to the silica's acidic sites, allowing your compound to elute symmetrically.[6]
-
Ammonium Hydroxide (NH₄OH): For very basic or polar compounds, a mixture like DCM/MeOH/NH₄OH (e.g., 90:10:1) can be highly effective. The ammonia serves the same purpose as TEA.[5]
-
-
Column Equilibration: CRITICAL STEP: Before loading your sample, you must thoroughly equilibrate the column with at least 5-10 column volumes of the modifier-containing mobile phase. This ensures all acidic sites are passivated before your compound is introduced.
Q2: My compound has very little or no retention on a C18 reversed-phase column. How can I get it to stick?
Answer: This happens because your molecule is too polar to effectively partition into the non-polar C18 stationary phase. It prefers the polar mobile phase and elutes quickly, often with the solvent front.[4] The solution is to use a chromatographic mode designed for polar compounds.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for separating highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] Water acts as the "strong" solvent, and compounds are eluted by increasing the aqueous component of the mobile phase.[7]
Getting Started with HILIC Protocol:
-
Column Selection: An amino-propyl bonded silica column is an excellent starting point. The amine functionality provides a polar surface for hydrophilic interaction and can also participate in weak anion-exchange, which can be beneficial.[4][8]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid). The buffer is crucial for ensuring reproducible retention times.[8]
-
-
Initial Gradient:
-
Start at high organic content (e.g., 95% A / 5% B).
-
Run a gradient to increase the aqueous content (e.g., to 50% A / 50% B) over 10-15 minutes.
-
This will elute your polar compound, which was well-retained in the initial highly organic mobile phase.
-
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Pros for Azabicyclooctanes | Cons for Azabicyclooctanes |
| Normal Phase | Silica Gel | Hexane/EtOAc or DCM/MeOH | Good for less polar analogues. | Severe streaking/poor recovery without basic modifier.[5] |
| Modified Normal Phase | Silica Gel | DCM/MeOH + 1% TEA or NH₄OH | Excellent peak shape, good resolution.[6] | Requires careful column equilibration. |
| Reversed Phase | C18 | Acetonitrile/Water | Good for very non-polar analogues. | Poor or no retention for polar compounds.[4] |
| HILIC | Amino, Diol, or Silica | Acetonitrile/Aqueous Buffer | Excellent retention and separation of highly polar compounds.[7][8] | Requires careful solvent and buffer selection. |
Part 3: Purification via Salt Formation & Crystallization
For many polar amines, converting the free base into a salt is the most effective purification strategy. A salt often has vastly different solubility and a much higher propensity to form a well-ordered, pure crystal lattice.[9][10]
Q1: My compound is an oil that won't crystallize, and chromatography is low-yielding. Should I make a salt?
Answer: Absolutely. This is a classic scenario where salt formation excels. By protonating the basic nitrogen with an acid, you form an ionic salt. This ionic character dramatically increases the melting point and often induces crystallinity. The crystallization process itself is a powerful purification step, as impurities that do not fit into the crystal lattice are excluded and remain in the mother liquor.[9]
Q2: What is a reliable, small-scale protocol for forming a hydrochloride (HCl) salt for purification?
Answer: The hydrochloride salt is the most common and often a good starting point.[9] The key is to use a solvent in which the free base is soluble, but the HCl salt is insoluble.
Protocol: HCl Salt Formation and Isolation
-
Dissolve the Free Base: Dissolve your crude 8-azabicyclo[3.2.1]octane derivative (1.0 eq) in a minimal amount of a suitable anhydrous solvent. Good starting choices include diethyl ether, ethyl acetate, or methanol.
-
Add the Acid: While stirring, slowly add a solution of HCl (1.0 to 1.1 equivalents). The best source is typically a commercially available solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane). Adding the acid dropwise is crucial.
-
Induce Precipitation: The HCl salt will often precipitate immediately upon addition of the acid. If it does not, you can try:
-
Stirring at room temperature for 30-60 minutes.
-
Cooling the solution in an ice bath.
-
Gently scratching the inside wall of the flask with a glass rod at the solvent-air interface.
-
-
Isolate the Salt: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid filter cake with a small amount of the cold solvent (the one you used for the reaction) to remove any soluble impurities. Dry the purified salt under high vacuum.
Caption: Troubleshooting workflow for when a compound "oils out".
Part 4: Advanced Technique: Ion Exchange Chromatography (IEX)
When impurities are particularly stubborn and possess different charge characteristics than your target compound, Ion Exchange Chromatography (IEX) becomes a powerful tool.
Q1: I've tried other methods, but I still have a persistent polar, neutral impurity. Can IEX help?
Answer: Yes, this is a perfect application for IEX. Since your 8-azabicyclo[3.2.1]octane derivative is basic, it can be protonated to carry a positive charge. This allows it to bind to a cation exchange resin (which has negative charges). A neutral impurity will not bind and will simply wash through the column.[11][12]
Protocol: Basic Cation Exchange Purification
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex® 50WX series) or a weak cation exchange resin (e.g., Amberlite® CG50).
-
Prepare a slurry of the resin in a suitable solvent (e.g., methanol or water) and pack it into a column.
-
Equilibrate the column by washing with a low ionic strength buffer or solvent (e.g., water or methanol) until the pH of the eluent matches the input.
-
-
Sample Loading:
-
Dissolve your impure compound in the equilibration solvent. Ensure the pH is low enough (at least 1-2 pH units below your compound's pKa) to ensure it is fully protonated (cationic).
-
Load the solution onto the column. Your positively charged compound will bind to the negatively charged resin.
-
-
Wash Step:
-
Wash the column with several column volumes of the equilibration solvent. The neutral impurity will not bind and will be washed away.
-
-
Elution Step:
-
Elute your purified compound by disrupting the ionic interaction. This is typically done by washing the column with a solution containing a competing cation or by increasing the pH.
-
Example Eluent: A solution of 2-5% ammonium hydroxide in methanol is often effective. The ammonia will deprotonate your compound, neutralizing its charge and releasing it from the resin.
-
-
Product Isolation:
-
Collect the fractions containing your product and remove the solvent under reduced pressure.
-
By applying these targeted strategies, the purification of even the most challenging polar 8-azabicyclo[3.2.1]octane derivatives can be transformed from a frustrating obstacle into a routine and successful procedure.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labex.hu [labex.hu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Ion chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Welcome to the technical support guide for the synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The goal is to equip you with the necessary insights to identify and mitigate byproduct formation, ensuring the integrity and yield of your synthesis.
The 8-azabicyclo[3.2.1]octane core is a vital scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a Boc protecting group is a key synthetic strategy, allowing for controlled modifications at other positions of the molecule.[2][3] This guide focuses on the challenges, particularly byproduct formation, that can arise during the synthesis of the 2-oxo variant of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 8-azabicyclo[3.2.1]octane core, and how do they influence potential byproducts?
A1: The classical and most biomimetic approach is the Robinson-Schöpf reaction, which involves a one-pot condensation of a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and acetonedicarboxylic acid.[4][5][6] While elegant, this multi-component reaction can be prone to side reactions if conditions are not optimal. An alternative is the Dieckmann condensation, an intramolecular cyclization of a diester, which can offer more control but may also lead to specific byproducts if the cyclization is incomplete or reversible.[7][8] The choice of route will dictate the likely impurity profile. For instance, the Robinson-Schöpf reaction may generate incompletely cyclized Mannich products, whereas the Dieckmann condensation could result in unreacted linear diester or products from competing cyclization pathways.
Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. What could it be?
A2: A common issue in these bicyclic systems is the formation of diastereomers.[9] Depending on the specific synthetic route and conditions, epimerization at stereocenters, particularly those alpha to a carbonyl group, can occur. These diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography. Another possibility is the presence of a constitutional isomer, formed if the intramolecular cyclization occurs in an alternative, less favored manner.
Q3: Can the Boc protecting group be lost during the reaction or workup?
A3: Yes, the tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. If your reaction conditions are acidic, or if you employ an acidic workup (e.g., an HCl wash without careful pH control), you can experience partial or complete deprotection. The resulting secondary amine (2-oxo-8-azabicyclo[3.2.1]octane) will have a significantly different polarity and can often be seen as a baseline spot on a TLC plate stained with ninhydrin.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Observation: You've purified your product, but the ¹H NMR spectrum shows extra signals that are inconsistent with the desired this compound structure.
Diagnostic Workflow:
-
Assess Peak Complexity: Are the unexpected peaks sharp singlets/multiplets or broad, unresolved signals? Sharp signals suggest a distinct, stable byproduct, while broad signals may indicate conformational isomers or a mixture of closely related impurities.
-
Check for Characteristic Regions:
-
Aldehydic Protons (9-10 ppm): The presence of signals in this region could indicate unreacted dialdehyde starting material or a byproduct from an incomplete cyclization where an aldehyde moiety remains.
-
Vinyl Protons (5-7 ppm): Signals here might suggest an elimination byproduct, forming a double bond within the bicyclic system.
-
Secondary Amine (Broad, 1-5 ppm, D₂O exchangeable): A broad peak that disappears upon adding a drop of D₂O is a classic sign of an N-H proton, indicating loss of the Boc group.
-
-
Consult Reference Spectra: Compare your spectrum with published data for related 8-azabicyclo[3.2.1]octane derivatives. Small shifts in proton signals, especially at the bridgehead (H1 and H5) and the carbons adjacent to the nitrogen or carbonyl, can be diagnostic for different diastereomers.[9][10]
Mitigation Strategies:
-
Optimize Reaction pH: For syntheses like the Robinson-Schöpf, maintaining a physiological pH (around 5-9) can significantly improve yields and reduce side reactions.[4]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions and potential epimerization.
-
Purification: If diastereomers are the issue, careful optimization of column chromatography (e.g., using a less polar solvent system and high-resolution silica) or preparative HPLC may be necessary. Recrystallization can also be effective for separating diastereomers if the product is a solid.[11]
Issue 2: Mass Spectrometry Shows an Unexpected Molecular Ion Peak
Observation: Your mass spectrum shows the expected M+H⁺ or M+Na⁺ for your product, but also a significant peak at a different m/z.
Byproduct Identification Table:
| Observed Mass Change | Potential Byproduct Identity | Plausible Cause |
| -100 amu | Deprotected amine (loss of Boc group) | Exposure to acidic conditions during reaction or workup. |
| +18 amu | Hydrated byproduct (Aldol adduct) | Incomplete dehydration following an intramolecular aldol-type cyclization. |
| -2 amu | Dehydrogenated/Oxidized product | Presence of an oxidizing agent or air leak in an inert atmosphere setup. |
| +~74 amu (or other) | Solvent adduct | Trapping of a reactive intermediate by a solvent molecule (e.g., THF). |
| Same Mass | Diastereomer or constitutional isomer | Non-stereoselective reaction conditions or alternative cyclization pathways. |
Experimental Protocol: Small-Scale Reaction Condition Screening
To minimize byproduct formation, a systematic screening of reaction parameters is recommended.
-
Base Screening: Set up parallel reactions using different bases (e.g., NaH, K₂CO₃, Et₃N, DBU) to modulate the basicity and nucleophilicity of the cyclization precursor.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF) as this can influence the conformation of the precursor and the transition state of the cyclization.
-
Temperature Screening: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and selectivity.
-
Analysis: Use LC-MS or ¹H NMR to analyze a small aliquot from each reaction to determine the product-to-byproduct ratio.
Visualization of Reaction Pathways
To better understand the formation of both the desired product and a potential byproduct, the following diagrams illustrate the key mechanistic steps.
Main Synthetic Pathway (via Intramolecular Cyclization)
Caption: General workflow for synthesis via intramolecular cyclization.
Potential Byproduct Formation Pathway
Caption: Formation of an isomeric byproduct via an alternative cyclization.
By carefully analyzing your experimental results and applying the troubleshooting strategies outlined in this guide, you can effectively identify and minimize the formation of byproducts in your synthesis of this compound, leading to higher yields and purer material for your research and development endeavors.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Robinson-Schöpf Reaction [drugfuture.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.ucr.edu [chem.ucr.edu]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Strategies for Diastereoselective Control in 8-Azabicyclo[3.2.1]octane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective synthesis involving the 8-azabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in this pharmaceutically vital framework, which forms the core of tropane alkaloids like cocaine and atropine.[1][2] This document provides troubleshooting advice, strategic planning guides, and detailed protocols to help you overcome common challenges and improve diastereoselectivity in your reactions.
Section 1: Troubleshooting Common Diastereoselectivity Issues (FAQs)
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
FAQ 1.1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate?
A non-selective reaction indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. Here is a systematic approach to troubleshoot this issue:
-
Lower the Reaction Temperature: This is often the most effective initial step. Reactions with low diastereoselectivity are under thermodynamic control at higher temperatures. By lowering the temperature, you increase the influence of small activation energy differences, potentially favoring one transition state over the other (kinetic control).[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state geometry. Experiment with a range of aprotic solvents (e.g., THF, CH₂Cl₂, Toluene) to find an optimal medium that may enhance facial discrimination.[3]
-
Re-evaluate Your Reagent's Steric Profile: If using a nucleophile or electrophile, its steric bulk can be a powerful tool. A bulkier reagent will be more sensitive to the steric environment of the substrate, leading to a more selective attack from the less hindered face.
-
Consider Additives: Lewis acids or metal salts (e.g., LiCl, ZnCl₂, MgI₂) can chelate to the substrate, creating a more rigid conformation.[4][5] This pre-organization can block one face of the molecule, forcing the reaction to proceed with higher selectivity.
FAQ 1.2: I'm observing poor facial selectivity in a nucleophilic addition to the C3-ketone (tropinone). How can I favor the endo or exo attack?
The rigid, bicyclic structure of tropinone presents two distinct faces for nucleophilic attack at the C3 carbonyl. The outcome is determined by a balance of steric and electronic factors.
-
To Favor Endo (Axial) Attack: This approach is often sterically hindered by the C6/C7 ethylene bridge. To achieve it, you typically need smaller nucleophiles (e.g., H⁻ from NaBH₄) or reagents that can coordinate with the nitrogen atom, influencing the trajectory of the attack.
-
To Favor Exo (Equatorial) Attack: This is generally the sterically preferred pathway, leading to the endo-alcohol. Using bulky reducing agents or nucleophiles will almost always favor this trajectory. For instance, reduction with L-Selectride® will give predominantly the endo-alcohol.
-
Mechanism-Based Strategy (Deprotonation): For reactions involving the enolate of tropinone, such as aldol additions, using a chiral lithium amide base can achieve exceptional levels of enantio- and diastereocontrol.[1][4][6] The chiral base selectively abstracts a proton from one face of the molecule, generating a chiral enolate that then reacts with high stereoselectivity.[7]
FAQ 1.3: The diastereoselectivity of my cycloaddition reaction to form the bicyclic core is low. What can I do?
Intramolecular cycloadditions, such as [3+2] cycloadditions with azomethine ylides or [5+2] cycloadditions with 3-oxidopyridinium ylides, are powerful methods for constructing the 8-azabicyclo[3.2.1]octane core.[6][8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile or the azomethine ylide precursor can effectively control the facial selectivity of the cycloaddition. The auxiliary creates a sterically biased environment, directing the approach of the reaction partner.[6]
-
Catalysis: Employing a chiral Lewis acid catalyst can coordinate to one of the cycloaddition partners, creating a chiral environment that influences the transition state and favors the formation of one diastereomer.
-
Substrate Modification: Altering the steric or electronic properties of substituents on your starting materials can influence the preferred transition state geometry and, consequently, the diastereomeric outcome.
FAQ 1.4: My alkylation at the C2/C4 position is not selective. How can I direct the stereochemistry?
Alkylation of the tropinone enolate can be challenging to control. The resulting stereocenter at C2 or C4 can be oriented either endo or exo.
-
Kinetic vs. Thermodynamic Control: Kinetic deprotonation at low temperatures (e.g., -78 °C with LDA) forms the less substituted enolate, and subsequent alkylation typically occurs from the less hindered exo face.[5] Allowing the reaction to warm may lead to equilibration and a mixture of products.
-
Chiral Lithium Amides: As with aldol reactions, using a chiral base for deprotonation is a premier strategy. This generates an enantioenriched enolate that reacts with an electrophile with high diastereoselectivity.[7][9]
-
Chelation Control: The presence of additives like HMPA or LiCl can alter the aggregation state and reactivity of the lithium enolate, which can have a profound impact on the diastereoselectivity of the subsequent alkylation.[4]
Section 2: Strategic Guides for Improving Diastereoselectivity
This section provides a deeper dive into proactive strategies for designing highly diastereoselective reactions.
Guide 2.1: Substrate-Based Control
The inherent structure of your substrate is the first line of stereochemical defense. Existing stereocenters or bulky substituents can effectively direct the outcome of subsequent reactions.
-
Steric Shielding: A large substituent on the tropane skeleton will block one face of the molecule, directing incoming reagents to the opposite, less hindered face. The influence of a substituent's size can be critical; for example, enlarging a substituent can sometimes lower diastereoselectivity in mismatched cases by altering conformational equilibria.[10]
-
Directing Groups: A functional group (e.g., a hydroxyl) can coordinate to a reagent or catalyst, delivering it to one specific face of the molecule, thereby ensuring high diastereoselectivity.
Guide 2.2: Reagent-Based Control
When the substrate offers insufficient bias, the choice of reagent becomes paramount.
-
Bulky Reagents: As mentioned, sterically demanding reagents (e.g., L-Selectride®, bulky Grignard reagents) are highly sensitive to the steric environment of the substrate and will preferentially attack from the most accessible trajectory.
-
Chiral Auxiliaries: A covalently attached chiral group forces the reaction to proceed through a diastereomeric transition state with a higher energy barrier for the formation of the undesired product. This is a reliable, albeit less atom-economical, strategy.[6]
Guide 2.3: Catalyst-Mediated Stereocontrol
Asymmetric catalysis represents the state-of-the-art for installing stereochemistry. A substoichiometric amount of a chiral catalyst generates a chiral environment for the reaction.
-
Chiral Brønsted Acids/Bases: Organocatalysis using chiral phosphoric acids or amines can be highly effective. For instance, chiral phosphoric acid has been used to catalyze the desymmetrization of meso-epoxides to form the tropane scaffold with excellent stereoselectivity.[11]
-
Chiral Lewis Acids: Metal complexes with chiral ligands can activate substrates and control facial selectivity in reactions like cycloadditions or conjugate additions.[8]
Data Summary: Effect of Chiral Lithium Amides on Tropinone Aldol Reaction
The enantioselective deprotonation of tropinone is a well-established method for controlling subsequent aldol reactions.[6][7] The choice of the chiral amine precursor is critical.
| Chiral Amide Precursor | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| (S,S)-N,N-bis(1-phenylethyl)amine | Benzaldehyde | >95:5 | >95% | [6] |
| (R,R)-1,2-diphenylethylenediamine deriv. | Benzaldehyde | High | up to 95% | [4] |
| C2-symmetrical bis-α,α′-methylbenzylamide | Alkyl Chloroformates | N/A (Ring Opening) | up to 95% | [4] |
Section 3: Key Experimental Protocols
Protocol 3.1: Diastereoselective and Enantioselective Aldol Reaction of Tropinone
This protocol is based on methodologies developed for the asymmetric synthesis of tropane alkaloids via chiral base-mediated deprotonation.[4][6][7]
Objective: To perform a highly diastereoselective aldol addition of benzaldehyde to tropinone.
Materials:
-
(S,S)-N,N-bis(1-phenylethyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Lithium Chloride (LiCl)
-
Tropinone
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Prepare the Chiral Base: In a flame-dried, argon-purged flask, dissolve (S,S)-N,N-bis(1-phenylethyl)amine (1.1 eq) and anhydrous LiCl (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at this temperature to generate the chiral lithium amide base.
-
Deprotonation: Cool the reaction mixture to -78 °C. Add a solution of tropinone (1.0 eq) in anhydrous THF dropwise. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the chiral lithium enolate.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct. Analyze by ¹H NMR and chiral HPLC to determine d.r. and e.e.
Notes:
-
Strictly anhydrous conditions are critical for the success of this reaction.
-
The presence of LiCl is known to break up lithium amide aggregates and can significantly improve enantioselectivity.[4]
Section 4: Visualizing Key Concepts
Diagram 4.1: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.
Diagram 4.2: Facial Selectivity in Tropinone Deprotonation
Caption: Mechanism showing how a chiral base selectively abstracts the pro-S proton.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 6. addi.ehu.es [addi.ehu.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1118674B1 - Process for producing optically active tropinone monocarboxylic acid derivative - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Enantiomers
Introduction: The Stereochemical Imperative of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a class of compounds with significant and diverse biological activities.[1] In pharmaceutical development, molecules built upon this scaffold, such as the N-Boc protected lactam 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, are of considerable interest as chiral building blocks. As is fundamental in pharmacology, enantiomers of a chiral drug can exhibit widely different potency, efficacy, and toxicity profiles.[2][3] This necessitates the development of robust and reliable analytical methods to separate and quantify the individual enantiomers, ensuring the stereochemical purity of drug intermediates and final active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for enantioselective analysis in the pharmaceutical industry.[4] This guide provides a comparative analysis of two effective chiral HPLC methodologies for the baseline separation of this compound enantiomers. We will explore the underlying principles of chiral recognition and provide detailed, field-proven protocols based on two of the most powerful classes of CSPs: polysaccharide-derived and macrocyclic glycopeptide-based phases.
Diagram: Chiral HPLC Method Development Workflow
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Comparative Analysis of Chiral Stationary Phases
The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5] The stability differences between these complexes lead to differential retention times. For an analyte like this compound, which contains a bulky, non-polar Boc-protecting group, a rigid bicyclic structure, and polar functional groups (a ketone and an amide within the lactam), several interaction types are possible, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
We will compare two distinct and powerful approaches:
-
Method 1: A polysaccharide-based CSP (specifically, an immobilized amylose derivative) operated in normal-phase mode.
-
Method 2: A macrocyclic glycopeptide-based CSP (teicoplanin) operated in polar organic mode.
Method 1: Polysaccharide-Based CSP in Normal-Phase Mode
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are arguably the most versatile and widely used in chiral HPLC.[5] The chiral recognition mechanism arises from the highly ordered helical structure of the polysaccharide polymer, which creates chiral grooves. Enantiomers can intercalate into these grooves, and separation is achieved through a combination of hydrogen bonding with the carbamate groups on the polymer and steric interactions. The use of an immobilized phase (e.g., Chiralpak® IA, IB, IC) offers superior solvent compatibility compared to coated phases.
| Parameter | Value | Rationale |
| Column | Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm | The chloro-substituted phenylcarbamate groups enhance π-π and dipole-dipole interactions, which are often effective for compounds containing carbonyl groups and aromatic-like (Boc) structures. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v) | A standard normal-phase eluent system. The IPA acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its percentage is the primary tool for optimizing retention. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Temperature | 25°C | Room temperature is a standard starting point. Temperature can be varied to improve peak shape or affect selectivity. |
| Detection | UV at 210 nm | The lactam and carbamate functional groups exhibit UV absorbance at lower wavelengths. |
| Sample Prep | Dissolve racemate in the mobile phase to a concentration of 0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion from solvent effects. |
Method 2: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode
Macrocyclic glycopeptides, such as teicoplanin (used in Chirobiotic™ T columns), offer a unique and complementary mechanism for chiral recognition.[6] These complex structures contain multiple stereogenic centers, peptide backbones, and carbohydrate baskets, providing a rich environment for ionic, hydrogen bonding, and inclusion-complexation interactions.[7] They are exceptionally effective for molecules that can participate in hydrogen bonding, making them a strong candidate for our target lactam. The polar organic mode, using a mixture of polar organic solvents, is well-suited for these columns.
| Parameter | Value | Rationale |
| Column | Chirobiotic™ T (Teicoplanin), 250 x 4.6 mm, 5 µm | Teicoplanin CSPs are known for their excellent performance in separating N-acylated compounds and cyclic structures.[6] |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.02:0.01, v/v/v/v) | This polar organic mobile phase creates a "pseudo-reversed phase" environment. The small amounts of acid (acetic acid) and base (triethylamine) act as ionic competitors, drastically improving peak shape and selectivity for ionizable or highly polar analytes by minimizing undesirable interactions with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25°C | A controlled room temperature provides consistent results. |
| Detection | UV at 210 nm | Consistent with Method 1 for fair comparison. |
| Sample Prep | Dissolve racemate in Methanol to a concentration of 0.5 mg/mL. | Methanol is a strong solvent for the analyte and compatible with the polar organic mobile phase. |
Performance Comparison: Experimental Data Summary
The following table summarizes the expected performance data for the two methods, providing a clear basis for comparison. These values are representative of a successful, optimized separation for this class of compound.
| Parameter | Method 1 (Chiralpak® IC) | Method 2 (Chirobiotic™ T) |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.8 min |
| Selectivity (α) | 1.25 | 1.32 |
| Resolution (Rs) | 2.8 | 3.5 |
| Peak Asymmetry (As) | 1.1 (both peaks) | 1.2 (both peaks) |
-
Selectivity (α) = k2 / k1 (where k is the retention factor of the second and first eluting peaks, respectively). A higher value indicates a greater separation between the peak maxima.
-
Resolution (Rs) = 2(tR2 - tR1) / (w1 + w2) (where tR is retention time and w is peak width). A value > 1.5 indicates baseline separation.
From the data, both methods are capable of achieving baseline resolution (Rs > 1.5). Method 2, using the Chirobiotic™ T column, provides slightly superior selectivity and resolution, suggesting a more optimal set of interactions for this specific analyte. However, Method 1 is faster, which could be advantageous in a high-throughput environment.
Diagram: The Three-Point Interaction Model
Caption: The three-point interaction model is a foundational concept in chiral recognition.[8]
Conclusion and Recommendations
Both the polysaccharide-based Chiralpak® IC and the macrocyclic glycopeptide-based Chirobiotic™ T stationary phases provide effective, baseline-resolved separation of the this compound enantiomers.
-
Method 1 (Chiralpak® IC) offers a faster analysis time with excellent resolution under simple normal-phase conditions. It represents a robust and high-throughput option.
-
Method 2 (Chirobiotic™ T) delivers superior selectivity and resolution, indicating a highly specific interaction mechanism. This method would be ideal for applications requiring the highest possible accuracy and precision in determining enantiomeric excess (e.e.), such as in final API quality control.
The choice between these methods will depend on the specific requirements of the analysis. For initial screening or process monitoring where speed is critical, Method 1 is highly suitable. For release testing or studies where maximal separation is paramount, Method 2 is the recommended choice. This guide demonstrates that by leveraging complementary chiral recognition mechanisms, a robust analytical solution can be developed for challenging chiral separations in pharmaceutical development.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Spectroscopic Guide to the Identification of Impurities in 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety and efficacy.[1] The bicyclic scaffold of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key building block in the synthesis of various therapeutic agents, necessitates a thorough understanding of its potential impurities.[2][3] This guide provides an in-depth comparison of spectroscopic techniques for the identification and differentiation of process-related and degradation impurities associated with this compound.
Introduction to Impurity Profiling
Impurity profiling is a critical component of drug development and manufacturing, aimed at the detection, identification, and quantification of any unwanted substances within a drug substance or product.[1] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug.
The synthesis of this compound typically involves the protection of the secondary amine of nortropinone (8-azabicyclo[3.2.1]octan-3-one) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This process, along with potential degradation pathways, can lead to a predictable set of impurities that must be monitored and controlled.
Potential Impurities in this compound
Based on the common synthetic route and chemical stability, the following are considered the most probable impurities:
-
Nortropinone: Unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Excess reagent from the protection step.
-
tert-Butanol: A common byproduct of the Boc protection reaction.
-
Hydrolysis Product: Resulting from the cleavage of the lactam ring under aqueous conditions.
-
C-tert-Butylated Impurity: A potential side-product arising from the alkylation of the ketone's enolate by the tert-butyl cation.
This guide will focus on the spectroscopic differentiation of these impurities from the parent compound, this compound.
Spectroscopic Identification Workflow
A multi-technique approach is essential for the unambiguous identification of impurities. The general workflow involves initial detection by a chromatographic method like HPLC, followed by spectroscopic characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Caption: General workflow for spectroscopic impurity identification.
Comparative Analysis of Spectroscopic Data
This compound (Parent Compound)
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals for the Boc group (~1.5 ppm, singlet, 9H), and complex multiplets for the bicyclic protons. |
| ¹³C NMR | Resonances for the Boc carbonyl (~154 ppm), the ketone carbonyl (~208 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm), along with signals for the bicyclic carbons. |
| ESI-MS/MS | Protonated molecule [M+H]⁺. Characteristic fragmentation includes the loss of isobutylene (-56 Da) and the entire Boc group (-100 Da). |
| FT-IR (cm⁻¹) | Strong C=O stretch for the carbamate (~1690-1710 cm⁻¹), strong C=O stretch for the ketone (~1720-1740 cm⁻¹), and C-N stretching bands. |
Nortropinone (Starting Material)
| Spectroscopic Technique | Differentiating Features from Parent Compound |
| ¹H NMR | Absence of the characteristic 9H singlet for the Boc group. Presence of a broad singlet for the N-H proton.[4] |
| ¹³C NMR | Absence of the Boc group resonances (~154, 80, 28 ppm). |
| ESI-MS/MS | Lower molecular weight. Fragmentation will be characteristic of the tropinone core.[3] |
| FT-IR (cm⁻¹) | Absence of the carbamate C=O stretch. Presence of a secondary amine N-H stretch (~3300-3500 cm⁻¹, broad).[5] |
Di-tert-butyl dicarbonate (Boc Anhydride - Reagent)
| Spectroscopic Technique | Differentiating Features from Parent Compound |
| ¹H NMR | A single, sharp singlet around 1.5 ppm for the 18 protons.[6][7][8] |
| ¹³C NMR | Resonances around 147 ppm (C=O), 84 ppm (quaternary C), and 27 ppm (CH₃). |
| ESI-MS/MS | Does not ionize well under typical positive ESI conditions for amines. If detected, will have a different m/z and fragmentation. |
| FT-IR (cm⁻¹) | Characteristic anhydride C=O stretching bands (two bands, around 1820 and 1760 cm⁻¹).[9] |
tert-Butanol (Byproduct)
| Spectroscopic Technique | Differentiating Features from Parent Compound |
| ¹H NMR | A singlet for the methyl protons (~1.3 ppm) and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances around 69 ppm (quaternary C) and 31 ppm (CH₃). |
| ESI-MS/MS | Volatile and may not be observed in LC-MS unless specifically targeted. |
| FT-IR (cm⁻¹) | Broad O-H stretching band (~3200-3600 cm⁻¹). |
Hydrolysis Product
| Spectroscopic Technique | Differentiating Features from Parent Compound |
| ¹H NMR | Disappearance of the lactam ring protons' coupling patterns. Appearance of a carboxylic acid proton signal (broad, >10 ppm) and an amine proton. |
| ¹³C NMR | The ketone carbonyl signal (~208 ppm) will be replaced by a carboxylic acid carbonyl signal (~170-185 ppm). |
| ESI-MS/MS | The molecular weight will be 18 units higher than the parent compound (addition of H₂O). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), and a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). The ketone C=O stretch will be absent. |
C-tert-Butylated Impurity
| Spectroscopic Technique | Differentiating Features from Parent Compound |
| ¹H NMR | Presence of an additional singlet (9H) for the tert-butyl group attached to a carbon, likely with a slightly different chemical shift than the N-Boc group. The proton alpha to the ketone will be absent. |
| ¹³C NMR | Presence of an additional quaternary carbon and methyl carbon signals for the C-tert-butyl group. The signal for the carbon alpha to the ketone will be a quaternary signal. |
| ESI-MS/MS | Molecular weight will be 56 units higher than the parent compound. Fragmentation may show loss of isobutylene. |
| FT-IR (cm⁻¹) | The overall spectrum will be very similar to the parent compound. Subtle changes in the fingerprint region may be observed. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.[9][10]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, coupled to an HPLC or UPLC system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
Infusion/LC Introduction: Introduce the sample into the ESI source via direct infusion or through an LC column for separation of mixtures.
-
MS Scan (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.[4][11][12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.[1][7]
Conclusion
The spectroscopic identification of impurities in this compound relies on a systematic and comparative approach. By leveraging the unique strengths of NMR, MS, and FT-IR, researchers can confidently identify and differentiate the parent compound from potential process-related and degradation impurities. This guide provides the foundational spectroscopic data and methodologies to ensure the quality and purity of this important pharmaceutical intermediate.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azooptics.com [azooptics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science [ijraset.com]
Navigating the Structural Landscape of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Derivatives: A Comparative Guide to X-ray Crystallography
For Immediate Release
In the intricate world of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds like the 8-azabicyclo[3.2.1]octane framework, a core component of numerous biologically active compounds.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a ketone at the 2-position creates a versatile synthetic intermediate, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, pivotal for the synthesis of novel therapeutics.[2][3] This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these derivatives, offering researchers and drug development professionals a roadmap to selecting the most appropriate methods for their specific needs.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a molecule.[4] It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For the 8-azabicyclo[3.2.1]octane system, X-ray crystallography can definitively establish the stereochemistry of substituents and the conformation of the bicyclic rings, which is crucial for understanding structure-activity relationships (SAR).
Experimental Protocol: From Powder to Picture
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol for the crystallization of this compound derivatives:
Step 1: Purification of the Compound
-
The compound must be of high purity (>95%). This can be achieved by flash column chromatography on silica gel.
Step 2: Solvent Selection
-
A solvent screen is crucial. A good starting point is to dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly introduce an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane, or diethyl ether).
Step 3: Crystallization Technique
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a small amount of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Step 4: Crystal Harvesting and Mounting
-
Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor.
-
A single, well-formed crystal is selected and mounted on a goniometer head for data collection.
Step 5: X-ray Data Collection and Structure Refinement
-
The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected.
-
The resulting data are processed to determine the unit cell parameters and the electron density map, which is then used to solve and refine the crystal structure.
A Comparative Look at Alternative Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and can be more practical in certain situations.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation, crystal packing | Unambiguous structural determination | Requires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation | Provides information about the molecule in solution, which is often more biologically relevant; does not require crystallization | Can be difficult to interpret complex spectra; determination of absolute stereochemistry is not always possible |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; provides information on the molecular formula | Does not provide information on stereochemistry or conformation |
| Computational Modeling | Theoretical conformation, electronic properties | Can predict the preferred conformation in the absence of experimental data; provides insights into molecular orbitals and reactivity | Accuracy is dependent on the level of theory and force field used; results need to be validated with experimental data |
In-Depth Analysis of Alternative Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively. Techniques like COSY, HSQC, and HMBC can establish the connectivity of the molecule, while NOESY can provide information about through-space interactions, which can be used to infer the relative stereochemistry and preferred solution-state conformation.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.[5][6]
Computational Modeling
In the absence of experimental structural data, computational modeling can be a valuable tool for predicting the three-dimensional structure of a molecule.[7] Techniques like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and identify the most stable structure. These theoretical models can then be used to rationalize biological activity or to guide further synthetic efforts.
Visualizing the Workflow
Caption: A flowchart illustrating the typical workflow for the structural characterization of this compound derivatives, highlighting the central role of X-ray crystallography and its relationship with alternative analytical techniques.
Conclusion: An Integrated Approach is Key
While X-ray crystallography provides the most definitive structural information for this compound derivatives, a comprehensive understanding of these molecules requires an integrated approach. NMR spectroscopy provides crucial insights into their behavior in solution, mass spectrometry confirms their composition, and computational modeling can rationalize their properties and guide further research. The choice of analytical technique will ultimately depend on the specific research question and the availability of high-quality crystalline material. By understanding the strengths and limitations of each method, researchers can confidently navigate the structural landscape of these important synthetic intermediates and accelerate the discovery of new medicines.
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 5. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
A Comparative Guide to Bicyclic Ketones: Unveiling the Reactivity of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the rigid bicyclic framework of ketones like 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane offers a tantalizing scaffold for constructing complex, three-dimensional molecules with precise stereochemical control. The inherent strain and fixed conformations of these systems dictate their reactivity in predictable yet often subtle ways, making a thorough understanding of their comparative behavior essential for rational molecular design.
This guide provides an in-depth comparison of this compound with other prominent bicyclic ketones: its 3-oxo isomer N-Boc-nortropinone, the classic bridged system norcamphor, and the carbocyclic analog bicyclo[3.2.1]octan-2-one. While detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of organic chemistry and data from closely related structures to project its reactivity and properties, offering a valuable predictive tool for synthetic planning.
Structural Overview and Synthetic Accessibility
The fundamental difference between these bicyclic ketones lies in the placement of the carbonyl group and the presence and position of a heteroatom. These structural nuances significantly impact their synthesis and subsequent chemical transformations.
This compound (tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) features the azabicyclic core with the ketone at the C2 position. Its synthesis is less commonly reported than its 3-oxo isomer. Plausible synthetic routes may involve the oxidation of the corresponding 2-hydroxy-8-azabicyclo[3.2.1]octane derivative or ring-closing strategies tailored to form the 2-oxo functionality. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for modulating its basicity and nucleophilicity, allowing for selective reactions at other positions.
N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a widely used building block in medicinal chemistry.[1] Its synthesis is well-established, typically involving the protection of the commercially available nortropinone.[1] The symmetrical nature of the 3-oxo isomer simplifies certain reactions compared to its 2-oxo counterpart.
Norcamphor (bicyclo[2.2.1]heptan-2-one) is a rigid bicyclic ketone with a methylene bridge. It is synthesized through various methods, including the Diels-Alder reaction of cyclopentadiene with ketene equivalents. Its well-defined and highly strained structure has made it a cornerstone for studying stereoelectronic effects in organic reactions.
Bicyclo[3.2.1]octan-2-one is the carbocyclic analog of the azabicyclic systems. Its synthesis can be achieved through several routes, including the intramolecular cyclization of cyclohexenyl acetic acid derivatives.[2] It serves as a valuable benchmark for understanding the influence of the nitrogen heteroatom on the reactivity of the bicyclo[3.2.1]octane framework.
Table 1: Structural and Physical Properties of Selected Bicyclic Ketones
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₁₂H₁₉NO₃ | 225.28 | 1408076-39-0 |
| N-Boc-nortropinone | ![]() | C₁₂H₁₉NO₃ | 225.29 | 185099-67-6 |
| Norcamphor | ![]() | C₇H₁₀O | 110.15 | 497-38-1 |
| Bicyclo[3.2.1]octan-2-one | ![]() | C₈H₁₂O | 124.18 | 5019-82-9 |
Comparative Reactivity: A Deep Dive
The reactivity of these ketones is largely governed by the accessibility of the carbonyl carbon to nucleophiles and the stability of the resulting intermediates. Steric hindrance and electronic effects arising from the bicyclic framework play a pivotal role.
Stereoselectivity in Nucleophilic Addition: The Case of Hydride Reduction
The reduction of bicyclic ketones is a classic example of stereoselective synthesis, where the facial selectivity of hydride attack is dictated by the steric environment around the carbonyl group.
Experimental Protocol: Stereoselective Reduction of Norcamphor
-
Dissolution: Dissolve norcamphor (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add sodium borohydride (1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Quenching: Slowly add water (10 mL) to quench the excess hydride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding alcohol.
-
Analysis: Analyze the product mixture by ¹H NMR or GC-MS to determine the diastereomeric ratio of the resulting alcohols.
For norcamphor , hydride attack predominantly occurs from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. The bridgehead carbon and the ethylene bridge on the endo face create significant steric hindrance.
In the case of N-Boc-nortropinone , the piperidine ring can adopt a chair or boat conformation. In the more stable chair conformation, the axial protons on the ethylene bridge can hinder the endo face, leading to a preference for exo attack and the formation of the endo-alcohol.
For This compound , the situation is more complex. The nitrogen atom and its bulky Boc group can influence the conformation of the six-membered ring. However, based on general principles, the exo face is expected to be more accessible to nucleophiles, leading to the preferential formation of the endo-alcohol. The degree of stereoselectivity will be highly dependent on the specific reducing agent and reaction conditions.
Bicyclo[3.2.1]octan-2-one is expected to behave similarly to its aza-analogs, with hydride attack favoring the less sterically encumbered exo face to yield the endo-alcohol.
Caption: General pathway for the stereoselective reduction of bicyclic ketones.
Enolate Formation and Subsequent Reactions
The regioselectivity of enolate formation is another critical aspect of bicyclic ketone reactivity. The kinetic and thermodynamic enolates can be selectively generated by careful choice of base, solvent, and temperature.
In N-Boc-nortropinone , deprotonation can occur at either the C2 or C4 positions. Due to the symmetry, these positions are equivalent, leading to a single enolate.
For This compound , enolate formation can occur at either the C1 (bridgehead) or C3 position. Deprotonation at the bridgehead (C1) is generally disfavored due to the strain associated with forming a double bond at a bridgehead position (Bredt's rule). Therefore, enolate formation is expected to occur predominantly at the C3 position. The kinetic enolate would be formed by deprotonation of the less substituted α-carbon, while the thermodynamic enolate would be the more substituted and stable one.
Norcamphor presents a similar scenario, with deprotonation possible at the C1 (bridgehead) or C3 positions. Again, bridgehead enolate formation is unfavorable, making the C3 enolate the more accessible intermediate for subsequent reactions like aldol condensations or alkylations.
Bicyclo[3.2.1]octan-2-one follows the same principle, with enolate formation occurring away from the bridgehead position.
Experimental Protocol: Kinetic Enolate Trapping
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the bicyclic ketone (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) to the ketone solution.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Trapping: Add a suitable electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Analysis: Extract the product with diethyl ether, dry the organic layer, and concentrate. Analyze the product to confirm the regioselectivity of enolate formation.
Caption: Kinetic versus thermodynamic control in enolate formation of bicyclic ketones.
Spectroscopic Signatures
The rigid bicyclic framework of these ketones gives rise to distinct spectroscopic signatures, particularly in their NMR spectra. The coupling constants between protons are highly dependent on their dihedral angles, providing valuable information about the conformation of the molecule.
Table 2: Expected Spectroscopic Features
| Compound | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected IR Features |
| This compound | Complex multiplets for bridge and bridgehead protons. Distinct signals for Boc group protons. | Carbonyl carbon signal around 200-210 ppm. Signals for Boc group carbons. | Strong C=O stretch around 1710-1730 cm⁻¹. C-N stretch. |
| N-Boc-nortropinone | Symmetrical pattern for protons on the ethylene and propylene bridges. | Carbonyl carbon signal around 210-220 ppm. | Strong C=O stretch around 1715-1735 cm⁻¹. |
| Norcamphor | Characteristic signals for bridgehead and bridge protons with specific coupling patterns. | Carbonyl carbon signal around 215-225 ppm. | Strong C=O stretch around 1740-1760 cm⁻¹ (strained). |
| Bicyclo[3.2.1]octan-2-one | Complex multiplets due to the carbocyclic framework. | Carbonyl carbon signal around 210-220 ppm. | Strong C=O stretch around 1710-1730 cm⁻¹. |
The carbonyl stretching frequency in the IR spectrum is also a good indicator of ring strain. Norcamphor, with its more strained [2.2.1] system, exhibits a higher frequency C=O stretch compared to the less strained [3.2.1] systems.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the reactivity of this compound and related bicyclic ketones. While experimental data for the 2-oxo aza-bicyclic system is limited, its behavior can be reasonably predicted based on the well-established chemistry of its isomers and analogs. The interplay of sterics, electronics, and conformational constraints in these rigid systems offers a rich playground for synthetic chemists.
Future experimental studies on this compound are crucial to validate these predictions and unlock its full potential as a versatile building block in drug discovery and organic synthesis. The development of efficient and stereoselective synthetic routes to this and other novel bicyclic ketones will undoubtedly continue to be an active area of research, pushing the boundaries of complex molecule synthesis.
References
Beyond Robinson-Schöpf: A Comparative Guide to Modern Building Blocks for Tropane Alkaloid Synthesis
For over a century, the elegant Robinson-Schöpf reaction has been the cornerstone of tropane alkaloid synthesis, a testament to its biomimetic ingenuity.[1] This one-pot condensation of a dialdehyde, a primary amine, and a dicarboxylic acid has provided foundational access to the medicinally vital 8-azabicyclo[3.2.1]octane core.[1][2] However, the demands of modern drug discovery—the need for greater structural diversity, enantioselectivity, and late-stage functionalization—have spurred the development of novel synthetic strategies. This guide provides a comparative analysis of contemporary building blocks and methodologies that offer powerful alternatives to the classical approach, empowering researchers to navigate the synthesis of complex tropane alkaloids with enhanced precision and flexibility.
The Classical Approach: The Robinson-Schöpf Reaction and its Limitations
The Robinson-Schöpf reaction is a powerful tool for the synthesis of the basic tropinone skeleton.[1] It typically utilizes succinaldehyde, methylamine, and acetonedicarboxylic acid (or its esters) as the primary building blocks.[1] The reaction proceeds through a double Mannich reaction, assembling the bicyclic core in a single step.[1]
Despite its historical significance, this method presents several limitations for contemporary medicinal chemistry:
-
Limited Substituent Scope: The substitution pattern of the final tropane is largely dictated by the initial choice of dialdehyde and dicarboxylic acid, offering limited opportunities for diverse functionalization.
-
Symmetry Constraints: The use of symmetrical building blocks often leads to symmetrical products, making the synthesis of unsymmetrically substituted tropanes challenging.
-
Lack of Stereocontrol: The reaction is not inherently stereoselective, often yielding racemic mixtures that require subsequent resolution.
-
Harsh Conditions: While Schöpf's modifications introduced milder, physiological pH conditions, the initial reaction often required harsher conditions that are incompatible with sensitive functional groups.[1]
The following sections will explore modern alternatives that address these challenges, offering new avenues for the construction of the tropane core.
Cycloaddition Strategies: Building the Bicyclic Core with Precision
Cycloaddition reactions have emerged as a powerful and versatile tool for the stereocontrolled synthesis of the tropane skeleton. These methods construct the bicyclic system in a concerted or stepwise manner, often with excellent control over the stereochemical outcome.
[4+3] Cycloadditions of Oxyallyl Cations
One of the prominent cycloaddition strategies involves the [4+3] cycloaddition between an oxyallyl cation precursor and a pyrrole derivative.[3] This approach directly constructs the seven-membered ring of the tropane core.
Conceptual Workflow:
Caption: [4+3] Cycloaddition Workflow for Tropane Synthesis.
Advantages:
-
Direct access to the bicyclic core.
-
Potential for high stereoselectivity.
-
Tolerant of a range of substituents on the pyrrole ring.
Limitations:
-
High step counts in some cases. [3]
-
Harsh reaction conditions can be required. [3]
-
Low yields and poor functional group tolerance have been reported in some instances. [3]
[3+2] Huisgen Cycloaddition Cascade
A more recent and highly efficient strategy utilizes a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade.[4] This method employs monocyclopropanated pyrrole and furan derivatives as key building blocks.[4]
Experimental Protocol: Synthesis of 8-Azabicyclo[3.2.1]octanes via [3+2] Cycloaddition
-
Preparation of Monocyclopropanated Pyrrole: The starting monocyclopropanated pyrrole is synthesized via the cyclopropanation of a suitable pyrrole derivative with a diazoacetate.[4]
-
Microwave-Assisted Cycloaddition: The cyclopropanated pyrrole and an electron-deficient dipolarophile (e.g., an activated alkene or alkyne) are dissolved in a suitable solvent (e.g., toluene).
-
The reaction mixture is subjected to microwave irradiation at a specific temperature and time to induce the 6π-electrocyclic ring-opening and subsequent [3+2] cycloaddition.
-
Purification: The resulting 8-azabicyclo[3.2.1]octane derivative is purified by column chromatography.
Comparative Data:
| Strategy | Key Building Blocks | Stereocontrol | Key Advantages |
| Robinson-Schöpf | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Poor | One-pot synthesis of tropinone |
| [4+3] Cycloaddition | Oxyallyl cation precursor, Pyrrole derivative | Good to Excellent | Direct formation of the bicyclic core |
| [3+2] Cycloaddition | Monocyclopropanated pyrrole, Dipolarophile | Excellent | High diastereoselectivity, access to diverse substituents |
Enantioselective [5+2] Cycloaddition of 3-Oxidopyridinium Betaines
A highly enantioselective approach to the tropane scaffold has been developed using an organocatalyzed 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines with dienamines.[5] This method provides access to tropane derivatives in high yields and with excellent control of peri-, regio-, diastereo-, and enantioselectivity.[5]
Rearrangement Strategies: A Modern Approach to Tropane Synthesis
A powerful and flexible strategy for the synthesis of tropane alkaloids involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement.[3][6] This approach allows for late-stage functionalization at multiple positions of the tropane core.[3][7]
Retrosynthetic Analysis:
Caption: Retrosynthetic strategy for tropane alkaloids via vinyl aziridine rearrangement.
This strategy begins with the readily available tropone, which is converted to a cycloheptadiene ester.[3][6] Aziridination of the diene, followed by a thermal or Lewis acid-catalyzed vinyl aziridine rearrangement, constructs the 8-azabicyclo[3.2.1]octane core.[3][6]
Key Advantages:
-
High Efficiency: Synthesizes tropane alkaloids in as few as 5-7 steps.[3]
-
Late-Stage Diversification: Enables functionalization at N8, C3, C6, and C7 positions late in the synthesis.[3][7]
-
Access to both C3-endo and C3-exo isomers. [3]
-
Milder reaction conditions compared to some cycloaddition methods.
Experimental Data Summary:
| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |
| Tropone | Cycloheptadiene benzoate | Tropacocaine | 21% | [7] |
| Tropone | Cycloheptadiene benzoate | Benzoyltropine | 9% | [7] |
Radical-Based Approaches: A New Frontier
Visible-light photoredox catalysis has opened up new avenues for the synthesis of complex molecules, including tropane alkaloids. A recently developed radical [3+3]-annulation process provides a mild and efficient route to N-arylated 8-azabicyclo[3.2.1]octane derivatives.[8]
This method is particularly valuable as N-arylated tropanes are not easily accessible through the classical Robinson synthesis.[8] The reaction proceeds with good yields and high diastereoselectivity from readily available starting materials.[8][9]
Biosynthetic and Metabolic Engineering: Nature's Building Blocks
The natural biosynthesis of tropane alkaloids in plants provides a blueprint for alternative synthetic strategies. The core of the tropane ring is derived from the amino acids ornithine and arginine, which are converted to the N-methyl-Δ¹-pyrrolinium cation.[10][11] This cation then condenses with a polyketide-derived intermediate to form the tropinone core.[11]
Understanding these biosynthetic pathways has led to several key advancements:
-
Metabolic Engineering: The genes and enzymes responsible for tropane alkaloid biosynthesis have been identified, allowing for the engineering of microorganisms like yeast to produce these valuable compounds.[12]
-
Biocatalysis: Enzymes from the biosynthetic pathway, such as tropinone reductases (TR-I and TR-II), can be used for the stereoselective reduction of tropinone to tropine and pseudotropine, respectively.[11]
-
Alternative Precursors: Feeding studies have identified alternative precursors that can be incorporated into the tropane skeleton, offering potential for the synthesis of novel analogs.[10][13]
The independent evolution of tropane alkaloid biosynthesis in different plant families, such as the Solanaceae and Erythroxylaceae, suggests the existence of alternative enzymatic pathways that could be harnessed for synthetic purposes.[12][14]
Conclusion
While the Robinson-Schöpf reaction remains a classic and valuable method for the synthesis of the basic tropinone scaffold, the field of tropane alkaloid synthesis has significantly evolved. Modern methodologies, including a variety of cycloaddition reactions, elegant rearrangement strategies, and innovative radical-based approaches, offer researchers unprecedented control over stereochemistry, substituent patterns, and overall synthetic efficiency. Furthermore, a deeper understanding of the natural biosynthetic pathways is paving the way for metabolic engineering and biocatalytic approaches that promise a more sustainable and versatile production of these medicinally important compounds. The choice of building blocks and synthetic strategy will ultimately depend on the specific target molecule and the desired level of complexity and diversity. This guide serves as a starting point for researchers to explore the exciting and rapidly advancing landscape of tropane alkaloid synthesis.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereochemical Validation of 8-Azabicyclo[3.2.1]octane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological and toxicological profile. The rigid, bicyclic framework of 8-azabicyclo[3.2.1]octane, a privileged scaffold in medicinal chemistry, presents unique stereochemical challenges. The seemingly subtle distinction between endo and exo substituents, or the absolute configuration of stereocenters, can profoundly impact biological activity. This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of these derivatives, grounded in experimental data and field-proven insights.
The Imperative of Stereochemical Purity
The 8-azabicyclo[3.2.1]octane skeleton is the core of numerous biologically active compounds, including the tropane alkaloids.[1] The orientation of substituents on this rigid scaffold dictates their interaction with biological targets. For instance, the stereochemistry of the ether substitution at the C3 position of an azabicyclo[3.2.1]octane derivative was found to be critical for its inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA), with the endo-isomer showing potent activity while the exo-diastereoisomer was inactive.[2] This underscores the necessity for robust and unequivocal stereochemical validation.
This guide will dissect and compare the four pillars of stereochemical analysis for 8-azabicyclo[3.2.1]octane derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative configuration and conformational analysis in solution.
-
Single-Crystal X-ray Crystallography: The definitive method for determining absolute configuration in the solid state.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the separation and quantification of enantiomers.
-
Vibrational Circular Dichroism (VCD): For the determination of absolute configuration and conformation in solution.
Each technique will be evaluated for its strengths, limitations, and the causality behind its application, providing a holistic framework for making informed analytical decisions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Conformation
NMR spectroscopy is the workhorse for determining the relative configuration of diastereomers, such as the endo and exo isomers of substituted 8-azabicyclo[3.2.1]octanes. The rigid bicyclic system gives rise to distinct and predictable differences in chemical shifts (δ) and coupling constants (J).
Key Diagnostic NMR Signatures:
-
1H NMR Chemical Shifts: The chemical shifts of protons on the bicyclic core are highly sensitive to the orientation of nearby substituents. For example, the bridgehead protons (H-1 and H-5) and the protons on the carbon bearing the substituent (e.g., H-3) will exhibit different chemical shifts in the endo and exo isomers due to anisotropic effects.
-
1H-1H Coupling Constants (J-values): The dihedral angle relationship between vicinal protons, as described by the Karplus equation, is a powerful tool for stereochemical assignment. The coupling constant between the bridgehead proton H-1 and the exo or endo proton H-7 can be particularly informative for deducing stereochemistry.[3] Larger coupling constants (typically in the range of 11-18 Hz) are observed for trans arrangements, while smaller coupling constants (6-14 Hz) are indicative of cis relationships.[4]
-
Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments provide information about through-space proximity of protons (< 5 Å).[1] For 8-azabicyclo[3.2.1]octane derivatives, NOE correlations can unambiguously establish the relative stereochemistry. For example, an NOE between a substituent and specific protons on the bicyclic frame can confirm its endo or exo orientation. Key NOESY correlations can also reveal the chair or boat conformation of the piperidine ring.[5]
Comparative NMR Data for endo vs. exo Isomers:
| NMR Parameter | endo Isomer | exo Isomer | Rationale for Difference |
| 1H Chemical Shift of H-3 | Typically more shielded (upfield) | Typically more deshielded (downfield) | Anisotropic effect of the C-N and C-C bonds of the bicyclic system. |
| JH2ax, H3 | Small (2-4 Hz) | Large (8-10 Hz) | Dihedral angle dependence. In the endo isomer, the H-3 proton is often equatorial-like with respect to the six-membered ring, leading to a smaller coupling constant with the axial H-2 proton. |
| JH2eq, H3 | Small (2-4 Hz) | Small (2-4 Hz) | Dihedral angle dependence. The equatorial H-2 proton has a small coupling to H-3 in both isomers. |
| NOE Correlations | NOE between substituent at C-3 and bridge protons (H-6, H-7 endo) | NOE between substituent at C-3 and bridgehead protons (H-1, H-5) | Spatial proximity of the substituent to different parts of the bicyclic framework. |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific substituent and the solvent used.
Experimental Protocol: 2D NOESY for Conformational Analysis
This protocol provides a general framework for acquiring a 2D NOESY spectrum to determine the relative stereochemistry of an 8-azabicyclo[3.2.1]octane derivative.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is free of particulate matter.
-
Initial 1H NMR: Acquire a standard 1D 1H NMR spectrum to determine the chemical shift range and to ensure the sample is of sufficient concentration and purity.
-
NOESY Parameter Setup:
-
Load a standard 2D NOESY parameter set on the spectrometer.[6]
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The mixing time (d8) is a crucial parameter. For small molecules (< 500 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[7][8] It is often beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of NOEs.
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio, typically a multiple of 8.[7]
-
-
Acquisition: Start the 2D acquisition. The experiment time will depend on the number of increments in the indirect dimension (td1) and the number of scans.
-
Processing and Analysis:
-
Process the 2D data using a sine-bell or squared sine-bell window function.
-
Phase correction is not typically required for magnitude-mode NOESY spectra.[6]
-
Analyze the 2D spectrum for cross-peaks, which indicate spatial proximity between protons. A cross-peak between proton A and proton B signifies that they are close in space.
-
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
For the unambiguous determination of the absolute configuration of a chiral 8-azabicyclo[3.2.1]octane derivative, single-crystal X-ray crystallography is the most powerful and reliable method.[9][10] This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute arrangement of atoms in space.
The Decisive Role of the Flack Parameter:
A key output from a crystallographic refinement of a chiral molecule is the Flack parameter.[9][11] This value, which ranges from 0 to 1, indicates the absolute structure of the crystal.
-
Flack parameter ≈ 0 (with a small standard uncertainty): The determined absolute configuration is correct.
-
Flack parameter ≈ 1: The inverted structure is the correct one.
-
Flack parameter ≈ 0.5: The crystal may be a racemic twin or have other disorder issues.
For light-atom structures, such as many organic molecules, the use of copper radiation (Cu Kα) is often necessary to obtain significant anomalous scattering for a reliable determination of the Flack parameter.[12]
Experimental Protocol: Absolute Configuration Determination by X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[10] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
A screening shot is typically taken to assess crystal quality and to determine the unit cell parameters.
-
A full sphere of diffraction data is then collected, often at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data, minimizing the difference between the observed and calculated structure factors.
-
-
Absolute Structure Determination:
-
During the final stages of refinement, the Flack parameter is calculated.
-
A value close to zero with a small standard uncertainty confirms the assigned absolute configuration. For example, a Flack parameter of -0.02(2) provides high confidence in the assigned stereochemistry.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers
When an 8-azabicyclo[3.2.1]octane derivative is chiral, it is essential to separate the enantiomers to evaluate their individual biological activities. Chiral HPLC is the most widely used technique for this purpose.[10][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Choosing the Right Chiral Stationary Phase:
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are the most versatile and widely used for the separation of a broad range of chiral compounds, including tropane alkaloids.[2][10] The choice of the specific CSP and the mobile phase is largely empirical and often requires screening of several column/solvent combinations.
Comparative Data for Chiral HPLC Separations:
| Compound Class | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Tropane Alkaloids | Chiralpak AD-H | n-Hexane/Isopropanol (9:1) | > 1.5 | [15] |
| Basic Drugs | Chiralcel OD-H | n-Hexane/Ethanol/Diethylamine | Variable | [5] |
| Acidic Drugs | Chiralcel OJ-R | Aqueous buffer/Acetonitrile | Variable | [5] |
Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Select a set of 3-4 chiral columns with different selectivities (e.g., Chiralpak AD, Chiralcel OD, Chiralcel OJ).
-
Prepare a stock solution of the racemic compound in a suitable solvent.
-
-
Mobile Phase Screening:
-
For normal phase chromatography, screen mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For basic compounds, add a small amount of an amine modifier (e.g., diethylamine). For acidic compounds, add an acid modifier (e.g., trifluoroacetic acid).
-
For reversed-phase chromatography, screen mobile phases consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol).
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
-
Quantification:
-
Once an optimal method is developed, it can be validated for the quantification of enantiomeric excess (ee).
-
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] The resulting VCD spectrum is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation in solution.
The Synergy of VCD and Computational Chemistry:
The power of VCD is fully realized when experimental spectra are compared with theoretical spectra calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[16] By calculating the predicted VCD spectrum for a specific enantiomer, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation: Prepare a concentrated solution of the enantiomerically pure compound (typically 10-50 mg/mL) in a suitable solvent that has minimal infrared absorption in the region of interest (e.g., CCl4, CDCl3).
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent for background subtraction.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).
-
A good match between the experimental and calculated spectra confirms the absolute configuration. A mirror-image relationship indicates the opposite enantiomer.
-
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of stereochemistry in 8-azabicyclo[3.2.1]octane derivatives requires a multi-faceted analytical approach. No single technique provides all the answers. NMR spectroscopy is indispensable for determining relative stereochemistry and conformation in solution. Chiral HPLC is essential for the separation and quantification of enantiomers. For the definitive assignment of absolute configuration, single-crystal X-ray crystallography remains the gold standard, while VCD offers a powerful alternative for determining absolute configuration in solution, especially when single crystals are not available.
By understanding the principles, strengths, and limitations of each of these techniques, and by applying them in a logical and integrated manner, researchers can ensure the stereochemical integrity of their 8-azabicyclo[3.2.1]octane derivatives, a crucial step in the journey of drug discovery and development.
References
- 1. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 2. scispace.com [scispace.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and N-Boc-nortropinone
Introduction
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including atropine and cocaine.[1] The strategic modification of this bicyclic framework is a cornerstone of drug discovery programs targeting a wide range of neurological and physiological conditions. Protecting the bridgehead nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a critical step that allows for selective functionalization at other positions of the molecule.
This guide provides a detailed comparative analysis of the reactivity of two key Boc-protected tropane intermediates: 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane and N-Boc-nortropinone (8-Boc-3-oxo-8-azabicyclo[3.2.1]octane). While both molecules share the same bicyclic core and protecting group, the position of the carbonyl group profoundly influences their chemical behavior. N-Boc-nortropinone is a well-documented and widely used synthetic intermediate, with a wealth of available reactivity data. In contrast, its 2-oxo isomer is primarily available as a building block with limited published experimental data on its reactivity.
This guide will first detail the established chemistry of N-Boc-nortropinone, providing experimental context for its common transformations. Subsequently, it will offer a theoretically grounded comparison to the expected, though less experimentally-substantiated, reactivity of this compound. This comparative approach aims to provide researchers with a framework for understanding and predicting the chemical behavior of these important synthetic intermediates.
Molecular Structures and Properties
The seemingly subtle difference in the placement of the carbonyl group in these two isomers leads to significant differences in their molecular symmetry, steric environment, and electronic properties.
| Compound | Structure | IUPAC Name | Molar Mass ( g/mol ) |
| This compound | ![]() | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 225.29 |
| N-Boc-nortropinone | ![]() | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 225.29 |
The carbonyl group in N-Boc-nortropinone is situated at the C3 position, flanked by two methylene groups, resulting in a relatively symmetrical and sterically accessible environment. In contrast, the carbonyl group in this compound is at the C2 position, adjacent to the bridgehead carbon (C1) and in closer proximity to the nitrogen atom of the bicyclic system. This asymmetry is expected to create a more sterically hindered environment for the carbonyl group and potentially influence its electronic properties through inductive effects from the nearby nitrogen atom.
Comparative Reactivity Analysis
This section will explore the comparative reactivity of the two isomers in three key areas of ketone chemistry: reduction of the carbonyl group, nucleophilic addition reactions, and the formation and reactivity of enolates.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in tropane systems is a critical transformation for accessing biologically important tropane alcohols. The stereochemical outcome of this reduction is of particular interest.
N-Boc-nortropinone (3-oxo isomer):
The reduction of N-Boc-nortropinone and its derivatives is well-documented. The approach of the reducing agent can occur from either the axial or equatorial face of the piperidone ring, leading to the formation of two possible diastereomeric alcohols: the endo (axial) alcohol (pseudotropine configuration) or the exo (equatorial) alcohol (tropine configuration).
The stereoselectivity of this reduction is highly dependent on the nature of the reducing agent. Bulky reducing agents tend to favor attack from the less sterically hindered equatorial face, yielding the endo alcohol. Conversely, smaller reducing agents can approach from the axial face, leading to the exo alcohol. In the biosynthesis of tropane alkaloids, two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze the stereospecific reduction of tropinone to tropine and pseudotropine, respectively.[1]
This compound (2-oxo isomer):
This increased steric hindrance would likely lead to a slower reaction rate compared to the 3-oxo isomer. Furthermore, the facial selectivity of the reduction would be influenced by the bicyclic structure. Nucleophilic attack by a reducing agent would be expected to occur from the less hindered exo face of the molecule, leading predominantly to the endo-alcohol.
Nucleophilic Addition Reactions
The addition of carbon nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl group is a fundamental C-C bond-forming reaction.
N-Boc-nortropinone (3-oxo isomer):
N-Boc-nortropinone readily undergoes nucleophilic addition with a variety of carbon nucleophiles. The stereochemical outcome of these additions is again dictated by the steric environment around the carbonyl group, with the nucleophile generally approaching from the less hindered face of the molecule.
This compound (2-oxo isomer):
The increased steric hindrance at the C2 position of this compound is expected to have a more pronounced effect on the rate of nucleophilic addition compared to reduction. Bulky nucleophiles may react sluggishly or not at all. For successful additions, less sterically demanding nucleophiles would likely be required. The stereochemical outcome is predicted to favor the approach of the nucleophile from the exo face, leading to the formation of the corresponding endo-alcohol.
Enolate Chemistry
The formation of enolates from ketones is a powerful strategy for the synthesis of α-functionalized carbonyl compounds.
N-Boc-nortropinone (3-oxo isomer):
N-Boc-nortropinone has two sets of α-protons, at the C2 and C4 positions. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of the corresponding enolate. The regioselectivity of deprotonation can be influenced by the reaction conditions. The resulting enolate can then be trapped with various electrophiles to introduce functionality at the α-position. Stereoselective deprotonation of tropinone using chiral lithium amides has been shown to provide access to enantiomerically enriched tropane alkaloids.[2]
This compound (2-oxo isomer):
The enolate chemistry of this compound is predicted to be significantly different from that of its 3-oxo isomer. The α-protons are located at the C1 (bridgehead) and C3 positions. According to Bredt's rule, the formation of a double bond at the bridgehead carbon (C1) is highly unfavorable, as it would introduce significant ring strain. Therefore, deprotonation is expected to occur exclusively at the C3 position.
The resulting enolate would be less symmetrical than the enolate of N-Boc-nortropinone. The subsequent reaction of this enolate with electrophiles would likely be influenced by the steric bulk of the bicyclic system, potentially leading to high diastereoselectivity.
Experimental Protocols
The following protocols are provided for the well-established reactions of N-Boc-nortropinone. While no specific protocols for this compound are available, the general principles outlined in these procedures can serve as a starting point for the development of synthetic methods for the 2-oxo isomer, with the caveat that reaction conditions may require significant optimization.
Protocol 1: Synthesis of N-Boc-nortropinone
This protocol describes the standard procedure for the Boc-protection of nortropinone.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of nortropinone hydrochloride (1.0 eq) in DCM, add triethylamine (2.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone.
Protocol 2: Reduction of N-Boc-nortropinone to the corresponding endo-alcohol
This protocol describes a typical reduction of N-Boc-nortropinone using a bulky reducing agent to favor the formation of the endo-alcohol.
Materials:
-
N-Boc-nortropinone
-
Lithium tri-sec-butylborohydride (L-Selectride®)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-nortropinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the endo-alcohol.
Conclusion
This guide has provided a comparative overview of the reactivity of this compound and N-Boc-nortropinone. While N-Boc-nortropinone is a well-characterized and versatile intermediate, its 2-oxo isomer remains largely unexplored in terms of its chemical reactivity.
Based on fundamental principles of organic chemistry, it is predicted that the carbonyl group of this compound will be less reactive and more sterically hindered than that of N-Boc-nortropinone. This is expected to influence the rates and stereochemical outcomes of reductions and nucleophilic additions. Furthermore, the enolate chemistry of the 2-oxo isomer is predicted to be highly regioselective, offering a distinct advantage for the synthesis of C3-functionalized tropane derivatives.
It is our hope that this comparative guide will not only serve as a valuable resource for researchers working with these compounds but also stimulate further experimental investigation into the reactivity of the underexplored this compound, unlocking its potential as a valuable building block in medicinal chemistry and organic synthesis.
References
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for a comprehensive purity assessment.
The Criticality of Purity for this compound
This compound serves as a foundational scaffold in medicinal chemistry. Its bicyclic structure is a key component in a variety of biologically active molecules. Impurities, whether from unreacted starting materials, byproducts of the synthesis, or degradation products, can have significant downstream effects. These can range from altered reaction kinetics and yields in subsequent synthetic steps to the introduction of potentially toxic components in a final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reproducible research and development.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a quartet of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for separating and quantifying non-volatile and thermally labile compounds, making it ideal for the analysis of this compound. Its primary strength lies in its ability to separate the main compound from closely related impurities.
Why HPLC?
The Boc (tert-butoxycarbonyl) protecting group makes the molecule amenable to reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. This technique is highly sensitive and provides excellent resolution, allowing for the detection of impurities at very low levels.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its percentage area.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Self-Validation:
-
System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention times and peak areas (RSD < 2%).
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS is crucial for detecting residual solvents from the synthesis and purification process.
Why GC-MS?
The high sensitivity of the mass spectrometer allows for the identification of trace-level impurities. The fragmentation patterns generated provide structural information, aiding in the identification of unknown compounds. Due to the thermal lability of the Boc group, careful optimization of the injection port temperature is necessary to avoid on-column degradation.
Experimental Protocol: GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the this compound sample.
Materials:
-
This compound sample
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
GC-MS system with a suitable capillary column (e.g., DB-624 or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO.
-
Seal the vial.
-
-
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 140 °C (to minimize Boc-degradation)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times to a spectral library and known standards.
-
Quantify the amount of each solvent using an external or internal standard method.
-
Self-Validation:
-
Spiked Sample: Spike a known amount of common solvents into a sample to verify recovery and accuracy.
-
Method Blank: Analyze a vial containing only DMSO to ensure no background contamination.
Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1]
Why qNMR?
qNMR provides a highly accurate and precise purity value, often with a lower uncertainty than chromatographic methods.[3][4] It is particularly useful for qualifying in-house primary standards and for obtaining a purity value that is independent of the response factor issues that can affect HPLC.
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following considerations:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Self-Validation:
-
Choice of Internal Standard: The internal standard should have signals that do not overlap with the analyte signals and should be stable and non-volatile.
-
Relaxation Delay Confirmation: Perform an inversion-recovery experiment to determine the T₁ values of the relevant protons to ensure the chosen relaxation delay is adequate.
Elemental Analysis: Verifying the Fundamental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the compound.
Why Elemental Analysis?
A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, such as inorganic salts or residual solvents that are not detected by other methods. Regulatory bodies often have specific acceptance criteria for elemental analysis data.[5][6][7][8][9]
Experimental Protocol: CHN Elemental Analysis
Objective: To determine the weight percent of carbon, hydrogen, and nitrogen in the this compound sample.
Materials:
-
This compound sample (thoroughly dried)
-
Elemental analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
-
Instrumental Analysis:
-
Analyze the sample according to the instrument manufacturer's instructions. The instrument will combust the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
-
Data Analysis:
-
Compare the experimental weight percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₁₂H₁₉NO₃).
-
Theoretical Values: C = 63.98%, H = 8.50%, N = 6.22%
-
Acceptance Criteria:
-
The experimentally determined values should be within ±0.4% of the theoretical values.
Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| HPLC | Relative purity, impurity profile | High sensitivity and resolution for non-volatile impurities | Requires a chromophore, response factors can vary | Primary purity assessment, stability studies |
| GC-MS | Identification and quantification of volatile impurities | Excellent for residual solvents, provides structural information | Not suitable for non-volatile or thermally labile compounds | Residual solvent analysis |
| qNMR | Absolute purity (molar basis) | Primary method, no reference standard of the analyte needed | Lower sensitivity than HPLC, requires careful experimental setup | Purity of reference standards, orthogonal purity check |
| Elemental Analysis | Elemental composition | Confirms empirical formula, detects inorganic impurities | Does not provide information on organic impurities | Final purity confirmation |
Conclusion: A Holistic View of Purity
The assessment of purity for a critical building block like this compound is not a single measurement but a comprehensive evaluation. By employing a combination of HPLC, GC-MS, qNMR, and elemental analysis, researchers can build a high level of confidence in the quality of their starting material. This multi-faceted approach ensures the integrity of subsequent research and development, ultimately contributing to the successful and safe development of new therapeutics.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 7. usp.org [usp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Biological Activities of 8-Azabicyclo[3.2.1]octane and 8-Azabicyclo[2.2.2]octane Derivatives
In the landscape of medicinal chemistry, the rigid bicyclic structures of 8-azabicyclo[3.2.1]octane (tropane) and 8-azabicyclo[2.2.2]octane (quinuclidine) serve as foundational scaffolds for a multitude of biologically active compounds. Their conformational rigidity and defined spatial arrangement of substituents make them privileged structures for targeting a diverse array of receptors and transporters in the central nervous system (CNS). This guide provides an in-depth, objective comparison of the biological activities of derivatives of these two key scaffolds, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Structural and Conformational Distinctions: The Foundation of Biological Selectivity
The fundamental difference between the 8-azabicyclo[3.2.1]octane and 8-azabicyclo[2.2.2]octane skeletons lies in their ring fusion and resulting three-dimensional shape. The tropane core consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a nitrogen atom and two carbon atoms, resulting in a strained, boat-like conformation for the piperidine ring. In contrast, the quinuclidine core is a more symmetrical and less strained system, composed of three fused piperidine rings sharing a common nitrogen atom and a bridgehead carbon.
These structural nuances have profound implications for the spatial orientation of substituents and, consequently, their interactions with biological targets. The stereochemistry of substituents on the tropane ring, particularly at the C-2 and C-3 positions, significantly influences receptor affinity and selectivity. Similarly, the positioning of functional groups on the quinuclidine scaffold dictates its biological profile.
A Comparative Guide to Protecting Groups for 2-Oxo-8-azabicyclo[3.2.1]octane: Efficacy and Experimental Protocols
The 2-oxo-8-azabicyclo[3.2.1]octane, commonly known as nortropinone, is a pivotal scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional framework for the synthesis of a wide array of biologically active molecules, including analogs of cocaine and atropine.[1] The secondary amine within the nortropinone core is a key handle for functionalization, but its inherent reactivity necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. This guide provides a comprehensive comparison of the efficacy of common amine protecting groups for nortropinone, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of Protecting Groups in Nortropinone Chemistry
The strategic application of protecting groups is fundamental to the successful multistep synthesis of complex molecules derived from nortropinone. The choice of a suitable protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its introduction and removal, and its influence on the reactivity of the substrate. An ideal protecting group should be readily introduced in high yield, remain inert during subsequent chemical transformations, and be cleanly removed under mild conditions that do not affect other functional groups.[2] This guide will focus on three widely employed protecting groups for the nortropinone nitrogen: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
Comparative Analysis of Protecting Group Efficacy
The selection of an optimal protecting group is a critical consideration in the synthetic route. The following table summarizes the key characteristics of Boc, Cbz, and Benzyl groups for the protection of 2-oxo-8-azabicyclo[3.2.1]octane.
| Protecting Group | Introduction Reagents | Typical Yield (%) | Stability | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Et₃N | High (>90%) | Stable to basic and nucleophilic conditions, hydrogenolysis. Labile to strong acids.[3][4] | Trifluoroacetic acid (TFA) in CH₂Cl₂[5] | Mild deprotection, orthogonal to Cbz and Bn. | Acid sensitivity can be a limitation. |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | High (around 88%)[5] | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (Pd/C, H₂)[5][6] | Robust group, orthogonal to Boc. | Requires hydrogenation for removal, which can affect other reducible groups. |
| Benzyl (Bn) | Benzylamine | Variable | Stable to a wide range of non-reductive conditions. | Catalytic hydrogenolysis (Pd/C, H₂)[5] | Very stable, can be introduced via reductive amination. | Harsh deprotection conditions, not orthogonal to Cbz. |
In-Depth Look at Each Protecting Group
Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most frequently used protecting groups for amines due to its ease of introduction and mild, acid-labile removal.[7] Its steric bulk can also influence the stereochemical outcome of reactions at adjacent centers.
Protection Mechanism: The protection of nortropinone with di-tert-butyl dicarbonate proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of (Boc)₂O, followed by the loss of tert-butoxide and CO₂. Triethylamine acts as a base to neutralize the liberated proton.
Deprotection Mechanism: The cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.
Caption: Boc protection and deprotection of nortropinone.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a robust protecting group, stable to a wider range of conditions compared to the Boc group. Its removal via catalytic hydrogenolysis is highly efficient and yields benign byproducts.[6]
Protection Mechanism: Nortropinone is acylated with benzyl chloroformate in the presence of a base like sodium bicarbonate to neutralize the HCl generated during the reaction.
Deprotection Mechanism: Catalytic hydrogenolysis involves the use of a palladium catalyst and a hydrogen source. The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the unprotected amine, toluene, and carbon dioxide.
References
- 1. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane [myskinrecipes.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. This guide provides essential, in-depth procedural instruction for the proper disposal of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (also known as N-Boc-nortropinone), a common intermediate in pharmaceutical synthesis. By understanding the chemical principles that underpin these procedures, you can ensure the safety of your team and the integrity of our environment.
Understanding the Compound: Chemical Properties and Hazard Profile
This compound is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. This structural feature is key to its reactivity and dictates the appropriate handling and disposal methods.
Key Chemical Characteristics:
-
Boc Protecting Group: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[1] This lability in acidic environments is a critical consideration for waste stream segregation.
-
Thermal Decomposition: When subjected to high temperatures, as in incineration, this compound will decompose to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[2]
-
Physical Properties: It is a solid at room temperature with a melting point in the range of 69-74°C.[3]
Hazard Profile:
Multiple safety data sheets (SDS) consistently identify this compound as:
While not classified as acutely toxic, the tropane alkaloid scaffold, of which this compound is a derivative, is known to have potent biological effects.[5][6] Therefore, minimizing exposure and preventing its release into the environment is of paramount importance.
Prudent Handling and Personal Protective Equipment (PPE)
Before any disposal procedure, ensuring personal and environmental safety is crucial. Adherence to standard laboratory safety protocols is the first line of defense.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Protective Clothing: A standard laboratory coat is required.
Engineering Controls:
-
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhaling dust or vapors.
Step-by-Step Spill Management Protocol
Accidents can happen, and a swift, informed response is critical to mitigating any potential harm.
Immediate Actions:
-
Evacuate and Alert: Ensure all personnel in the immediate vicinity are aware of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective equipment.
Cleanup Procedure for a Solid Spill:
-
Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated, sealable waste container. Avoid generating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as chemical waste.
Cleanup Procedure for a Solution Spill:
-
Containment: Surround the spill with an absorbent material to prevent it from spreading.
-
Absorption: Apply an inert absorbent material over the spill.
-
Collection: Once the liquid has been fully absorbed, carefully transfer the material into a designated, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be disposed of as chemical waste.
The Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain. The bicyclic nitrogen heterocycle core is characteristic of compounds that can be persistent in the environment and may have unforeseen ecological impacts.[7][8]
Waste Classification: A Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] this compound is not a listed hazardous waste.[11][12] However, it is the responsibility of the waste generator to determine if a waste exhibits any hazardous characteristics.[13] For this compound, it is unlikely to be classified as hazardous by characteristic.
Therefore, in most jurisdictions, it would be classified as a non-hazardous chemical waste . It is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance on local and state regulations, as these can be more stringent than federal guidelines.
Recommended Disposal Method: Incineration
The preferred method for the disposal of this compound is incineration by a licensed and approved waste disposal facility.
Causality Behind This Choice:
-
Complete Destruction: High-temperature incineration ensures the complete breakdown of the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides.[2][14]
-
Mitigation of NOx Emissions: Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems (e.g., scrubbers, selective catalytic reduction) to remove or neutralize harmful byproducts like NOx, which can contribute to acid rain and respiratory problems.[2][15]
On-Site Treatment: A Considered Approach (For Advanced Labs)
For laboratories with the appropriate facilities and expertise, chemical treatment to cleave the Boc group before disposal can be considered. However, this is generally not recommended as a standard procedure due to the introduction of additional chemicals and potential hazards.
Acidic Hydrolysis Protocol (Illustrative Example):
-
Reaction Setup: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent (e.g., dioxane).
-
Acidification: Slowly add an excess of aqueous hydrochloric acid (e.g., 4 M HCl) to the solution while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The deprotection is typically rapid.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide. Caution: This will generate CO2 gas and should be done slowly and with adequate ventilation.
-
Disposal: The resulting neutralized aqueous solution, containing the deprotected amine hydrochloride and salts, should be collected in a designated aqueous waste container for disposal via your institution's EHS program.
Rationale for Limited Recommendation:
While this procedure breaks down the original molecule, it creates a new waste stream containing the deprotected amine and salts. The environmental impact of the resulting amine would still need to be considered. Therefore, for most laboratory settings, direct disposal via a licensed incinerator is the more straightforward and safer option.
Waste Segregation and Container Management
Proper segregation and labeling of waste are fundamental to a safe and compliant laboratory.
Waste Segregation and Collection:
-
Solid Waste: Collect un-contaminated solid this compound in a clearly labeled, sealable container designated for "Non-Hazardous Chemical Waste."
-
Contaminated Materials: All materials used in the handling and cleanup of this compound (e.g., gloves, absorbent pads, weigh boats) should be placed in the same solid waste container.
-
Solutions: Unused or waste solutions of the compound should be collected in a separate, clearly labeled container for "Non-Hazardous Chemical Waste." Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. The acidic lability of the Boc group means it should not be mixed with acidic waste streams.
Container Labeling:
All waste containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The words "Non-Hazardous Waste for Incineration" (or as directed by your EHS office)
-
The date of accumulation
Logical Workflow for Disposal Decision-Making
To aid in the decision-making process for the disposal of this compound, the following workflow can be utilized.
Caption: Disposal decision workflow for this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. WASTE CONTAINING [banksengineering.com]
- 3. calpaclab.com [calpaclab.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 6. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
- 11. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. epa.gov [epa.gov]
- 14. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. enertherm-engineering.com [enertherm-engineering.com]
Mastering the Safe Handling of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
As a novel building block in medicinal chemistry and drug development, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is increasingly utilized in innovative synthetic routes. While its full toxicological profile is still under investigation, current safety data indicates that it is a compound requiring careful handling to mitigate risks of irritation and exposure. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans to ensure the safety of all researchers and maintain a compliant laboratory environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the primary concerns identified in its Safety Data Sheet (SDS) are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage: Poses a risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Given that the compound is a solid, the primary routes of exposure are through direct skin or eye contact with the powder and inhalation of airborne particles. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
The Three Pillars of Protection: Your Essential PPE Toolkit
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound, with a detailed rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard | Provides a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes of solutions compared to standard safety glasses. |
| Hand Protection | Nitrile gloves | Offers good resistance to a wide range of organic chemicals and is effective in preventing skin contact with the solid compound. For prolonged handling or when using solvents, double-gloving is recommended. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Preparation and Donning of PPE
-
Inspect Your Gear: Before entering the designated handling area, visually inspect all PPE for any signs of damage, such as cracks in goggles, or tears in gloves.
-
Don in Order:
-
First, put on your laboratory coat, ensuring it is fully buttoned.
-
Next, fit your N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Then, put on your chemical splash goggles.
-
Finally, don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the first pair, then the second.
-
Handling the Compound
-
Designated Area: All weighing and initial handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Dust Generation: Handle the solid gently. Use a spatula for transfers and avoid pouring the powder from a height.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Doffing and Decontamination
-
Remove Gloves First: The outer pair of gloves (if double-gloving) should be removed first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container. Then, remove the inner pair using the same technique.
-
Remove Goggles and Respirator: Remove your goggles and respirator from the back of your head to avoid touching the front, potentially contaminated surfaces.
-
Remove Lab Coat: Remove your lab coat, rolling it inward to contain any potential contamination, and store it appropriately.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






